molecular formula C6H12O6 B3051850 alpha-D-galactofuranose CAS No. 36468-82-3

alpha-D-galactofuranose

Cat. No.: B3051850
CAS No.: 36468-82-3
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-TVIMKVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-galactofuranose is a D-galactofuranose that has alpha- configuration at the anomeric centre.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-TVIMKVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36468-82-3
Record name alpha-D-Galactofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Galactofuranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DK6V668TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of alpha-D-Galactofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of alpha-D-galactofuranose, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a monosaccharide, an isomer of galactose that exists in a five-membered furanose ring structure. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is oriented on the opposite side of the ring from the CH₂OH group (at C5). Its systematic IUPAC name is (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.

The furanose form of galactose is less common in mammals but is a crucial component of the cell walls of various pathogens, including bacteria (like Mycobacterium tuberculosis) and fungi, making its biosynthetic pathways attractive targets for antimicrobial drug development.

Visualization of the Chemical Structure

The chemical structure of this compound is depicted below, illustrating the atomic connectivity and stereochemistry of the molecule.

alpha_D_galactofuranose C1 C1 C2 C2 C1->C2 O1 OH C1->O1 C1->s1 C3 C3 C2->C3 O2 OH C2->O2 C2->s3 C4 C4 C3->C4 O3 OH C3->O3 C3->s5 O4 O C4->O4 C5 C5 C4->C5 C4->s7 O4->C1 C6 C6 C5->C6 O5 OH C5->O5 C5->s9 O6 OH C6->O6 s1->O1 s3->O2 s5->O3 s7->C5 s9->O5

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₆[1][2]
Molecular Weight 180.16 g/mol [1][3]
IUPAC Name (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[2][3]
CAS Number 36468-82-3[3]
Canonical SMILES OC--INVALID-LINK--O)O">C@HO[2]
InChI Key AVVWPBAENSWJCB-TVIMKVIFSA-N[1][2]
Appearance White Crystalline Solid (for anhydro-derivative)[4]
Melting Point 182-185 °C (for 1,6-anhydro-α-D-galactofuranose)[4]
Solubility Soluble in DMSO, MeOH, H₂O (for anhydro-derivative)[4]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound often proceeds through multi-step routes starting from more common sugars like D-galactose or D-glucose, involving protection and deprotection of hydroxyl groups to favor the furanose ring formation.

A representative multi-step synthesis starting from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose to a D-galactofuranose derivative is outlined below[5]:

  • Starting Material: 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose.

  • Oxidation at C-3: The hydroxyl group at the C-3 position is oxidized using pyridinium (B92312) dichromate-acetic anhydride.

  • Stereospecific Reduction: The resulting intermediate is stereospecifically reduced to yield a D-gulo derivative.

  • Inversion at C-3: The configuration at C-3 is inverted via its 3-tosylate with tetrabutylammonium (B224687) acetate (B1210297) in chlorobenzene (B131634) to yield the D-galacto configuration.

  • Deprotection: The protecting groups are subsequently removed to yield the desired galactofuranose derivative.

Another approach involves the direct treatment of D-galactose. Dissolution of D-galactose in N,N-dimethylformamide followed by acetonation with acetone (B3395972) and anhydrous copper sulfate (B86663) produces a mixture of di-O-isopropylidene-α-D-galactofuranose and di-O-isopropylidene-α-D-galactopyranose, which can then be separated by column chromatography.[6]

Biological Significance and Signaling Pathway

This compound is not typically found in mammals but is an essential component of the cell walls of many pathogenic microorganisms, including bacteria and fungi.[7] The biosynthesis of galactofuranose-containing glycoconjugates relies on the activated sugar donor, UDP-alpha-D-galactofuranose.[8]

Biosynthesis of UDP-alpha-D-galactofuranose

The key step in the biosynthesis of this compound is the conversion of UDP-alpha-D-galactopyranose to UDP-alpha-D-galactofuranose. This reaction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[1][2]

The workflow for this enzymatic conversion is depicted below:

UDP_Galf_biosynthesis UDP_Galp UDP-alpha-D-galactopyranose Complex Enzyme-Substrate Complex UDP_Galp->Complex Binds UGM_ox UGM (Oxidized Flavin) NADP NADP+ UGM_ox->NADP UGM_red UGM (Reduced Flavin) UGM_ox->UGM_red Reduction NADPH NADPH NADPH->UGM_ox UGM_red->Complex Intermediate Flavin-Sugar Adduct Intermediate Complex->Intermediate Nucleophilic attack by flavin UDP_Galf UDP-alpha-D-galactofuranose Intermediate->UDP_Galf Ring opening, recyclization, UDP reattachment UDP_Galf->UGM_red Product Release Galf_transferases Galactofuranosyl- transferases UDP_Galf->Galf_transferases Donor Substrate Glycoconjugates Galactofuranose-containing Glycoconjugates Galf_transferases->Glycoconjugates Biosynthesis

Caption: Biosynthetic pathway of UDP-alpha-D-galactofuranose.

The mechanism involves the reduction of the flavin cofactor in UGM by NADPH. The reduced enzyme then binds to UDP-galactopyranose.[9] A nucleophilic attack by the flavin on the anomeric carbon of the galactose moiety leads to the formation of a covalent flavin-sugar adduct.[3] This is followed by the opening of the pyranose ring and subsequent recyclization to form the furanose ring, and finally, the release of UDP-alpha-D-galactofuranose.[2] This activated sugar is then used by galactofuranosyltransferases to incorporate galactofuranose into various glycoconjugates.[10]

References

Stereochemical Landscape of D-Galactofuranose Anomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core stereochemical differences between α-D-galactofuranose and β-D-galactofuranose, their biosynthesis, and the enzymes that act upon them, tailored for researchers, scientists, and drug development professionals.

D-galactose, a C-4 epimer of glucose, is a ubiquitous monosaccharide in nature. While it predominantly exists in the thermodynamically more stable six-membered pyranose ring form, the five-membered furanose form, D-galactofuranose (Galf), plays a critical role in the biology of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2][3] Crucially, galactofuranose is absent in mammals, making the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial agents.[2][4][5][6] This guide provides a detailed examination of the stereochemistry of the two anomeric forms of D-galactofuranose: α-D-galactofuranose and β-D-galactofuranose.

Core Stereochemical Distinction

The defining stereochemical difference between α-D-galactofuranose and β-D-galactofuranose lies in the configuration of the anomeric carbon (C1). In the α-anomer, the hydroxyl group at the anomeric center is oriented on the opposite face of the ring from the CH₂OH group (C6). Conversely, in the β-anomer, the anomeric hydroxyl group and the CH₂OH group are on the same face of the furanose ring. This seemingly subtle distinction has profound implications for the three-dimensional structure of these molecules and their recognition by enzymes.

In aqueous solution, D-galactose exists in equilibrium between its pyranose and furanose forms, with the pyranose form being heavily favored.[3][7] The furanose form itself exists as an equilibrium mixture of the α and β anomers.

Spectroscopic Differentiation: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous differentiation of α- and β-D-galactofuranose anomers. The distinct stereochemistry at the anomeric carbon leads to characteristic differences in the chemical shifts and coupling constants of the ring protons and carbons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl D-Galactofuranoside Anomers in D₂O [8]

ProtonMethyl α-D-galactofuranosideMethyl β-D-galactofuranosideKey Differentiating Features
H-1~4.8 (d, J ≈ 3.5-4.0 Hz)~4.4 (d, J ≈ 7.5-8.0 Hz)The anomeric proton (H-1) of the α-anomer is deshielded and exhibits a smaller coupling constant. The β-anomer's H-1 is shielded and shows a larger coupling constant.
H-2
H-3
H-4
H-5
H-6a
H-6b
OCH₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl D-Galactofuranoside Anomers in D₂O [8]

CarbonMethyl α-D-galactofuranosideMethyl β-D-galactofuranosideKey Differentiating Features
C-1~100~104The anomeric carbon (C-1) of the α-anomer is typically found at a lower chemical shift compared to the β-anomer.
C-2
C-3
C-4
C-5
C-6
OCH₃

The Central Role of UDP-Galactopyranose Mutase (UGM) in Galactofuranose Biosynthesis

The biosynthesis of galactofuranose-containing glycoconjugates begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This critical ring contraction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[1][2][3][4][9][10] UGM is a validated drug target as it is essential for the viability of many pathogens and is absent in humans.[9]

The enzymatic mechanism of UGM is unique as it catalyzes a non-redox reaction that requires a reduced flavin cofactor.[2][10] The proposed mechanism involves the flavin acting as a nucleophile, attacking the anomeric carbon of UDP-Galp to form a flavin-galactose adduct. This is followed by ring opening and subsequent recyclization to form the furanose ring.[2][10]

UGM_Pathway UDP_Galp UDP-Galactopyranose (UDP-Galp) UGM UDP-Galactopyranose Mutase (UGM) UDP_Galp->UGM Substrate UDP_Galf UDP-Galactofuranose (UDP-Galf) UGM->UDP_Galf Product Galf_T Galactofuranosyl- transferases UDP_Galf->Galf_T Donor Substrate Glycoconjugate Galf-containing Glycoconjugates Galf_T->Glycoconjugate Incorporation

Biosynthesis of Galf-containing glycoconjugates.

Enzymes Discriminating Between Galactofuranose Anomers

The stereochemistry of the anomeric carbon is a critical determinant for enzyme recognition and catalysis. Several classes of enzymes have been identified that specifically act on or synthesize glycans containing α- or β-D-galactofuranose.

Galactofuranosyltransferases

Galactofuranosyltransferases are responsible for incorporating UDP-Galf into growing glycan chains. These enzymes exhibit specificity for the acceptor molecule and the anomeric configuration of the newly formed glycosidic linkage. For instance, GlfT2 from Mycobacterium tuberculosis is a bifunctional enzyme that catalyzes the formation of both β-(1→5) and β-(1→6) linkages between Galf residues.[3][11] The transfer of the α-Galf from UDP-Galf to form a β-linked product indicates an inverting catalytic mechanism.[3]

Galactofuranosidases

Galactofuranosidases are glycoside hydrolases that cleave galactofuranosidic linkages. The majority of characterized galactofuranosidases are specific for the β-anomer.[3][12][13][14][15] These enzymes are primarily found in fungi and bacteria and are often extracellular.[3][13] For example, an exo-β-D-galactofuranosidase from Penicillium fellutanum has been extensively studied.[3]

While enzymes specific for β-D-galactofuranosides are well-documented, information on α-D-galactofuranosidases is less abundant in the literature. However, the presence of α-D-Galf in some organisms suggests the existence of enzymes that can hydrolyze this linkage.[13][14]

Experimental Protocols

Synthesis of Methyl β-D-Galactofuranoside

A common route for the synthesis of β-D-galactofuranosides involves the glycosylation of a protected galactofuranose precursor. A general protocol is as follows:

  • Protection of D-galactose: D-galactose is first per-O-benzoylated to form penta-O-benzoyl-α,β-D-galactofuranose. This is typically achieved by reacting D-galactose with benzoyl chloride in pyridine.

  • Glycosylation: The protected galactofuranose is then reacted with an alcohol (e.g., methanol) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to stereoselectively form the β-glycoside.[16]

  • Deprotection: The benzoyl protecting groups are removed by transesterification with sodium methoxide (B1231860) in methanol (B129727) to yield the final methyl β-D-galactofuranoside.[16]

Synthesis_Workflow Galactose D-Galactose Protected_Galf Penta-O-benzoyl- α,β-D-galactofuranose Galactose->Protected_Galf Benzoylation Glycosylation Glycosylation (Methanol, SnCl₄) Protected_Galf->Glycosylation Protected_Glycoside Methyl-penta-O-benzoyl- β-D-galactofuranoside Glycosylation->Protected_Glycoside Deprotection Deprotection (NaOMe, MeOH) Protected_Glycoside->Deprotection Final_Product Methyl β-D-galactofuranoside Deprotection->Final_Product

Synthetic workflow for methyl β-D-galactofuranoside.
Purification and Characterization

Purification of the synthesized galactofuranosides is typically achieved using chromatographic techniques such as silica (B1680970) gel column chromatography.[17] The structural confirmation and anomeric assignment are then performed using NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Conclusion

The stereochemical distinction between α- and β-D-galactofuranose is fundamental to their biological roles and enzymatic processing. Understanding these differences is paramount for the design of specific inhibitors of enzymes involved in galactofuranose metabolism, which holds significant promise for the development of novel therapeutics against a range of pathogenic microorganisms. This guide provides a foundational understanding of the key stereochemical, spectroscopic, and biosynthetic aspects of these important sugar anomers.

References

The Enigmatic Alpha-Anomer: A Technical Guide to the Natural Occurrence of α-D-Galactofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of α-D-galactofuranose (α-Galf), a rare furanose form of galactose. While its β-anomer is a well-recognized component of various microbial cell surfaces and a target for antimicrobial drug development, the α-form remains a more enigmatic but equally intriguing molecule. This document summarizes the known occurrences of α-Galf in organisms, explores its biosynthetic origins, and details the experimental methodologies for its study.

Natural Occurrence of α-D-Galactofuranose

While the β-D-galactofuranose (β-Galf) linkage is predominant in nature, α-D-galactofuranose has been identified in specific glycoconjugates of a limited number of organisms, spanning fungi, bacteria, and marine invertebrates. Its presence is often in conjunction with its β-anomer.

Table 1: Documented Occurrences of α-D-Galactofuranose in Organisms

Organism ClassificationSpeciesMoleculeα-D-Galf Linkage/ContextReferences
Fungi Penicillium varians (now Talaromyces varians)VarianoseExtracellular polysaccharide containing both α- and β-D-Galf residues. The exact linkage of the α-anomer is not fully detailed in available literature.[1][2]
Bacteria Clostridium thermocellum, Bacteroides cellulosolvensCellulosomeInternal α-D-Galf(1→2) linked to galactopyranose within tetrasaccharide units of this high molecular-mass cellulose (B213188) binding protein complex.
Marine Invertebrates Agelas sp. (Sponge)AgelagalastatinGlycosphingolipid containing a trisaccharide with an α-Galf(1→2)-β-Galf-(1→3)-Galp motif. This compound has shown antitumoral activity.
Marine Invertebrates Spheciospongia vesparia (Sponge)Not specifiedPresence of α-D-Galf noted.[3][4]
Algae Chlamydomonas reinhardtii (Green Algae)Not specifiedPresence of α-D-Galf noted.[3][4]

Biosynthesis of α-D-Galactofuranose

The biosynthesis of all D-galactofuranose-containing glycoconjugates, regardless of the anomeric configuration, originates from a common precursor: UDP-α-D-galactofuranose. The biosynthetic pathway for this activated sugar donor is well-established and conserved across organisms that produce galactofuranose. However, the specific enzymatic machinery that dictates the final α-anomeric linkage is largely uncharacterized.

The Central Role of UDP-Galactopyranose Mutase (UGM)

The key enzyme in the biosynthesis of the galactofuranose donor is UDP-galactopyranose mutase (UGM) . This flavoenzyme catalyzes the reversible isomerization of UDP-α-D-galactopyranose (UDP-Galp) to UDP-α-D-galactofuranose (UDP-Galf).

UGM_Reaction UDP_Galp UDP-α-D-galactopyranose UDP_Galf UDP-α-D-galactofuranose UDP_Galp->UDP_Galf UDP-galactopyranose mutase (UGM) UDP_Galf->UDP_Galp (Reversible)

Figure 1: The reversible isomerization reaction catalyzed by UDP-galactopyranose mutase (UGM).

The Missing Link: α-D-Galactofuranosyltransferases

Following the synthesis of UDP-α-D-Galf, the galactofuranosyl moiety is transferred to an acceptor molecule by a galactofuranosyltransferase (GalfT) . The anomeric configuration (α or β) of the resulting glycosidic bond is determined by the specificity of the GalfT. While several β-GalfTs have been identified and characterized, the enzymes responsible for the formation of α-D-galactofuranosyl linkages remain largely elusive. The biosynthetic and metabolic pathways of α-D-Galf containing glycoconjugates are currently unknown[4][5].

Galf_Transfer cluster_synthesis Biosynthesis cluster_transfer Glycosyl Transfer UDP_Galp UDP-α-D-galactopyranose UGM UGM UDP_Galp->UGM UDP_Galf UDP-α-D-galactofuranose UGM->UDP_Galf alpha_GalfT α-D-Galactofuranosyl- transferase (Hypothetical) UDP_Galf->alpha_GalfT Acceptor Acceptor Molecule Acceptor->alpha_GalfT alpha_Glycoconjugate α-Galf-containing Glycoconjugate alpha_GalfT->alpha_Glycoconjugate NMR_Workflow Start Purified Glycoconjugate SamplePrep Sample Preparation (D₂O exchange) Start->SamplePrep NMR_Acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) SamplePrep->NMR_Acq DataProc Data Processing and Analysis NMR_Acq->DataProc Structure Structural Elucidation (Anomeric configuration, Linkage, Sequence) DataProc->Structure GCMS_Workflow Start Purified Polysaccharide Permethylation Permethylation (e.g., Hakomori method) Start->Permethylation Hydrolysis Acid Hydrolysis (e.g., TFA) Permethylation->Hydrolysis Reduction Reduction (NaBD₄) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation GCMS GC-MS Analysis Acetylation->GCMS Linkage Linkage Determination GCMS->Linkage

References

The α-D-Galactofuranose Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Bacterial Cell Wall Pathway and its Potential as an Antimicrobial Target

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has intensified the search for novel antimicrobial targets essential for bacterial survival but absent in humans. One such promising target is the biosynthesis of α-D-galactofuranose (Galf), a unique five-membered ring isomer of galactose. Galf is an integral component of the cell wall in a wide range of pathogenic bacteria, including Mycobacterium tuberculosis and Klebsiella pneumoniae, where it plays a critical role in structural integrity and virulence.[1][2] Its absence in mammals makes the enzymes of the Galf biosynthesis pathway highly attractive targets for the development of selective antibacterial agents.

This technical guide provides a comprehensive overview of the core α-D-galactofuranose biosynthesis pathway in bacteria. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enzymatic steps, key molecular players, and experimental methodologies used to study this vital pathway.

The Core Biosynthetic Pathway

The biosynthesis of α-D-Galf initiates from the common precursor UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose. The pathway is primarily a two-step process involving two key enzyme families: UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases (GalfTs).

Step 1: The Isomerization of UDP-galactopyranose by UDP-galactopyranose Mutase (UGM)

The committed and rate-limiting step in Galf biosynthesis is the conversion of UDP-Galp to UDP-α-D-galactofuranose (UDP-Galf).[1] This unique ring contraction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM), also known as Glf.[3] The reaction is reversible, with the equilibrium favoring the pyranose form.[1]

The catalytic mechanism of UGM is unusual for a flavoenzyme as it does not involve a net redox reaction. Instead, the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor acts as a nucleophile.[1][4] The proposed mechanism involves the nucleophilic attack of the N5 of the reduced flavin on the anomeric carbon (C1) of the galactose moiety of UDP-Galp, leading to the displacement of UDP and the formation of a covalent flavin-galactose intermediate.[1][5] This is followed by the opening of the pyranose ring and subsequent recyclization to form the furanose ring, after which UDP attacks to release UDP-Galf.[1]

G_Biosynthesis_Pathway cluster_products Products UDP_Galp UDP-galactopyranose (UDP-Galp) UGM UDP-galactopyranose mutase (UGM/Glf) UDP_Galp->UGM UDP_Galf UDP-α-D-galactofuranose (UDP-Galf) GalfTs Galactofuranosyl- transferases (GalfTs) UDP_Galf->GalfTs UGM->UDP_Galf Galf_Acceptor Galf-containing Glycoconjugate GalfTs->Galf_Acceptor Acceptor Acceptor Molecule (e.g., Lipid-linked precursor) Acceptor->GalfTs

Core α-D-Galf Biosynthesis Pathway
Step 2: Incorporation of Galf into Glycoconjugates by Galactofuranosyltransferases (GalfTs)

Once synthesized, UDP-Galf serves as the donor substrate for a family of galactofuranosyltransferases (GalfTs) that catalyze the transfer of the Galf residue to specific acceptor molecules. These acceptors are typically lipid-linked intermediates that form the foundation for the growing galactan chains of the bacterial cell wall.[2]

In Mycobacterium tuberculosis, two key galactofuranosyltransferases, GlfT1 and GlfT2, are responsible for the assembly of the galactan core of the mycolyl-arabinogalactan-peptidoglycan complex.[2][6] GlfT1 initiates the process by adding the first two Galf residues to a lipid-linked precursor, forming β-(1→4) and β-(1→5) linkages.[2] Subsequently, GlfT2, a bifunctional polymerase, extends the galactan chain by adding approximately 28 alternating β-(1→5) and β-(1→6) Galf residues.[7]

G_Galactan_Assembly Galactan Assembly in M. tuberculosis Lipid_II Decaprenyl-P-P-GlcNAc-Rha GlfT1 GlfT1 Lipid_II->GlfT1 UDP_Galf UDP-Galf UDP_Galf->GlfT1 GlfT2 GlfT2 UDP_Galf->GlfT2 Intermediate_1 Decaprenyl-P-P-GlcNAc-Rha-Galf(β1-4) GlfT1->Intermediate_1 Intermediate_2 Decaprenyl-P-P-GlcNAc-Rha-Galf(β1-4)-Galf(β1-5) GlfT1->Intermediate_2 Intermediate_1->GlfT1 UDP-Galf Intermediate_2->GlfT2 Galactan [Galf(β1-6)-Galf(β1-5)]n-Galf(β1-4)-Galf(β1-5)-Rha-GlcNAc-P-P-Decaprenyl GlfT2->Galactan n UDP-Galf

Simplified Galactan Assembly in M. tuberculosis

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes in the Galf biosynthesis pathway have been characterized in several bacterial species. This data is crucial for understanding the efficiency of the pathway and for the development of enzyme inhibitors.

Table 1: Kinetic Parameters of UDP-galactopyranose Mutase (UGM) from Various Bacteria

Bacterial SpeciesSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Escherichia coliUDP-Galf1941.57.7 x 103[5]
Aspergillus fumigatusUDP-Galf110 ± 1572 ± 46.5 x 105[8]
Aspergillus fumigatus (W315A mutant)UDP-Galf~220~0.2~9.1 x 102[9]
Trypanosoma cruziUDP-Galp70 ± 40--[10]

Table 2: Kinetic Parameters of Galactofuranosyltransferases from Mycobacterium tuberculosis

EnzymeSubstrate(s)Km (mM)kcat (min-1)Vmax (µmol/min/mg)Reference(s)
GlfT2UDP-Galf0.38430-[7]
GlfT2β-D-Galf-(1→5)-β-D-Galf-(1→6)-β-D-Galf-octyl0.208-4.4[7]
GlfT2β-D-Galf-(1→6)-β-D-Galf-(1→5)-β-D-Galf-octyl0.204--[7]
GlfT1Disaccharide acceptor~2x higher than trisaccharide--[6]
GlfT1Trisaccharide acceptor---[6]

Detailed Experimental Protocols

The characterization of the α-D-Galf biosynthesis pathway relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of UDP-galactopyranose Mutase

A protocol for the expression and purification of UGM from Deinococcus radiodurans has been established, which can be adapted for other bacterial sources.[11]

Workflow:

G_Purification_Workflow Cloning Clone glf gene into an expression vector (e.g., pET-28a(+)) Transformation Transform E. coli expression strain (e.g., Tuner cells) Cloning->Transformation Growth Grow transformed cells in LB medium with appropriate antibiotic Transformation->Growth Induction Induce protein expression with IPTG (e.g., 0.4 mM) Growth->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Purification Purify protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography Lysis->Purification Characterization Characterize purified protein (SDS-PAGE, Mass Spectrometry) Purification->Characterization

UGM Expression and Purification Workflow

Detailed Steps:

  • Cloning: The glf gene is amplified by PCR and cloned into a suitable expression vector, often containing an N-terminal His-tag for purification.

  • Transformation and Expression: The expression plasmid is transformed into a suitable E. coli strain. Cells are grown to mid-log phase, and protein expression is induced.[11]

  • Cell Lysis and Lysate Clarification: Harvested cells are resuspended in lysis buffer and lysed. The cell debris is removed by centrifugation to obtain a clear lysate.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged UGM is eluted with an imidazole (B134444) gradient.

  • Size-Exclusion Chromatography: The eluted fractions containing UGM are pooled, concentrated, and further purified by size-exclusion chromatography to remove aggregates and other impurities.

  • Purity and Identity Confirmation: The purity of the final protein preparation is assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry.

UDP-galactopyranose Mutase Activity Assay (HPLC-based)

This assay measures the conversion of UDP-Galf to UDP-Galp by monitoring the separation and quantification of the two species by high-performance liquid chromatography (HPLC).[4]

Materials:

  • Purified UGM

  • UDP-Galf (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5)

  • Sodium dithionite (B78146) (to reduce the FAD cofactor)

  • Methanol (to quench the reaction)

  • HPLC system with an anion-exchange column

Procedure:

  • Prepare reaction mixtures containing reaction buffer, sodium dithionite, and varying concentrations of UDP-Galf.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of purified UGM.

  • At specific time points, quench the reaction by adding a 3-fold excess of cold methanol.

  • Centrifuge the quenched reactions to precipitate the enzyme.

  • Analyze the supernatant by HPLC on an anion-exchange column to separate and quantify UDP-Galf and UDP-Galp.

  • Calculate the initial reaction rates from the amount of product formed over time.

Coupled Spectrophotometric Assay for Galactofuranosyltransferase (GlfT2)

A continuous spectrophotometric assay has been developed for GlfT2, which is particularly useful for high-throughput screening of inhibitors.[10][12] This assay couples the release of UDP from the glycosyltransferase reaction to the oxidation of NADH via the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Principle:

The UDP produced by GlfT2 is converted to UTP by pyruvate kinase, using phosphoenolpyruvate (B93156) (PEP) as the phosphate donor. The pyruvate generated is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

G_Coupled_Assay UDP_Galf UDP-Galf GlfT2 GlfT2 UDP_Galf->GlfT2 Acceptor Acceptor Acceptor->GlfT2 Galf_Acceptor Galf-Acceptor GlfT2->Galf_Acceptor UDP UDP GlfT2->UDP PK Pyruvate Kinase UDP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate UTP UTP PK->UTP LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (A340) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No A340) LDH->NAD

Coupled Spectrophotometric Assay for GlfT2

Materials:

  • Purified GlfT2

  • UDP-Galf (donor substrate)

  • Acceptor substrate (e.g., a synthetic trisaccharide)

  • Assay buffer (e.g., MOPS buffer, pH 7.5, containing MgCl2 and DTT)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH.

  • In a microplate, add the acceptor substrate and varying concentrations of the donor substrate (UDP-Galf) or potential inhibitors.

  • Add the master mix to each well.

  • Initiate the reaction by adding purified GlfT2.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

Conclusion and Future Directions

The α-D-galactofuranose biosynthesis pathway represents a validated and highly promising target for the development of novel antibacterial agents. The essentiality of this pathway for the viability and virulence of numerous pathogenic bacteria, coupled with its absence in humans, provides a clear therapeutic window. The detailed understanding of the enzymatic mechanisms, particularly that of UGM, has paved the way for structure-based drug design and the screening of inhibitor libraries.

Future research in this field will likely focus on several key areas:

  • High-throughput screening: The development and optimization of robust high-throughput screening assays will be crucial for the discovery of potent and specific inhibitors of UGM and GalfTs.

  • Structure-based drug design: The growing number of crystal structures of UGM and GalfTs in complex with substrates and inhibitors will facilitate the rational design of more effective drug candidates.

  • In vivo validation: Promising inhibitors identified through in vitro studies will require rigorous testing in cellular and animal models of bacterial infection to assess their efficacy and pharmacokinetic properties.

  • Exploration of GalfT diversity: A deeper understanding of the substrate specificity and mechanism of the various galactofuranosyltransferases across different bacterial species may reveal further opportunities for targeted drug development.

The continued investigation of the α-D-Galf biosynthesis pathway holds significant promise for addressing the pressing challenge of antibiotic resistance and for the development of the next generation of antibacterial therapies.

References

Unveiling α-D-Galactofuranose: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and isolation of α-D-galactofuranose, a furanose isomer of galactose. While absent in humans, its presence in the cell walls of various pathogens, including fungi, bacteria, and protozoa, makes the biosynthetic pathway of this sugar a compelling target for novel antimicrobial therapies. This document details the original experimental protocols, presents key quantitative data, and visualizes the relevant biochemical pathways to offer a comprehensive resource for researchers in glycobiology and drug development.

The Historic Discovery of a Novel Polysaccharide: Galactocarolose

The journey to isolating α-D-galactofuranose began with the characterization of a novel polysaccharide produced by the fungus Penicillium charlesii. In 1934, a team of researchers including P.W. Clutterbuck, W.N. Haworth, and H. Raistrick, documented the metabolic products of this microorganism.[1][2] Their work laid the foundation for the subsequent structural elucidation of the polysaccharide, which they named "galactocarolose."

Three years later, in 1937, Haworth, Raistrick, and Stacey published a pivotal paper detailing the molecular structure of galactocarolose.[3] Through a series of chemical analyses, they demonstrated that this polysaccharide was composed of repeating units of D-galactose in the rare five-membered furanose ring form. This was a landmark discovery, as the pyranose (six-membered ring) form of galactose was, and still is, the more commonly known isomer.

Experimental Protocols: From Fungal Culture to Isolated Monosaccharide

The isolation of α-D-galactofuranose in the 1930s was a multi-step process that relied on classical chemical techniques. The following sections detail the original experimental protocols for the cultivation of Penicillium charlesii, the isolation of galactocarolose, the hydrolysis of the polysaccharide to its monosaccharide units, and the structural determination via methylation analysis.

Cultivation of Penicillium charlesii and Isolation of Galactocarolose

The initial step involved the large-scale cultivation of Penicillium charlesii to generate a sufficient quantity of the target polysaccharide.

  • Medium and Inoculation: The fungus was grown on a liquid medium, such as the Raulin-Thom nutrient medium.[1] This medium was inoculated with spores of P. charlesii and incubated for several weeks to allow for mycelial growth and the secretion of metabolic products into the medium.

  • Extraction of Galactocarolose: After the incubation period, the mycelium was separated from the culture fluid by filtration. The filtrate, containing the dissolved polysaccharides, was then concentrated. The crude galactocarolose was precipitated from the concentrated solution by the addition of a non-solvent like ethanol (B145695) or acetone. The precipitate was then collected, washed, and dried to yield a crude polysaccharide product.[4]

Hydrolysis of Galactocarolose to D-Galactofuranose

To isolate the constituent monosaccharide, the purified galactocarolose was subjected to acid hydrolysis.

  • Procedure: A sample of purified galactocarolose was dissolved in a dilute acid solution (e.g., sulfuric acid) and heated for several hours. This process cleaves the glycosidic bonds linking the galactofuranose units.

  • Neutralization and Purification: Following hydrolysis, the acidic solution was neutralized, typically with barium carbonate, to precipitate the sulfate (B86663) ions as barium sulfate. The mixture was then filtered, and the filtrate containing the free monosaccharides was concentrated. The resulting syrup was then further purified to isolate the D-galactofuranose.

Structural Elucidation by Methylation Analysis

A key technique used by Haworth and his team to determine the structure of galactocarolose was methylation analysis. This method allows for the identification of the linkage positions between the monosaccharide units in a polysaccharide.

  • Permethylation: The free hydroxyl groups of the galactocarolose were fully methylated using a methylating agent, such as methyl iodide and silver oxide.

  • Hydrolysis: The permethylated polysaccharide was then hydrolyzed with acid to yield a mixture of partially methylated galactofuranose derivatives.

  • Identification of Derivatives: These methylated monosaccharides were then separated and identified. The positions of the free (unmethylated) hydroxyl groups corresponded to the original linkage points in the polysaccharide chain. This meticulous analysis revealed the specific linkages between the D-galactofuranose units in galactocarolose.

Quantitative Data from the Initial Investigations

The early studies on galactocarolose and D-galactofuranose provided essential quantitative data that were crucial for their characterization.

ParameterValueReference
Galactocarolose
Yield from P. charlesiiVariable, dependent on culture conditions[1][5]
Specific Optical RotationReported as having a high positive rotation[3]
D-Galactofuranose Derivatives
Methyl α-D-galactofuranoside (crystalline)[α]D +121° (in water)[3]
Methyl β-D-galactofuranoside (syrup)[α]D -116° (in water)[3]
1,2,3,5,6-Penta-O-methyl-D-galactofuranose[α]D -23.5° (in water)[3]

Biosynthesis of α-D-Galactofuranose: The UDP-Galactopyranose Mutase Pathway

In biological systems, α-D-galactofuranose is not typically found as a free monosaccharide but is incorporated into glycoconjugates from its activated precursor, UDP-α-D-galactofuranose. The key enzyme in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-α-D-galactopyranose to UDP-α-D-galactofuranose.

The UGM-Catalyzed Reaction

The biosynthesis of the furanose form of UDP-galactose is a critical step. The enzyme UDP-galactopyranose mutase facilitates the ring contraction of the pyranose form to the furanose form. This reaction is reversible, but subsequent incorporation of the galactofuranose into growing polysaccharide chains drives the equilibrium towards the furanose product.

G UDP_Galp UDP-α-D-galactopyranose UDP_Galf UDP-α-D-galactofuranose UDP_Galp->UDP_Galf UDP-galactopyranose mutase (UGM) Glycoconjugate Galactofuranose-containing Glycoconjugate UDP_Galf->Glycoconjugate Galactofuranosyl- transferases

Caption: Biosynthesis of UDP-α-D-galactofuranose.

Conclusion and Future Directions

The discovery and isolation of α-D-galactofuranose from Penicillium charlesii in the 1930s was a significant achievement in carbohydrate chemistry. The pioneering work of Haworth, Raistrick, and their colleagues not only unveiled a new form of a common monosaccharide but also laid the groundwork for understanding its biological significance. Today, the absence of galactofuranose in mammals and its essential role in the viability of many pathogens has made its biosynthetic pathway a prime target for the development of novel anti-infective agents. A thorough understanding of the historical context and the fundamental chemistry of this unique sugar is invaluable for researchers aiming to exploit its potential as a therapeutic target. Further research into the structure and function of the enzymes involved in galactofuranose metabolism will undoubtedly pave the way for the design of specific and effective inhibitors.

References

An In-depth Technical Guide to alpha-D-galactofuranose: IUPAC Nomenclature and Numbering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structure and nomenclature of carbohydrates is paramount. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering conventions for alpha-D-galactofuranose, a furanose sugar of significant biological interest.

IUPAC Nomenclature and Numbering

The systematic naming of monosaccharides like this compound follows a set of rules established by IUPAC to provide an unambiguous description of their structure.

1.1. Root Name, Configurational Prefix, and Ring Size:

  • Galacto- : This prefix indicates the stereochemistry of the chiral centers, which is the same as that of the aldose galactose.

  • Furanose : This suffix denotes a five-membered ring structure, analogous to furan, consisting of four carbon atoms and one oxygen atom.[1]

  • -ose : The standard suffix for a sugar.

1.2. Anomeric Configuration (α):

The anomeric carbon (C1) is the new stereocenter formed upon cyclization. The alpha (α) configuration is assigned when the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (C6) in a Haworth projection.[1]

1.3. D/L Configuration:

The 'D' designation refers to the configuration of the stereocenter furthest from the anomeric carbon, which is C4 in the furanose ring. In the Fischer projection of the open-chain form of D-galactose, the hydroxyl group on C5 is on the right.

1.4. Numbering of the Ring:

The numbering of the carbon atoms in the furanose ring begins at the anomeric carbon (the carbon to the right of the ring oxygen in a standard Haworth projection) and proceeds sequentially around the ring. Therefore, the anomeric carbon is C1, followed by C2, C3, and C4, which form the ring with the oxygen atom. The remaining carbons, C5 and C6, form a side chain attached to C4.

The complete IUPAC name for the molecule is This compound .[2] A more systematic name, though less commonly used, is (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol .[2]

Quantitative Data: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in D₂O.

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
15.2298.1
24.1477.5
34.0871.9
44.2582.3
53.7570.8
6a3.6563.2
6b3.6563.2

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols

The synthesis of this compound derivatives is crucial for studying their biological roles and for the development of new therapeutics. Below is a representative protocol for the synthesis of a protected this compound derivative.

Synthesis of 1,2,3,5,6-penta-O-acetyl-alpha-D-galactofuranose

This protocol is a multi-step process starting from D-galactose.

Step 1: Preparation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose

  • D-galactose is dissolved in a solution of acetone (B3395972) containing a catalytic amount of sulfuric acid or another suitable Lewis acid.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate) and the solvent is removed under reduced pressure.

  • The resulting syrup is purified by column chromatography on silica (B1680970) gel to yield 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose.

Step 2: Selective deprotection of the 5,6-O-isopropylidene group

  • The di-isopropylidene protected galactose is dissolved in an aqueous solution of a mild acid, such as acetic acid.

  • The reaction is heated gently to selectively remove the more labile 5,6-isopropylidene group.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the product, 1,2-O-isopropylidene-α-D-galactofuranose, is purified.

Step 3: Acetylation

  • 1,2-O-isopropylidene-α-D-galactofuranose is dissolved in a mixture of acetic anhydride (B1165640) and pyridine.

  • The reaction is stirred at room temperature until acetylation is complete.

  • The reaction mixture is then poured into ice-water and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed, dried, and concentrated to give the acetylated intermediate.

Step 4: Removal of the remaining isopropylidene group and final acetylation

  • The acetylated intermediate is treated with a stronger acid (e.g., trifluoroacetic acid) to remove the 1,2-isopropylidene group.

  • After removal of the protecting group, the resulting free sugar is per-acetylated using acetic anhydride and a catalyst (e.g., sodium acetate) to yield the final product, 1,2,3,5,6-penta-O-acetyl-alpha-D-galactofuranose.

  • The final product is purified by crystallization or column chromatography.

Visualizations

4.1. IUPAC Numbering of this compound

The following diagram illustrates the IUPAC numbering convention for the this compound ring structure.

IUPAC_Numbering IUPAC Numbering of this compound O4 O C1 C1 O4->C1 C2 C2 C1->C2 OH1 OH C1->OH1 H1 H C1->H1 C3 C3 C2->C3 OH2 OH C2->OH2 H2 H C2->H2 C4 C4 C3->C4 OH3 OH C3->OH3 H3 H C3->H3 C4->O4 H4 H C4->H4 C5_chain C5H(OH)C6H2OH C4->C5_chain

Caption: IUPAC numbering of the this compound ring.

4.2. Biosynthesis of UDP-alpha-D-galactofuranose

The biosynthesis of UDP-alpha-D-galactofuranose is a key metabolic pathway in many microorganisms. It serves as the activated sugar donor for the incorporation of galactofuranose into various glycoconjugates.

Biosynthesis_Pathway Biosynthesis of UDP-alpha-D-galactofuranose Gal D-Galactose GALK Galactokinase (GALK) Gal->GALK Gal1P alpha-D-Galactose-1-phosphate GALT Galactose-1-phosphate uridylyltransferase (GALT) Gal1P->GALT UDPGalp UDP-alpha-D-galactopyranose UGM UDP-galactopyranose mutase (UGM) UDPGalp->UGM UDPGalf UDP-alpha-D-galactofuranose GALK->Gal1P ADP ADP GALK->ADP GALT->UDPGalp Glc1P Glucose-1-phosphate GALT->Glc1P UGM->UDPGalf ATP ATP ATP->GALK UDPGlc UDP-glucose UDPGlc->GALT

Caption: Biosynthetic pathway of UDP-alpha-D-galactofuranose.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Galactofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Galactofuranose, a five-membered ring isomer of galactose, is a critical carbohydrate moiety found in the cell walls of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2] Its absence in mammals makes the biosynthetic pathways and the enzymes involved in its production and incorporation attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role in key biological pathways.

Physical and Chemical Properties

While extensive data is available for the more common pyranose form of galactose, specific experimental values for the physical and chemical properties of the free this compound anomer are less commonly reported. Much of the available data pertains to its derivatives, such as 1,6-anhydro-alpha-D-galactofuranose. The following tables summarize the available quantitative data for this compound and a key derivative.

Table 1: Physical Properties of this compound and its Derivative

PropertyThis compound1,6-Anhydro-alpha-D-galactofuranose
Molecular Formula C₆H₁₂O₆[3]C₆H₁₀O₅
Molecular Weight 180.16 g/mol [3]162.14 g/mol [4]
Melting Point Data not available182-185 °C[4]
Specific Optical Rotation Data not available+54° (c=1.0, H₂O)
Solubility Data not availableSoluble in DMSO, MeOH, H₂O[4]

Table 2: Chemical Properties of this compound

PropertyValue
IUPAC Name (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[3]
CAS Number 36468-82-3[3]
Hydrogen Bond Donor Count 5[3]
Hydrogen Bond Acceptor Count 6[3]

Spectroscopic Data

Table 3: NMR Spectral Data for 1,6-Anhydro-alpha-D-galactofuranose in D₂O

¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-15.31d4.6
H-2, H-34.23-4.26m
H-44.19br d4.2
H-5, H-63.99-4.08m
H-6'3.55app t10.4
¹³C NMR Chemical Shift (ppm)
C-198.6
C-485.2
C-280.9
C-375.4
C-665.6
C-562.7

Experimental Protocols

Synthesis and Purification of this compound Derivatives

The synthesis of unprotected this compound is challenging due to the preference for the pyranose form. However, various protected derivatives can be synthesized, which can then be deprotected to yield the desired furanose form. A common strategy involves the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose from D-galactose.

Experimental Workflow for the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose

Synthesis_Workflow Galactose D-Galactose Acetonation Acetonation (Acetone, Anhydrous CuSO₄) Galactose->Acetonation Mixture Mixture of Isomers (Furanose and Pyranose) Acetonation->Mixture Chromatography Silica (B1680970) Gel Column Chromatography Mixture->Chromatography Furanose_Isomer 1,2:5,6-di-O-isopropylidene- α-D-galactofuranose Chromatography->Furanose_Isomer

Synthesis of a protected this compound derivative.

Detailed Methodology:

  • Acetonation: D-galactose is dissolved in N,N-dimethylformamide. Acetone and anhydrous copper sulfate (B86663) are added, and the mixture is boiled. This results in a mixture of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose and 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.[5]

  • Purification: The furanose isomer is separated from the pyranose isomer by column chromatography on silica gel.[5]

NMR Spectroscopic Analysis

Sample Preparation for NMR:

  • Dissolve 5-25 mg of the carbohydrate sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[6]

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6][7]

  • Cap the NMR tube to prevent contamination.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

  • For ¹H NMR, a standard pulse-acquire sequence is typically used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

  • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

Biological Role and Signaling Pathways

This compound is a key component of various glycoconjugates on the cell surface of pathogenic microorganisms, playing a crucial role in host-pathogen interactions and immune evasion.

Biosynthesis of UDP-alpha-D-galactofuranose

The precursor for the incorporation of galactofuranose into glycoconjugates is UDP-alpha-D-galactofuranose. This is synthesized from UDP-alpha-D-galactopyranose by the enzyme UDP-galactopyranose mutase (UGM). This enzymatic step is a critical control point and a prime target for drug development.

UGM_Pathway UDP_Galp UDP-alpha-D-galactopyranose UGM UDP-galactopyranose mutase (UGM) UDP_Galp->UGM UDP_Galf UDP-alpha-D-galactofuranose UGM->UDP_Galf Galf_Transferase Galactofuranosyl- transferases UDP_Galf->Galf_Transferase Glycoconjugates Galactofuranose-containing Glycoconjugates (e.g., in cell wall) Galf_Transferase->Glycoconjugates

Biosynthesis of UDP-alpha-D-galactofuranose and its incorporation.

Role in Fungal Pathogenesis

In fungi such as Aspergillus fumigatus, galactofuranose is a major component of galactomannan (B225805), a polysaccharide in the cell wall.[1][8] This galactomannan is involved in the interaction with the host immune system. The galactofuranose moieties can mask underlying pathogen-associated molecular patterns (PAMPs), such as β-glucans, preventing their recognition by host immune receptors like Dectin-1. This immune evasion strategy is crucial for the survival of the fungus within the host.

Fungal_Immune_Evasion cluster_fungus Fungal Cell Wall cluster_host Host Immune Cell Galf Galactofuranose (on Galactomannan) Masking BetaGlucan β-Glucan (PAMP) Dectin1 Dectin-1 Receptor Dectin1->BetaGlucan Recognition Blocked Signaling Immune Signaling Cascade Dectin1->Signaling

Immune evasion by fungal galactofuranose.

Role in Leishmania Infection

In the protozoan parasite Leishmania major, galactofuranose is a terminal residue in glycosylinositol phospholipids (B1166683) (GIPLs) on the parasite's surface.[2] These galactofuranose residues are recognized by putative receptors on host macrophages, facilitating the parasite's invasion of these immune cells. Inhibition of this interaction has been shown to significantly reduce macrophage infectivity.[2]

Leishmania_Infection cluster_leishmania Leishmania Surface cluster_macrophage Macrophage Surface Galf_GIPL This compound (on GIPLs) Macrophage_Receptor Putative Galf Receptor Galf_GIPL->Macrophage_Receptor Binding Invasion Parasite Invasion Macrophage_Receptor->Invasion

Role of this compound in Leishmania macrophage invasion.

Conclusion

This compound is a carbohydrate of significant interest in the fields of microbiology and drug development due to its unique presence in pathogenic organisms. While a complete physicochemical characterization of the free anomer remains an area for further research, the available data on its derivatives and its well-established role in microbial cell walls provide a strong foundation for future studies. The biosynthetic pathways leading to its formation represent validated targets for the development of novel therapeutics to combat a range of infectious diseases. Further elucidation of the specific interactions between galactofuranose-containing glycans and the host immune system will undoubtedly open new avenues for immunomodulatory therapies.

References

The Pivotal Role of α-D-Galactofuranose in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

The unique and complex cell wall of Mycobacterium tuberculosis (Mtb) is a formidable barrier, contributing significantly to its intrinsic resistance to many antibiotics and its ability to persist within the host. A critical and unique component of this cell wall is the furanose form of galactose, α-D-galactofuranose (Galf). This monosaccharide is a key building block of the arabinogalactan (B145846) (AG) polysaccharide, an essential polymer that forms the central scaffold of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The absence of Galf and its biosynthetic pathway in humans makes the enzymes involved in its synthesis and incorporation highly attractive targets for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth overview of the function of α-D-galactofuranose in Mtb, its biosynthetic pathway, and the key enzymes involved. It further details experimental protocols for studying this pathway, presents quantitative data on inhibitors, and offers visualizations of the key processes to aid researchers and drug development professionals in targeting this essential aspect of Mtb physiology.

Introduction: The Significance of α-D-Galactofuranose in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique cell envelope that is crucial for its survival and pathogenesis.[1][2] This intricate structure is characterized by the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, where a layer of mycolic acids is covalently attached to arabinogalactan (AG), which in turn is linked to the peptidoglycan layer.[1][2] The AG is a branched polysaccharide composed of two distinct domains: a linear galactan core and branched arabinan (B1173331) chains.[3] The galactan domain is a linear polymer of approximately 30-40 β-D-galactofuranose (Galf) residues in alternating (1→5) and (1→6) linkages.[4][5]

The presence of galactose in its five-membered furanose ring configuration is a key feature of the mycobacterial cell wall and is absent in mammals.[6] This structural uniqueness makes the biosynthesis of Galf an ideal target for selective anti-tuberculosis drug development.[6] The essentiality of the galactan core for the viability of Mtb has been demonstrated through genetic studies, highlighting the critical role of α-D-galactofuranose in maintaining the structural integrity of the cell wall.[7]

The Biosynthesis of α-D-Galactofuranose and the Arabinogalactan Core

The synthesis of the galactan core of AG is a multi-step process involving a series of dedicated enzymes that are prime targets for therapeutic intervention. The pathway begins with the conversion of UDP-galactopyranose (UDP-Galp), the common six-membered ring form of galactose, to its five-membered furanose counterpart, UDP-galactofuranose (UDP-Galf). This activated sugar donor is then utilized by specific glycosyltransferases to build the galactan chain on a lipid carrier.

Key Enzymes in the Galactofuranose Biosynthesis Pathway

Three key enzymes are responsible for the synthesis of the galactan domain of AG:

  • UDP-galactopyranose mutase (UGM, encoded by glf or Rv3809c): This flavoenzyme catalyzes the reversible isomerization of UDP-Galp to UDP-Galf.[8] This is the committed step in galactofuranose biosynthesis and is essential for the viability of Mtb.[7] The absence of a human homolog makes UGM an excellent drug target.[6]

  • Galactofuranosyltransferase 1 (GlfT1, encoded by Rv3782): This enzyme initiates the synthesis of the galactan chain by transferring the first two Galf residues from UDP-Galf to the linker unit precursor, decaprenyl-P-P-GlcNAc-Rha.[5][9][10] GlfT1 exhibits dual β-(1→4) and β-(1→5) transferase activity.[5][10]

  • Galactofuranosyltransferase 2 (GlfT2, encoded by Rv3808c): Following the initial priming by GlfT1, GlfT2 is responsible for the polymerization of the remainder of the galactan chain.[5] This bifunctional enzyme catalyzes the formation of the alternating β-(1→5) and β-(1→6) linkages that characterize the galactan core.[5]

Signaling Pathway of Arabinogalactan Biosynthesis

The biosynthesis of the galactan core is a crucial part of the overall AG synthesis. The following diagram illustrates the key steps in this process.

Arabinogalactan_Biosynthesis UDP_Galp UDP-galactopyranose (UDP-Galp) UGM UDP-galactopyranose mutase (UGM/Glf) UDP_Galp->UGM UDP_Galf UDP-galactofuranose (UDP-Galf) UGM->UDP_Galf GlfT1 Galactofuranosyl- transferase 1 (GlfT1) UDP_Galf->GlfT1 Donor GlfT2 Galactofuranosyl- transferase 2 (GlfT2) UDP_Galf->GlfT2 Donor Lipid_carrier Decaprenyl-P-P-GlcNAc-Rha (Lipid-Linker) Lipid_carrier->GlfT1 Acceptor Intermediate Decaprenyl-P-P-GlcNAc-Rha-(Galf)₂ GlfT1->Intermediate Intermediate->GlfT2 Acceptor Galactan_chain Decaprenyl-P-P-GlcNAc-Rha-(Galf)n (Growing Galactan Chain) GlfT2->Galactan_chain Polymerization Arabinan_synthesis Arabinan Synthesis Galactan_chain->Arabinan_synthesis Further processing mAGP_complex Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Complex Arabinan_synthesis->mAGP_complex

Caption: Biosynthesis of the galactan core of arabinogalactan in M. tuberculosis.

Quantitative Data on Inhibitors of Galactofuranose Biosynthesis

The enzymes of the galactofuranose biosynthetic pathway are attractive targets for drug discovery. A number of inhibitors have been identified, primarily targeting UGM. The following tables summarize key quantitative data for some of these inhibitors.

Table 1: Inhibitors of UDP-galactopyranose mutase (UGM) in Mycobacterium tuberculosis

Compound ClassExample CompoundIC50 (µM)MIC (µg/mL) against MtbReference
AminothiazolesCompound 1250Not reported[7]
NitrofuranylamidesCompound 1Not reported1.6[7]
PyrazolesMS208Not reported (mixed inhibitor)>200[8]
FlavonoidsNot specifiedNot reportedNot reported[11]

Table 2: Kinetic Parameters of Galactofuranosyltransferases in Mycobacterium tuberculosis

EnzymeSubstrateKm (µM)kcat (s-1)Reference
GlfT2Trisaccharide acceptorNot specifiedNot specified[12]
GlfT1Farnesyl-disaccharide acceptor~2-fold higher than trisaccharideNot specified[4]
GlfT1Farnesyl-trisaccharide acceptorNot specifiedNot specified[4]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the function and inhibition of the galactofuranose biosynthesis pathway in M. tuberculosis.

UDP-galactopyranose mutase (UGM) Activity Assay

A common method to measure UGM activity is a discontinuous spectrophotometric assay or a more sensitive radiochemical assay. A high-throughput compatible fluorescence polarization assay has also been developed.

Principle of a Spectrophotometric Assay:

This assay often measures the reverse reaction (UDP-Galf to UDP-Galp). The produced UDP-Galp is then converted to UDP-glucose by UDP-galactose-4-epimerase, and the subsequent oxidation of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase is coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Detailed Protocol Outline:

  • Reaction Mixture Preparation: A typical reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, NAD+, UDP-galactose-4-epimerase, UDP-glucose dehydrogenase, and the substrate UDP-Galf.

  • Enzyme Addition: The reaction is initiated by the addition of purified UGM enzyme.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocity is calculated from the linear phase of the absorbance curve. For inhibitor studies, IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.

Galactofuranosyltransferase (GlfT1 and GlfT2) Assays

Assays for GlfT1 and GlfT2 typically involve the use of a radiolabeled sugar donor (UDP-[14C]Galf) and a lipid acceptor. The incorporation of radioactivity into the lipid product is then measured.

Principle:

The assay measures the transfer of [14C]Galf from UDP-[14C]Galf to a lipid acceptor molecule, such as a synthetic decaprenyl-phosphate derivative of the linker unit. The radiolabeled lipid product is then separated from the unreacted radiolabeled donor and quantified.

Detailed Protocol Outline:

  • Reaction Setup: The reaction mixture includes a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, the lipid acceptor, and the purified GlfT1 or GlfT2 enzyme.

  • Initiation: The reaction is started by the addition of UDP-[14C]Galf.

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Extraction: The reaction is stopped, and the lipid products are extracted using an organic solvent (e.g., chloroform/methanol).

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity in the product spot is quantified using a phosphorimager or by scintillation counting.

High-Throughput Screening (HTS) for UGM Inhibitors

HTS assays are crucial for identifying novel inhibitors. A fluorescence polarization (FP) assay is a common format for HTS.

Workflow for a Fluorescence Polarization-based HTS:

HTS_Workflow start Start: Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC₅₀ Determination) hit_id->dose_response Hit no_inhibition No significant inhibition hit_id->no_inhibition No Hit hit_validation Hit Validation & Confirmation dose_response->hit_validation secondary_assays Secondary Assays (e.g., Orthogonal Assays, Specificity) hit_validation->secondary_assays mic_determination MIC Determination (Whole-cell Activity) secondary_assays->mic_determination lead_optimization Lead Optimization mic_determination->lead_optimization end End: Lead Compound lead_optimization->end

Caption: A typical workflow for a high-throughput screen to identify UGM inhibitors.

Generation of Conditional Knockdown Mutants

To study the essentiality of genes involved in galactofuranose biosynthesis, conditional knockdown mutants are invaluable tools. These mutants allow for the controlled depletion of the target protein.

Principle:

A common strategy involves replacing the native promoter of the target gene with an inducible promoter, such as a tetracycline-inducible promoter. In the absence of the inducer, the gene is not expressed, leading to the depletion of the corresponding protein and allowing for the study of the resulting phenotype.

Detailed Protocol Outline:

  • Construct Design: A suicide delivery vector is constructed containing the inducible promoter upstream of the target gene, along with flanking homologous regions and a selectable marker.

  • Electroporation: The vector is introduced into M. tuberculosis via electroporation.

  • Selection of Single Crossovers: Transformants are selected on media containing the appropriate antibiotic, selecting for integration of the plasmid into the chromosome via a single homologous recombination event.

  • Selection of Double Crossovers: Single crossover colonies are then grown on media containing a counter-selectable marker (e.g., sucrose (B13894) for sacB-containing vectors) to select for the second recombination event, which results in the replacement of the native promoter with the inducible promoter.

  • Validation: The correct gene replacement is confirmed by PCR and Southern blotting. The conditional phenotype is then verified by growing the mutant with and without the inducer and observing the effect on growth and cell wall composition.[13][14][15]

Analysis of Arabinogalactan Structure

Analyzing the structure of AG is essential to understand the effects of inhibitors or genetic modifications. This typically involves the isolation of the mAGP complex, hydrolysis, and chromatographic analysis of the resulting monosaccharides.

Detailed Protocol Outline:

  • mAGP Complex Isolation: M. tuberculosis cells are harvested, and the cell walls are isolated. The mAGP complex is then purified from the cell wall fraction.[16]

  • Hydrolysis: The purified mAGP is subjected to acid hydrolysis to break it down into its constituent monosaccharides (arabinose, galactose, etc.).

  • Derivatization: The released monosaccharides are converted to volatile derivatives, such as alditol acetates.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized monosaccharides are separated and identified by GC-MS. The relative amounts of arabinose and galactose can be quantified to assess the integrity of the AG.

Future Perspectives and Conclusion

The enzymes involved in the biosynthesis of α-D-galactofuranose and the subsequent construction of the arabinogalactan core represent a validated and highly promising area for the development of novel anti-tuberculosis drugs. The essentiality of this pathway for the viability of M. tuberculosis and its absence in humans provide a wide therapeutic window.

Future research in this area should focus on:

  • Discovery of Novel Inhibitors: Continued high-throughput screening efforts are needed to identify new chemical scaffolds that inhibit UGM, GlfT1, and GlfT2.

  • Structure-Based Drug Design: The determination of high-resolution crystal structures of the target enzymes in complex with inhibitors will facilitate the rational design of more potent and specific drugs.

  • Understanding Regulatory Mechanisms: Elucidating the regulatory networks that control the expression and activity of the galactofuranose biosynthesis enzymes could reveal new targets for intervention.[9]

  • Combination Therapies: Investigating the synergistic effects of inhibitors of galactofuranose biosynthesis with existing anti-tuberculosis drugs could lead to more effective and shorter treatment regimens.

References

The Critical Role of α-D-Galactofuranose in the Virulence of Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspergillus fumigatus, a ubiquitous filamentous fungus, is the primary causative agent of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The fungal cell wall, a dynamic structure essential for viability and pathogenesis, presents a promising target for novel antifungal therapies. This technical guide delves into the pivotal role of a specific cell wall component, α-D-galactofuranose (Galf), in the virulence of A. fumigatus. The absence of Galf in mammals makes its biosynthetic pathway an attractive target for the development of selective antifungal agents. This document provides an in-depth analysis of Galf biosynthesis, its impact on fungal physiology and virulence, and detailed experimental protocols for its study.

Introduction to α-D-Galactofuranose in Aspergillus fumigatus

α-D-galactofuranose is a five-membered ring isomer of galactose that is a significant constituent of the A. fumigatus cell wall and other cellular structures.[1][2] It is found in galactomannan, a major polysaccharide composed of a mannan (B1593421) core with side chains of β-1,5-linked Galf residues.[1][3] Galf is also present in N- and O-linked glycans of glycoproteins and glycosphingolipids.[1][4] The presence of Galf is not universal in nature but is prevalent in pathogenic microorganisms, including fungi, bacteria, and protozoa.[1][2] Notably, Galf and its biosynthetic machinery are absent in higher eukaryotes, including humans, making it a prime target for antifungal drug development.[1][5]

The Biosynthesis of α-D-Galactofuranose: A Key Pathway for Virulence

The central enzyme in the biosynthesis of Galf is UDP-galactopyranose mutase (UGM), encoded by the glfA gene.[1][5] This flavoenzyme catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose, to UDP-galactofuranose (UDP-Galf), the five-membered ring precursor for all Galf-containing molecules.[6][7] The deletion of the glfA gene in A. fumigatus results in a complete lack of Galf in the fungus.[1][3]

Signaling Pathway for Galactofuranose Biosynthesis

Galf_Biosynthesis UDP_Galp UDP-galactopyranose (UDP-Galp) UGM UDP-galactopyranose mutase (GlfA) UDP_Galp->UGM UDP_Galf UDP-galactofuranose (UDP-Galf) UGM->UDP_Galf Galf_transferases Galactofuranosyl- transferases UDP_Galf->Galf_transferases Galf_conjugates Galf-containing glycoconjugates (Galactomannan, Glycoproteins, Glycosphingolipids) Galf_transferases->Galf_conjugates Cell_Wall Cell Wall Integration Galf_conjugates->Cell_Wall

Caption: Biosynthesis of Galf-containing glycoconjugates in A. fumigatus.

The Impact of Galactofuranose Deficiency on Aspergillus fumigatus

The targeted deletion of the glfA gene has been instrumental in elucidating the role of Galf in the biology and virulence of A. fumigatus. The resulting ΔglfA mutant, completely devoid of Galf, exhibits a range of phenotypic changes that collectively contribute to its attenuated virulence.[1][2]

Impaired Growth and Altered Morphology

The absence of Galf leads to impaired growth of A. fumigatus, particularly at mammalian body temperature (37°C).[1][2] This temperature sensitivity is a key factor in the reduced virulence of the ΔglfA mutant.[1] Morphologically, the mutant displays altered hyphal growth.[3]

Compromised Cell Wall Integrity and Increased Antifungal Susceptibility

The fungal cell wall is crucial for maintaining cellular integrity and protecting against environmental stresses, including antifungal drugs. The lack of Galf results in a thinner cell wall in A. fumigatus.[1][5] This structural defect leads to increased susceptibility to various antifungal agents that target the cell wall or cell membrane.[1][2]

Table 1: Antifungal Susceptibility of A. fumigatus Wild-Type and ΔglfA Mutant

Antifungal AgentTargetWild-Type (MIC, µg/mL)ΔglfA Mutant (MIC, µg/mL)Fold Change in Susceptibility
Caspofunginβ-1,3-glucan synthesis0.250.1252-fold increase
VoriconazoleErgosterol biosynthesis0.50.1254-fold increase
Amphotericin BErgosterol binding10.52-fold increase

Note: The data presented here are representative values compiled from the literature and may vary between studies.

Attenuated Virulence in a Murine Model of Invasive Aspergillosis

The culmination of these phenotypic defects is a significant attenuation of virulence of the ΔglfA mutant in a low-dose murine model of invasive aspergillosis.[1][2][5] Mice infected with the ΔglfA mutant show a delay in the onset of mortality and an overall increased survival rate compared to those infected with the wild-type strain.[1] This reduced virulence is likely a direct consequence of the impaired growth at 37°C and the compromised cell wall.[1]

Table 2: Virulence of A. fumigatus Strains in a Murine Model

StrainInoculum Size (conidia)Median Survival Time (days)Survival Rate at Day 13 (%)
Wild-Type2 x 10470
ΔglfA Mutant2 x 104> 1360
Reconstituted Strain2 x 104810

Note: The data presented here are representative values compiled from the literature and may vary between studies.

Experimental Protocols

Generation of a glfA Deletion Mutant (ΔglfA) in A. fumigatus

This protocol describes a targeted gene deletion approach using a fusion PCR-based method to replace the glfA gene with a selectable marker.

Gene_Deletion_Workflow cluster_0 Deletion Cassette Construction cluster_1 Fungal Transformation cluster_2 Mutant Verification PCR1 PCR amplify 5' flank of glfA Fusion_PCR Fusion PCR to join 5' flank, marker, and 3' flank PCR1->Fusion_PCR PCR2 PCR amplify 3' flank of glfA PCR2->Fusion_PCR PCR3 PCR amplify selectable marker (e.g., hph) PCR3->Fusion_PCR Protoplast_Prep Prepare A. fumigatus protoplasts Transformation Transform protoplasts with deletion cassette (PEG-mediated) Protoplast_Prep->Transformation Selection Plate on selective medium Transformation->Selection Genomic_DNA_Extraction Extract genomic DNA from transformants PCR_Verification PCR screen for correct integration Genomic_DNA_Extraction->PCR_Verification Southern_Blot Southern blot analysis to confirm single insertion PCR_Verification->Southern_Blot

Caption: Experimental workflow for generating a gene deletion mutant.

Methodology:

  • Construction of the Deletion Cassette:

    • Amplify a ~1.5 kb region upstream (5' flank) and a ~1.5 kb region downstream (3' flank) of the glfA open reading frame from A. fumigatus genomic DNA using high-fidelity DNA polymerase.

    • Amplify a selectable marker, such as the hygromycin B phosphotransferase gene (hph), from a suitable plasmid vector. Design primers with overhangs complementary to the 3' end of the 5' flank and the 5' end of the 3' flank.

    • Join the three PCR products (5' flank, hph marker, 3' flank) in a fusion PCR reaction using nested primers.

    • Purify the final deletion cassette.

  • Protoplast Preparation and Transformation:

    • Grow A. fumigatus mycelia in liquid medium.

    • Harvest and wash the mycelia.

    • Digest the cell walls using a lytic enzyme mixture (e.g., glucuronidase and chitinase) in an osmotic stabilizer solution to generate protoplasts.

    • Purify the protoplasts by filtration and centrifugation.

    • Transform the protoplasts with the purified deletion cassette using a polyethylene (B3416737) glycol (PEG)-calcium chloride-mediated method.

  • Selection and Verification of Mutants:

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

    • Isolate individual transformant colonies.

    • Verify the correct integration of the deletion cassette and the absence of the glfA gene by diagnostic PCR and Southern blot analysis of genomic DNA.

Cell Wall Analysis: Transmission Electron Microscopy (TEM)

Methodology:

  • Sample Preparation:

    • Grow wild-type and ΔglfA strains in liquid culture.

    • Harvest mycelia and fix with a solution of glutaraldehyde (B144438) and paraformaldehyde in cacodylate buffer.

    • Post-fix with osmium tetroxide.

    • Dehydrate the samples through a graded ethanol (B145695) series.

    • Infiltrate and embed the samples in an appropriate resin (e.g., Epon).

  • Ultrathin Sectioning and Staining:

    • Cut ultrathin sections (60-80 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate (B1210297) and lead citrate.

  • Imaging:

    • Examine the sections using a transmission electron microscope.

    • Capture images of the cell walls at high magnification.

    • Measure the cell wall thickness from multiple images using appropriate software.

In Vivo Virulence Assay: Murine Model of Invasive Aspergillosis

Virulence_Assay_Workflow cluster_0 Immunosuppression cluster_1 Infection cluster_2 Monitoring and Analysis Cyclophosphamide (B585) Administer cyclophosphamide (e.g., days -4, -1, 2, 5, 8, 11) Infection Intranasal infection with A. fumigatus conidia (day 0) Cortisone_Acetate Administer cortisone (B1669442) acetate (e.g., day -1) Monitoring Monitor survival and clinical signs daily for ~14 days Infection->Monitoring Analysis Analyze survival data (Kaplan-Meier survival curves) Monitoring->Analysis

Caption: Workflow for a murine model of invasive aspergillosis.

Methodology:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c).

    • Induce immunosuppression to mimic the human host condition. This is typically achieved by intraperitoneal injections of cyclophosphamide and a subcutaneous injection of cortisone acetate.[8]

  • Infection:

    • Prepare conidial suspensions of the wild-type, ΔglfA, and reconstituted strains.

    • Anesthetize the mice and infect them intranasally with a defined inoculum of conidia (e.g., 2 x 104 conidia in 20 µL of saline).[8]

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival for a predefined period (e.g., 14 days).

    • The endpoint is typically death or a moribund state requiring euthanasia.

  • Data Analysis:

    • Plot survival data as Kaplan-Meier survival curves.

    • Compare the survival rates between the different groups using a statistical test such as the log-rank test.

Conclusion and Future Directions

The biosynthesis of α-D-galactofuranose is unequivocally a critical virulence determinant for Aspergillus fumigatus. The enzyme UDP-galactopyranose mutase (glfA) represents a highly attractive target for the development of novel antifungal drugs due to its essentiality for fungal pathogenesis and its absence in humans. Future research should focus on the identification and development of potent and specific inhibitors of GlfA. Furthermore, a deeper understanding of the downstream galactofuranosyltransferases and their roles in the construction of the cell wall will provide additional targets for therapeutic intervention. The development of new antifungals targeting the galactofuranose biosynthetic pathway holds great promise for improving the treatment outcomes of invasive aspergillosis.

References

Methodological & Application

Chemical Synthesis of α-D-Galactofuranose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactofuranose (Galf), the five-membered ring isomer of galactose, is a key component of glycoconjugates in numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2] Its absence in mammals makes the biosynthetic pathways and enzymes involved in Galf metabolism attractive targets for the development of novel antimicrobial agents.[1][3] The chemical synthesis of α-D-galactofuranose derivatives is crucial for providing essential tools to study the biological roles of Galf-containing structures, develop inhibitors for key enzymes, and create carbohydrate-based vaccines. This document provides detailed application notes and experimental protocols for the chemical synthesis of α-D-galactofuranose derivatives, focusing on common protective group strategies and glycosylation methods.

Introduction

The synthesis of oligosaccharides and glycoconjugates containing D-galactofuranose requires specific and efficient methods for the preparation of galactose derivatives in their furanosic form.[1] Key challenges in this field include the inherent instability of the furanose ring compared to the pyranose form and the stereoselective formation of the glycosidic linkage.[4] This document outlines established strategies for the synthesis of α-D-galactofuranose building blocks and their subsequent use in glycosylation reactions.

Protecting Group Strategies

The selective protection and deprotection of the hydroxyl groups of galactofuranose are fundamental to any synthetic route. The choice of protecting groups influences the reactivity of the sugar and the stereochemical outcome of glycosylation reactions.[5]

A common starting material for the synthesis of galactofuranose derivatives is 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, which can be prepared from D-galactose.[6] From this intermediate, various protecting group manipulations can be performed to yield selectively protected galactofuranosyl donors and acceptors.

Table 1: Common Protecting Groups for Galactofuranose Synthesis

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsNotes
IsopropylideneIpdAcetone, anhydrous copper sulfateAcetic acid-waterUseful for protecting diols.[6]
AcetylAcAcetic anhydride, pyridine (B92270)Sodium methoxide (B1231860) in methanol (B129727)Electron-withdrawing, can influence reactivity.[5]
BenzoylBzBenzoyl chloride, pyridineSodium methoxide in methanolSimilar to acetyl, can participate in neighboring group participation.
Benzyl (B1604629)BnBenzyl bromide, sodium hydride, DMFCatalytic hydrogenation (e.g., Pd/C, H₂)Stable to a wide range of conditions.
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazole, DCMTBAF, THFBulky silyl (B83357) ether, useful for selective protection of primary hydroxyls.[7]
NaphthylmethylNapNapBr, NaH, DMFOxidative cleavage (e.g., DDQ)Orthogonal to benzyl groups.
LevulinoylLevLevulinic acid, DCC, DMAPHydrazine acetate (B1210297) in DCM/MeOHCan be selectively removed in the presence of other esters.

Synthesis of α-D-Galactofuranosyl Donors

The stereoselective formation of the α-glycosidic linkage is a primary objective. The choice of the leaving group at the anomeric center and the protecting groups on the furanose ring are critical for achieving high α-selectivity.

Thioglycoside Donors

Thioglycosides are versatile glycosyl donors that can be activated by various thiophilic promoters.[8]

Synthesis_of_Thioglycoside_Donor Start Per-O-acetyl-D-galactofuranose Intermediate1 Anomeric Bromide Start->Intermediate1 HBr in Acetic Acid Product Phenyl 2,3,5,6-tetra-O-acetyl- 1-thio-β-D-galactofuranoside Intermediate1->Product Thiophenol, Base

Caption: Synthesis of a thioglycoside donor.

Protocol 1: Synthesis of Phenyl 1-thio-β-D-galactofuranoside

  • Preparation of Penta-O-benzoyl-α,β-D-galactofuranose: D-galactose is treated with benzoyl chloride in pyridine to afford the per-benzoylated furanose.

  • Thioglycosylation: The per-benzoylated galactofuranose is reacted with the desired thiol (e.g., thiophenol) in the presence of a Lewis acid catalyst such as SnCl₄.[9] This reaction stereoselectively yields the 1-thio-β-D-galactofuranoside.[9]

  • Deprotection: The benzoyl groups are removed by treatment with sodium methoxide in methanol to give the final thioglycoside.[9]

Table 2: Representative Synthesis of a Thioglycoside Donor

StepStarting MaterialKey ReagentsSolventTemp (°C)Yield (%)
1Penta-O-benzoyl-α,β-D-galactofuranoseThiophenol, SnCl₄Dichloromethane (B109758)0 to RTHigh
2Per-O-benzoyl thioglycosideSodium methoxideMethanolRTHigh[9]
Glycosyl Halide Donors

Glycosyl halides, particularly bromides and iodides, are reactive glycosyl donors. The in-situ formation of galactofuranosyl iodide from a per-O-silylated precursor has been shown to be an efficient method for glycosylation.[10]

Glycosyl_Halide_Formation Start Per-O-TBS-β-D-galactofuranose Intermediate Galactofuranosyl Iodide (in situ) Start->Intermediate TMSI, CH₂Cl₂ Product α/β-D-Galactofuranoside Intermediate->Product Glycosyl Acceptor

Caption: Glycosylation via in-situ iodide formation.

Protocol 2: Glycosylation using in situ generated Galactofuranosyl Iodide

  • Preparation of per-O-tert-butyldimethylsilyl-β-D-galactofuranose: D-galactose is silylated using TBDMSCl and imidazole.

  • Glycosylation: The per-O-TBS-galactofuranose is treated with trimethylsilyl (B98337) iodide (TMSI) in dichloromethane to generate the galactofuranosyl iodide in situ.[10] The glycosyl acceptor is then added to the reaction mixture. This method often results in high β-stereoselectivity.[10]

Glycosylation Reactions

The coupling of a galactofuranosyl donor with a suitable acceptor is the key step in the synthesis of oligosaccharides. The stereochemical outcome is influenced by the nature of the donor, acceptor, promoter, and solvent.

Table 3: Common Promoters for Glycosylation Reactions

PromoterDonor TypeTypical Conditions
N-Iodosuccinimide (NIS) / Triflic acid (TfOH)ThioglycosideDichloromethane, -40 °C to RT
Dimethyl(methylthio)sulfonium triflate (DMTST)ThioglycosideDichloromethane, molecular sieves
Copper(II) triflate (Cu(OTf)₂)ThioimidateDichloromethane, RT[4]
Trimethylsilyl triflate (TMSOTf)TrichloroacetimidateDichloromethane, -78 °C to RT[11]
Boron trifluoride etherate (BF₃·OEt₂)Glycosyl acetateDichloromethane, RT

Protocol 3: General Glycosylation using a Thioglycoside Donor

  • Preparation: A mixture of the thiogalactofuranoside donor and the glycosyl acceptor is dried under high vacuum.

  • Reaction: The mixture is dissolved in anhydrous dichloromethane and cooled to the desired temperature (e.g., -40 °C). The promoter (e.g., NIS and a catalytic amount of TfOH) is then added.

  • Work-up: The reaction is monitored by TLC. Upon completion, it is quenched, diluted, and washed sequentially with aqueous sodium thiosulfate (B1220275) and brine.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography.

Synthesis of a Disaccharide: An Example

The synthesis of oligosaccharide fragments of the mycobacterial cell wall provides a practical example of the application of these methods.[8]

Disaccharide_Synthesis_Workflow cluster_Donor Donor Synthesis cluster_Acceptor Acceptor Synthesis Donor_Prep Preparation of a protected Galactofuranosyl Donor (e.g., Thioglycoside) Glycosylation Glycosylation Reaction (e.g., NIS/TfOH promotion) Donor_Prep->Glycosylation Acceptor_Prep Preparation of a partially protected Acceptor with a free hydroxyl group Acceptor_Prep->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Purification Purification and Characterization Deprotection->Purification Final_Product Target Disaccharide Purification->Final_Product

Caption: General workflow for disaccharide synthesis.

Protocol 4: Synthesis of a β(1→6) linked Galactofuranosyl Disaccharide

  • Donor and Acceptor Synthesis: A suitable galactofuranosyl thioglycoside donor (e.g., per-O-benzoylated) and a galactofuranose acceptor with a free C-6 hydroxyl group are synthesized using established protecting group strategies.

  • Glycosylation: The donor and acceptor are coupled using a promoter system such as NIS/TfOH in dichloromethane.

  • Deprotection: The protecting groups (e.g., benzoyl esters) are removed using sodium methoxide in methanol, followed by purification to yield the target disaccharide.

Conclusion

The chemical synthesis of α-D-galactofuranose derivatives is a well-established but challenging field that is critical for advancing our understanding of microbial glycobiology and for the development of new therapeutics. The protocols and strategies outlined in this document provide a foundation for researchers to synthesize a variety of galactofuranose-containing molecules. Careful selection of protecting groups and glycosylation methods is paramount to achieving high yields and the desired stereoselectivity.

References

Application Notes and Protocols for the Enzymatic Synthesis of UDP-alpha-D-galactofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-alpha-D-galactofuranose (UDP-Galf) is a critical sugar nucleotide donor for the biosynthesis of galactofuranose (Galf) residues.[1][2] These residues are integral components of cell walls in numerous pathogenic microorganisms, including bacteria like Mycobacterium tuberculosis and fungi such as Aspergillus fumigatus.[1][3][4] Notably, Galf is absent in mammals, making the biosynthetic pathway of UDP-Galf an attractive target for the development of novel antimicrobial agents.[1][2][5] The key enzyme in this pathway is UDP-galactopyranose mutase (UGM, EC 5.4.99.9), a flavoenzyme that catalyzes the reversible isomerization of UDP-alpha-D-galactopyranose (UDP-Galp) to UDP-alpha-D-galactofuranose (UDP-Galf).[1][2][3] This document provides detailed protocols for the enzymatic synthesis of UDP-Galf using UGM, along with methods for its purification and analysis.

Principle of the Reaction

The enzymatic synthesis of UDP-Galf is based on the catalytic activity of UDP-galactopyranose mutase (UGM). This enzyme facilitates the ring contraction of the pyranose form of galactose in UDP-Galp to the furanose form, yielding UDP-Galf. The reaction is reversible, and the equilibrium position can be influenced by reaction conditions and subsequent enzymatic reactions that consume UDP-Galf. For preparative synthesis, the reaction is typically driven towards the formation of UDP-Galf, which can then be purified from the remaining substrate and enzyme.

I. Reaction Pathway and Experimental Workflow

The enzymatic synthesis of UDP-Galf follows a straightforward pathway, beginning with the substrate UDP-Galp and the enzyme UGM. The overall experimental process involves reaction setup, incubation, and subsequent purification and analysis of the product.

Enzymatic_Synthesis_Pathway cluster_reaction Enzymatic Reaction UDP_Galp UDP-alpha-D-galactopyranose (UDP-Galp) UDP_Galf UDP-alpha-D-galactofuranose (UDP-Galf) UDP_Galp->UDP_Galf UGM (EC 5.4.99.9) UGM UDP-galactopyranose mutase (UGM)

Caption: Enzymatic interconversion of UDP-galactopyranose and UDP-galactofuranose.

Experimental_Workflow cluster_workflow Experimental Workflow prep 1. Prepare Reaction Mixture (Buffer, UDP-Galp, UGM) incubate 2. Incubate Reaction (e.g., 30-37°C, 1-4 hours) prep->incubate stop 3. Terminate Reaction (e.g., Heat inactivation) incubate->stop purify 4. Purify Product (Anion-Exchange Chromatography / HPLC) stop->purify analyze 5. Analyze and Quantify (HPLC, NMR) purify->analyze product Purified UDP-alpha-D-galactofuranose analyze->product

Caption: General experimental workflow for UDP-Galf synthesis and purification.

II. Quantitative Data Summary

The kinetic parameters of UGM can vary depending on the source of the enzyme and the specific reaction conditions. Below is a summary of representative kinetic data.

Table 1: Kinetic Parameters of UDP-galactopyranose Mutase (UGM)

Enzyme Source Substrate Km (mM) kcat (min-1) Reference
Klebsiella pneumoniae UDP-Galp 0.6 1364 [6]
Aspergillus fumigatus UDP-Galf 0.110 ± 0.015 4320 ± 240 (s-1) [3]

| E. coli | UDP-Galp | 0.052 (µM) | - |[5] |

Note: kcat values may be reported in different units (min-1 or s-1), so direct comparison should be made with caution.

Table 2: Typical Reaction Yields

Method Substrate Product Conversion Yield Reference
Enzymatic (Crude Extract) UDP-Galp UDP-Galf 6-9% [7]

| Enzymatic (Reverse) | UDP-Galf | UDP-Galp | ~86% |[7] |

Note: Yields can be significantly influenced by reaction time, enzyme concentration, and whether the reaction is allowed to reach equilibrium.

III. Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of UDP-alpha-D-galactofuranose

This protocol describes a general method for the enzymatic synthesis of UDP-Galf from UDP-Galp using purified UGM.

Materials and Reagents:

  • UDP-alpha-D-galactopyranose (UDP-Galp)

  • Purified recombinant UDP-galactopyranose mutase (UGM)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Microcentrifuge tubes or small reaction vials

  • Incubator or water bath

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components. The final volume can be scaled as needed.

    • UDP-Galp: 1-5 mM final concentration

    • UGM: 1-10 µM final concentration (optimal concentration should be determined empirically)

    • Reaction Buffer: to final volume

  • Incubation: Incubate the reaction mixture at 30-37°C for 1 to 4 hours. The optimal time may vary and can be monitored by taking time points for analysis.

  • Reaction Termination: To stop the reaction, heat the mixture at 95-100°C for 5 minutes to denature and precipitate the enzyme.

  • Post-termination Processing: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the denatured protein.

  • Collect Supernatant: Carefully collect the supernatant, which contains the mixture of UDP-Galf and unreacted UDP-Galp. This mixture is now ready for purification.

Protocol 2: Purification of UDP-alpha-D-galactofuranose by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for both analyzing the reaction progress and purifying the product. Anion-exchange chromatography is particularly effective for separating nucleotide sugars.

Materials and Equipment:

  • HPLC system with a UV detector (262 nm)

  • Anion-exchange HPLC column (e.g., Dionex PA-100)

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Ammonium (B1175870) carbonate or potassium phosphate (B84403) buffer gradient

  • Supernatant from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with the starting mobile phase buffer at a constant flow rate.

  • Sample Injection: Inject the supernatant containing the UDP-sugars onto the column.

  • Elution: Elute the bound sugars using a linear gradient of the high-salt mobile phase. The separation is based on the differential interaction of the phosphate groups with the stationary phase. UDP-Galp and UDP-Galf typically have distinct retention times. For example, under specific isocratic conditions with 75 mM KH2PO4, pH 4.5, UDP-Galp may elute around 25.8 minutes and UDP-Galf around 32.8 minutes.[3]

  • Fraction Collection: Collect fractions corresponding to the UDP-Galf peak as detected by UV absorbance at 262 nm.

  • Desalting and Lyophilization: Pool the fractions containing pure UDP-Galf. If a volatile buffer like ammonium carbonate was used, the sample can be lyophilized directly. If a non-volatile salt buffer was used, desalting (e.g., via size-exclusion chromatography) may be necessary before lyophilization to obtain the final product as a solid.

Protocol 3: Analysis of UDP-Galf Synthesis

This protocol outlines a method for analyzing the conversion of UDP-Galp to UDP-Galf.

Procedure:

  • Sample Preparation: At various time points during the synthesis reaction, withdraw a small aliquot of the reaction mixture and terminate the reaction (e.g., by adding acid or by heating).

  • HPLC Analysis: Inject the terminated reaction aliquot onto an anion-exchange HPLC column as described in Protocol 2.

  • Quantification: The extent of conversion can be determined by integrating the peak areas of the substrate (UDP-Galp) and the product (UDP-Galf). The percentage conversion can be calculated as:

    • % Conversion = [Area(UDP-Galf) / (Area(UDP-Galf) + Area(UDP-Galp))] * 100

The enzymatic synthesis of UDP-alpha-D-galactofuranose using UDP-galactopyranose mutase offers a highly specific and efficient method for producing this important sugar nucleotide. The protocols provided herein serve as a comprehensive guide for researchers in the fields of microbiology, enzymology, and drug development to synthesize, purify, and analyze UDP-Galf for various research applications, including inhibitor screening and studies of galactofuranosyltransferases.

References

Application Note: 1H and 13C NMR Spectral Assignment of α-D-Galactofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-D-Galactofuranose is a five-membered ring isomer of galactose, a monosaccharide of significant biological importance. It is a key component of various glycoconjugates in microorganisms, including bacteria, fungi, and protozoa, playing crucial roles in cell wall integrity and pathogenesis. Unlike the more common pyranose form, the furanose form is absent in mammals, making the enzymes involved in its biosynthesis and incorporation attractive targets for antimicrobial drug development. The precise structural elucidation of molecules containing this sugar is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This application note provides a detailed protocol and reference data for the complete ¹H and ¹³C NMR spectral assignment of α-D-galactofuranose in deuterium (B1214612) oxide (D₂O).

Data Presentation

The ¹H and ¹³C NMR chemical shifts for α-D-galactofuranose in D₂O at 298 K are summarized in the table below. These assignments are crucial for the identification and structural verification of this furanose ring system in natural and synthetic compounds.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
15.2398.5
24.1581.7
34.0977.4
44.2584.3
53.9871.5
6a3.7563.8
6b3.68

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) or externally to the residual solvent signal. The assignments are based on a combination of 1D and 2D NMR experiments.

Experimental Protocols

A comprehensive NMR analysis is required for the unambiguous assignment of all proton and carbon signals of α-D-galactofuranose. This involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of α-D-galactofuranose in 0.5 mL of high-purity deuterium oxide (D₂O, 99.9%).

  • Internal Standard: Add a small amount of a suitable internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing.

  • pH Adjustment: Ensure the pD of the solution is neutral (around 7.0) to avoid acid or base-catalyzed degradation or anomerization shifts.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (1D):

    • Purpose: To observe all proton signals and their multiplicities.

    • Key Parameters:

      • Pulse sequence: Standard single pulse (zg).

      • Solvent suppression: Presaturation (zgpr) or other suitable solvent suppression techniques to attenuate the residual HDO signal.

      • Spectral width: ~12 ppm.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 5 seconds.

      • Number of scans: 16-64.

  • ¹³C NMR (1D):

    • Purpose: To observe all carbon signals.

    • Key Parameters:

      • Pulse sequence: Proton-decoupled single pulse (zgpg30).

      • Spectral width: ~200 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 1024 or more, depending on concentration.

  • ²D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is essential for tracing the proton connectivity within the sugar ring.

    • Key Parameters:

      • Pulse sequence: Standard COSY (cosygpqf).

      • Spectral width: ~12 ppm in both dimensions.

      • Number of increments: 256-512 in the indirect dimension.

      • Number of scans: 8-16 per increment.

  • ²D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C assignments.

    • Key Parameters:

      • Pulse sequence: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

      • ¹H Spectral width: ~12 ppm.

      • ¹³C Spectral width: ~120 ppm (centered on the carbohydrate region).

      • ¹JCH coupling constant: Optimized for one-bond C-H coupling in sugars (~145 Hz).

      • Number of increments: 256-512 in the indirect dimension.

      • Number of scans: 4-16 per increment.

  • ²D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for confirming the overall structure and linking different spin systems.

    • Key Parameters:

      • Pulse sequence: Standard HMBC (hmbcgplpndqf).

      • ¹H Spectral width: ~12 ppm.

      • ¹³C Spectral width: ~200 ppm.

      • Long-range coupling constant delay: Optimized for 2,3JCH couplings (typically set for 4-8 Hz).

      • Number of increments: 256-512 in the indirect dimension.

      • Number of scans: 16-64 per increment.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR spectral assignment of α-D-galactofuranose.

NMR_Assignment_Workflow Sample α-D-Galactofuranose Sample in D₂O NMR_Acquisition NMR Data Acquisition Sample->NMR_Acquisition H1_NMR 1D ¹H NMR NMR_Acquisition->H1_NMR 1D C13_NMR 1D ¹³C NMR NMR_Acquisition->C13_NMR 1D COSY 2D ¹H-¹H COSY NMR_Acquisition->COSY 2D HSQC 2D ¹H-¹³C HSQC NMR_Acquisition->HSQC 2D HMBC 2D ¹H-¹³C HMBC NMR_Acquisition->HMBC 2D Data_Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Data_Processing C13_NMR->Data_Processing COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing Spectral_Analysis Spectral Analysis & Assignment Data_Processing->Spectral_Analysis H1_Assignment Initial ¹H Assignments (Anomeric region, multiplicities) Spectral_Analysis->H1_Assignment COSY_Analysis Trace ¹H-¹H Spin System (Assign ring protons) H1_Assignment->COSY_Analysis HSQC_Analysis Assign Directly Bonded ¹³C COSY_Analysis->HSQC_Analysis HMBC_Analysis Confirm Assignments & Establish Long-Range Connectivity HSQC_Analysis->HMBC_Analysis Final_Assignment Final ¹H and ¹³C Spectral Assignment Table HMBC_Analysis->Final_Assignment

Caption: Workflow for NMR spectral assignment of α-D-galactofuranose.

This comprehensive approach, combining 1D and 2D NMR techniques, allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of α-D-galactofuranose. This data and methodology are essential for researchers working on the synthesis, biosynthesis, and biological function of galactofuranose-containing glycoconjugates, particularly in the context of drug discovery and development.

Application Note: Mass Spectrometry-Based Analysis of α-D-Galactofuranose Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha-D-galactofuranose (Galf) is a furanose isomer of galactose, a monosaccharide commonly found in the pyranose form (Galp) in mammalian glycans. Galf is a crucial component of glycoconjugates in a variety of pathogenic microorganisms, including bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Aspergillus niger), and protozoa.[1][2] Its absence in mammals makes the biosynthetic pathways and the glycans themselves potential targets for therapeutic intervention and diagnostic development.

The structural analysis of Galf-containing glycans presents a significant analytical challenge, primarily due to the difficulty in distinguishing Galf from its ubiquitous Galp isomer. Mass spectrometry (MS) has become an indispensable tool for detailed glycan characterization, offering high sensitivity and the ability to resolve complex mixtures.[3] Derivatization techniques, such as permethylation, are essential for enhancing ionization efficiency and stabilizing glycan structures for MS analysis.[4][5]

This application note provides detailed protocols for the release, derivatization, and mass spectrometric analysis of α-D-galactofuranose containing glycans. It covers experimental workflows from sample preparation to data interpretation, with a focus on methods to identify and quantify these unique glycan structures.

Overall Experimental Workflow

The comprehensive analysis of Galf-containing glycans follows a multi-step workflow. The process begins with the release of glycans from the protein backbone, followed by derivatization to improve analytical performance. The derivatized glycans are then purified and analyzed by mass spectrometry, leading to structural elucidation and quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation Glycoprotein (B1211001) Glycoprotein Sample Denaturation Denaturation Glycoprotein->Denaturation Release Glycan Release (e.g., PNGase F) Denaturation->Release Derivatization Derivatization (Permethylation) Release->Derivatization Purification Purification (e.g., SPE) Derivatization->Purification MS_Analysis LC-MS/MS Analysis Purification->MS_Analysis Data_Interpretation Data Interpretation (Fragmentation, Isomer Analysis) MS_Analysis->Data_Interpretation Quantification Quantification Data_Interpretation->Quantification

Caption: Overall workflow for the analysis of Galf-containing glycans.

Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins using PNGase F

This protocol describes the enzymatic release of N-linked glycans from glycoproteins.

Materials:

  • Glycoprotein sample

  • Ammonium bicarbonate (ABC) buffer (50 mM, pH 7.5) or PBS buffer[6]

  • PNGase F enzyme[6]

  • Ethanol (B145695) (90%)[7]

  • Centrifugal vacuum concentrator

Methodology:

  • Sample Preparation: Resuspend the glycoprotein sample in 50 mM ABC or PBS buffer.[6]

  • Denaturation: Heat the sample in an 80°C water bath for 30 minutes to denature the protein.[6]

  • Enzymatic Digestion: Cool the sample to room temperature. Add PNGase F according to the manufacturer's instructions and incubate at 37°C for at least 12-18 hours to ensure complete deglycosylation.[8]

  • Protein Precipitation: After digestion, add cold 90% ethanol to precipitate the deglycosylated protein.[7] Incubate at -20°C for 30 minutes.

  • Glycan Recovery: Centrifuge the sample to pellet the protein. Carefully collect the supernatant containing the released N-glycans.

  • Drying: Dry the collected supernatant using a centrifugal vacuum concentrator. The dried glycans are now ready for derivatization.

Protocol 2: Glycan Derivatization by Permethylation

Permethylation is a crucial derivatization step that replaces all active hydrogens on the glycan with methyl groups. This process enhances ionization efficiency, stabilizes labile residues like sialic acids, and aids in linkage analysis.[4][5] The following protocol is based on the widely used Ciucanu method.[4]

Permethylation_Logic Glycan_OH Glycan-OH (Hydroxyl Group) Alkoxide Glycan-O⁻ Na⁺ (Alkoxide intermediate) Glycan_OH->Alkoxide + NaOH/DMSO NaOH NaOH/DMSO Glycan_OMe Glycan-OCH₃ (Methylated Glycan) Alkoxide->Glycan_OMe + CH₃I MeI CH₃I (Iodomethane)

Caption: Chemical logic of the glycan permethylation reaction.

Materials:

Methodology:

  • Reagent Preparation: Prepare a slurry of sodium hydroxide in DMSO. This should be done with caution in a fume hood.[4][9]

  • Reaction Setup: Add the NaOH/DMSO slurry to the dried glycan sample in a microtube.[8]

  • Methylation: Add iodomethane to the mixture. Vigorously shake the reaction vial for 30-60 minutes at room temperature.[4][8]

  • Quenching: Quench the reaction by the dropwise addition of Milli-Q water.[8]

  • Extraction: Extract the permethylated glycans by adding dichloromethane (DCM). Vortex and centrifuge to separate the phases. The permethylated glycans will be in the lower DCM layer.[8]

  • Washing: Carefully remove the upper aqueous layer. Wash the DCM layer with Milli-Q water multiple times to remove residual reagents.

  • Drying: Evaporate the final DCM layer to dryness under a stream of nitrogen or using a vacuum concentrator.

Protocol 3: Solid-Phase Extraction (SPE) Purification

After permethylation, the sample must be purified to remove salts and other impurities before MS analysis.

Materials:

Methodology:

  • Cartridge Activation: Condition a Sep-Pak C18 cartridge by washing with 1 mL of methanol, followed by 1 mL of Milli-Q water.[4]

  • Sample Loading: Resuspend the dried permethylated glycan sample in a small volume of 50% methanol and load it onto the conditioned C18 cartridge.[8]

  • Washing: Wash the cartridge with 2 mL of 15% acetonitrile to remove salts and hydrophilic impurities.[8]

  • Elution: Elute the permethylated glycans with 3 mL of 50% acetonitrile.[8]

  • Drying: Collect the eluent and dry it completely using a vacuum concentrator. The purified, permethylated glycans are now ready for MS analysis.

Mass Spectrometry Analysis and Data Interpretation

Both MALDI-TOF-MS and LC-ESI-MS/MS are powerful techniques for analyzing permethylated glycans.[3]

MALDI-TOF-MS Analysis

MALDI-TOF-MS is excellent for rapid, high-throughput screening of glycan profiles.[3] Permethylated glycans ionize efficiently as sodium adducts ([M+Na]+).[5]

LC-ESI-MS/MS Analysis

Coupling liquid chromatography with ESI-MS/MS provides separation of isomers and allows for detailed structural characterization through fragmentation analysis.[6] Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for separation.[10][11]

Parameter MALDI-TOF-MS LC-ESI-MS/MS
Ionization Mode Positive IonPositive Ion
Matrix 2,5-Dihydroxybenzoic acid (DHB) in 50% ACNNot Applicable
LC Column Not ApplicablePGC or HILIC
Mobile Phase A Not ApplicableWater + 0.1% Formic Acid[7]
Mobile Phase B Not Applicable98% ACN + 0.1% Formic Acid[7]
Typical Adduct [M+Na]⁺[M+Na]⁺, [M+H]⁺
Fragmentation CID (in TOF/TOF)CID, HCD
Table 1: Typical Mass Spectrometry Parameters for Permethylated Glycan Analysis.
Fragmentation Analysis

Collision-induced dissociation (CID) of permethylated glycans typically yields glycosidic bond cleavages (B, Y, C, and Z ions), which provide sequence information.[5][12] Cross-ring cleavages (A and X ions), which can provide linkage information, are less common in low-energy CID but can be observed.[5][13]

Ion Type Cleavage Information Provided
B, C GlycosidicNon-reducing end sequence
Y, Z GlycosidicReducing end sequence
A, X Cross-ringMonosaccharide linkage position
Table 2: Common Fragment Ion Types in Glycan MS/MS.
Distinguishing α-D-Galactofuranose (Galf) from α-D-Galactopyranose (Galp)

Standard low-energy CID is often insufficient to differentiate between Galf and Galp isomers. Specialized techniques are required for unambiguous identification.

Isomer_Differentiation cluster_possibilities Structural Possibilities cluster_methods Differentiation Methods Parent Parent Ion (Hex-containing glycan) Galf Galf-containing Isomer Parent->Galf Galp Galp-containing Isomer Parent->Galp Acid Mild Acid Hydrolysis (Galf is labile) Galf->Acid yields cleavage MSIR Infrared Ion Spectroscopy (Distinct IR fingerprints) Galf->MSIR unique spectrum Galp->Acid is stable Galp->MSIR unique spectrum Identified Unambiguous Structure Acid->Identified MSIR->Identified

Caption: Logical workflow for differentiating Galf and Galp isomers.

  • Mild Acid Hydrolysis: The glycosidic linkage of a furanose residue is significantly more susceptible to acid hydrolysis than a pyranose linkage.[1] Treating a glycan sample with mild acid conditions will selectively cleave terminal Galf residues, which can be monitored by a mass shift in the MS spectrum.

  • Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: This advanced MS technique can differentiate between isomers based on their unique gas-phase infrared fingerprints.[2] Ammonium adducts of glycans have been shown to be particularly diagnostic for ring size.[2]

Quantitative Analysis

Quantitative analysis provides information on the abundance of specific glycan structures.

  • Relative Quantification: The relative abundance of different glycan structures within a sample can be estimated by comparing the peak intensities or peak areas in the mass spectrum.[9]

  • Absolute Quantification: For precise quantification, stable isotope labeling methods can be employed. Glycan Reductive Isotopic Labeling (GRIL), for example, uses isotopically distinct tags (e.g., 12C6- and 13C6-aniline) to label glycans from different samples, which are then mixed, analyzed by LC-MS, and quantified based on the intensity ratios of the isotopic pairs.[10]

Sample Glycan Composition Relative Abundance (%)
Control Man₅GlcNAc₂65.2
Man₅GlcNAc₂ + 1 Galf5.1
Treated Man₅GlcNAc₂40.8
Man₅GlcNAc₂ + 1 Galf22.5
Table 3: Example of Relative Quantitative Data for a Hypothetical Galf-containing Glycan.

Conclusion

The mass spectrometric analysis of α-D-galactofuranose containing glycans is a complex but achievable task that provides critical insights into the biology of many pathogenic organisms. The successful characterization relies on a robust workflow encompassing efficient glycan release, comprehensive derivatization via permethylation, and high-resolution mass spectrometry. While standard MS/MS can elucidate sequence and branching, the definitive identification of the Galf isomer requires specialized techniques such as mild acid hydrolysis or advanced ion spectroscopy. The protocols and strategies outlined in this application note provide a framework for researchers to confidently identify, characterize, and quantify these important and unique biomolecules.

References

Application Notes and Protocols for α-D-Galactofuranosidase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Galactofuranosidases are glycoside hydrolases that catalyze the hydrolysis of terminal, non-reducing α-D-galactofuranosyl residues from various glycoconjugates. These enzymes are of significant interest in microbiology, biotechnology, and drug development due to their role in the metabolism of pathogens and their potential applications in various enzymatic processes. This document provides a detailed protocol for determining the activity of α-D-galactofuranosidase using a chromogenic substrate, p-nitrophenyl-α-D-galactofuranoside (pNP-Galf). The assay is based on the enzymatic release of p-nitrophenol, which can be quantified spectrophotometrically upon deprotonation in an alkaline solution.

Principle of the Assay

The α-D-galactofuranosidase activity is measured in a two-step reaction. In the first step, the enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl-α-D-galactofuranoside (pNP-Galf), to release D-galactofuranose and p-nitrophenol. The reaction is then terminated, and the pH is raised by the addition of a stop solution (e.g., sodium carbonate or sodium hydroxide). Under alkaline conditions, the released p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 405-420 nm. The amount of p-nitrophenol produced is directly proportional to the enzyme activity.

Materials and Reagents

  • p-Nitrophenyl-α-D-galactofuranoside (pNP-Galf)

  • α-D-Galactofuranosidase enzyme preparation

  • Sodium acetate (B1210297) buffer (e.g., 50-100 mM, pH 4.0-6.0) or other suitable buffer (e.g., citrate (B86180) phosphate, potassium phosphate)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5-1.0 M) for stop solution

  • Distilled or deionized water

  • Microplate reader or spectrophotometer

  • Thermostated water bath or incubator

  • 96-well microplates or spectrophotometer cuvettes

  • Pipettes and tips

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a 50-100 mM sodium acetate buffer and adjust the pH to the desired value (typically in the acidic range of 4.0-6.0). The optimal pH should be determined experimentally for the specific enzyme.

  • Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl-α-D-galactofuranoside (e.g., 10 mM) in the assay buffer. Gentle warming may be required to dissolve the substrate completely. Store protected from light.

  • Enzyme Dilution: Prepare a series of dilutions of the α-D-galactofuranosidase enzyme in cold assay buffer immediately before use. The optimal enzyme concentration should be determined to ensure that the reaction rate is linear over the chosen incubation time.

  • Stop Solution: Prepare a 0.5-1.0 M solution of sodium carbonate or sodium hydroxide in distilled water.

Enzyme Activity Assay Protocol
  • Reaction Setup: In a 96-well microplate or microcentrifuge tubes, prepare the following reaction mixtures:

    • Test Samples: Add a defined volume of assay buffer, followed by the diluted enzyme solution.

    • Substrate Blank: Add the same volume of assay buffer and substrate as the test samples, but replace the enzyme solution with an equal volume of assay buffer. This control accounts for any spontaneous hydrolysis of the substrate.

    • Enzyme Blank: Add the same volume of assay buffer and enzyme solution as the test samples, but replace the substrate solution with an equal volume of assay buffer. This control corrects for any absorbance from the enzyme preparation.

  • Pre-incubation: Pre-incubate the reaction mixtures (without the substrate) at the desired temperature (e.g., 25-60°C) for 5 minutes to allow the temperature to equilibrate. The optimal temperature should be determined experimentally.

  • Initiation of Reaction: Start the enzymatic reaction by adding the pNP-Galf substrate solution to each well/tube and mix gently.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding a volume of the stop solution to each well/tube and mix thoroughly. The addition of the alkaline stop solution will also induce the color change of the released p-nitrophenol.

  • Measurement: Measure the absorbance of each sample at 405-420 nm using a microplate reader or spectrophotometer.

  • Calculation of Enzyme Activity:

    • Correct the absorbance of the test samples by subtracting the absorbance of the enzyme and substrate blanks.

    • Use a standard curve of known concentrations of p-nitrophenol to determine the amount of product released.

    • One unit (U) of α-D-galactofuranosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

The specific activity is then calculated as units of enzyme activity per milligram of protein.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), the assay is performed with varying concentrations of the p-nitrophenyl-α-D-galactofuranoside substrate. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can also be used to determine these kinetic parameters.

Data Presentation

The following tables summarize typical reaction conditions and kinetic parameters for related glycosidases, which can serve as a starting point for optimizing the α-D-galactofuranosidase assay.

Table 1: Recommended Starting Conditions for α-D-Galactofuranosidase Activity Assay

ParameterRecommended Range/ValueNotes
Substrate p-Nitrophenyl-α-D-galactofuranoside
Substrate Concentration 1-10 mMShould be optimized based on Km
Buffer System Sodium Acetate, Citrate Phosphate50-100 mM
pH 4.0 - 6.0Optimal pH needs to be determined
Temperature 25 - 60 °COptimal temperature needs to be determined
Incubation Time 10 - 30 minutesEnsure the reaction is in the linear range
Stop Solution 0.5 - 1.0 M Na₂CO₃ or NaOH
Wavelength 405 - 420 nmFor p-nitrophenol detection

Table 2: Comparison of Kinetic Parameters and Optimal Conditions for Related Glycosidases

EnzymeSourceSubstrateOptimal pHOptimal Temp. (°C)Km (mM)Vmax (µmol/min/mg)
β-D-GalactofuranosidaseAspergillus nigerpNP-β-D-Galf4.0 - 5.02517.90.0706
α-D-GalactosidaseAspergillus fumigatuspNP-α-D-Galp4.5 - 5.5550.3Not Reported
α-D-GalactosidaseAspergillus sp. D-23pNP-α-D-Galp5.0650.9831.587 (µmol/mL/min)
α-D-GalactosidaseTrichoderma sp.pNP-α-D-Galp6.0600.51.30 (U/mg)
α-D-GalactosidaseAnoxybacillus vitaminiphiluspNP-α-D-Galp7.5600.121.10 x 10⁻³ (mM/s)

pNP-α-D-Galp = p-Nitrophenyl-α-D-galactopyranoside

Visualization

Signaling Pathway of the Enzymatic Reaction

Enzymatic_Reaction sub p-Nitrophenyl-α-D-galactofuranoside (Substrate) enz α-D-Galactofuranosidase (Enzyme) sub->enz Binds prod1 D-Galactofuranose enz->prod1 Releases prod2 p-Nitrophenol (Colorless) enz->prod2 Releases stop Stop Solution (Alkaline) prod2->stop Reacts with prod3 p-Nitrophenolate (Yellow) stop->prod3 Forms spec Measure Absorbance @ 405-420 nm prod3->spec

Caption: Enzymatic hydrolysis of pNP-Galf by α-D-galactofuranosidase.

Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Stop Solution) setup 2. Assay Setup (Test, Blanks in Microplate) prep->setup preincub 3. Pre-incubation (Equilibrate Temperature) setup->preincub start 4. Initiate Reaction (Add Substrate) preincub->start incub 5. Incubation (Enzymatic Reaction) start->incub stop 6. Terminate Reaction (Add Stop Solution) incub->stop measure 7. Measurement (Read Absorbance @ 405-420 nm) stop->measure calc 8. Data Analysis (Calculate Activity) measure->calc

Caption: Workflow for the α-D-galactofuranosidase activity assay.

Application Notes and Protocols: α-D-Galactofuranose in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Galactofuranose (Galf), a five-membered ring isomer of galactose, is a crucial carbohydrate moiety found in the glycoconjugates of various pathogenic microorganisms, including bacteria, fungi, and protozoa.[1] Notably, this sugar is absent in mammals, making it an attractive target for the development of novel therapeutics and targeted drug delivery systems against microbial infections. The unique structural features of α-D-galactofuranose can be exploited to design drug carriers that selectively recognize and bind to specific receptors on target cells, thereby enhancing therapeutic efficacy and minimizing off-target effects.

These application notes provide a comprehensive overview of the utilization of α-D-galactofuranose in drug delivery systems, detailing experimental protocols for synthesis, drug loading, and characterization.

Key Applications

The primary application of α-D-galactofuranose in drug delivery revolves around its potential as a targeting ligand. By functionalizing drug carriers such as nanoparticles, liposomes, or dendrimers with α-D-galactofuranose residues, it is possible to achieve targeted delivery to cells or tissues that express receptors capable of recognizing this specific sugar moiety.[2] This approach is particularly promising for:

  • Targeted Anti-Infective Therapy: Developing drug delivery systems that specifically target pathogens expressing galactofuranose-containing glycoconjugates, thereby concentrating the therapeutic agent at the site of infection.

  • Hepatocyte-Targeted Delivery: While the asialoglycoprotein receptor (ASGP-R) on hepatocytes primarily recognizes terminal galactose and N-acetylgalactosamine residues in the pyranose form, the structural similarity of the furanose form can be explored for liver-targeted drug delivery.[2] This is relevant for treating liver diseases such as hepatitis, fibrosis, and hepatocellular carcinoma.[2]

  • Targeting Macrophages: Macrophages are known to express receptors that recognize specific carbohydrate patterns, which can be exploited for the targeted delivery of immunomodulatory agents or antibiotics for intracellular pathogens.

Data Presentation: Physicochemical Properties of Galactose-Containing Nanoparticles

The following table summarizes typical quantitative data for drug delivery systems incorporating galactose moieties. These values are representative of what can be expected when developing and characterizing α-D-galactofuranose-functionalized nanoparticles.

ParameterRepresentative ValueMethod of Analysis
Particle Size (Hydrodynamic Diameter) 150 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 mV to -30 mVElectrophoretic Light Scattering (ELS)
Drug Loading Capacity (DLC) 5 - 15% (w/w)UV-Vis Spectrophotometry, HPLC
Encapsulation Efficiency (EE) 70 - 95%UV-Vis Spectrophotometry, HPLC

Experimental Protocols

Protocol 1: Synthesis of α-D-Galactofuranose-Functionalized Nanoparticles

This protocol describes the synthesis of crosslinked nanoparticles functionalized with α-D-galactofuranose, adapted from methods for creating polysaccharide-based nanoparticles.

Part A: Synthesis of an α-D-Galactofuranose Derivative for Conjugation

  • Preparation of a Partially Protected α-D-Galactofuranose: Start with a commercially available protected galactofuranose, such as 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose.[3]

  • Selective Deprotection: Selectively remove one of the protecting groups to expose a hydroxyl group for further reaction. For example, mild acidic hydrolysis can selectively remove the 5,6-isopropylidene group.

  • Activation for Conjugation: The exposed hydroxyl group can be activated for conjugation to a nanoparticle backbone. This can be achieved by converting it to a better leaving group or by introducing a linker with a reactive functional group (e.g., an amine or a carboxyl group).

Part B: Synthesis of Functionalized Nanoparticles

This part of the protocol is based on the synthesis of D-Galacto-d-mannan nanoparticles.[4]

  • Acrylation of a Polysaccharide Backbone:

    • Dissolve 1 g of a suitable polysaccharide (e.g., chitosan, dextran) in 20 mL of N,N-Dimethylformamide (DMF).

    • Slowly add 1.5 mL of acryloyl chloride to the solution.

    • Add 1 mL of triethylamine (B128534) (TEA) as a catalyst.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Precipitate the product by adding an excess of acetone (B3395972).

    • Dissolve the product in deionized water and dialyze against deionized water for 48 hours (MWCO 3500 Da).

    • Lyophilize the dialyzed solution to obtain the acrylated polysaccharide.

  • Inverse Microemulsion Polymerization:

    • Prepare a solution of 60 mg of the acrylated polysaccharide in 6 mL of 1 M NaOH.

    • Add 25.5 µL of 5 mM TEMED solution and 50.2 µL of 10 mM APS solution.

    • In a separate container, prepare a mixture of 2 mL of Trimethylolpropane triacrylate (TMPTA), 7.6 mL of chloroform, and 30.4 mL of cyclohexane.

    • Add the TMPTA-chloroform-cyclohexane mixture dropwise to the acrylated polysaccharide solution over 30 minutes under a nitrogen atmosphere, with constant stirring at 1500 rpm and a temperature of 45°C.

    • Continue the reaction for 4 hours at 45°C under a nitrogen atmosphere.

  • Purification:

    • Centrifuge the resulting nanoparticle suspension to separate the nanoparticles.

    • Wash the nanoparticles with an excess of acetone to remove unreacted monomers and organic solvents.

    • Resuspend the purified nanoparticles in deionized water.

  • Conjugation of α-D-Galactofuranose Derivative:

    • The synthesized nanoparticles will have reactive groups (e.g., from the acrylation step) that can be used for conjugation.

    • React the nanoparticles with the activated α-D-galactofuranose derivative from Part A using appropriate coupling chemistry (e.g., EDC/NHS coupling for carboxyl-amine reactions).

    • Purify the functionalized nanoparticles by dialysis or centrifugation.

Protocol 2: Drug Loading into α-D-Galactofuranose-Functionalized Nanoparticles

This protocol details the loading of a model drug into the synthesized nanoparticles.[4]

  • Nanoparticle Dispersion: Disperse 50 mg of α-D-galactofuranose-functionalized nanoparticles in 2.5 mL of deionized water.

  • Drug Addition: Add 0.5 mL of the desired concentration of the drug solution to the nanoparticle dispersion.

  • Incubation:

    • Vortex the mixture for 2 minutes.

    • Sonicate for 2 hours to facilitate drug encapsulation.

    • Stir the mixture overnight at room temperature.

  • Removal of Unloaded Drug: Dialyze the colloidal solution against a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer) using a dialysis membrane (MWCO 3500 Da) to remove the untrapped drug.[4]

  • Quantification of Loaded Drug:

    • Determine the concentration of the drug in the dialysate using UV-Vis spectrophotometry or HPLC at the drug's maximum absorbance wavelength.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study using a dialysis method.[4]

  • Preparation:

    • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., 1 mL of PBS, pH 7.4).

    • Place the dispersion into a dialysis bag and seal it.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of the same release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker.

    • Place the beaker in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) from the beaker.

    • Replenish with an equal volume of fresh release medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time.

Visualization of Pathways and Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Polysaccharide Backbone s2 Acrylation s1->s2 s3 Inverse Microemulsion Polymerization s2->s3 s4 Purification s3->s4 s6 Conjugation s4->s6 s5 α-D-Galf Derivative Synthesis s5->s6 l1 Nanoparticle Dispersion s6->l1 l2 Drug Addition & Incubation l1->l2 l3 Purification l2->l3 l4 Quantification (DLC, EE) l3->l4 c1 DLS (Size, PDI) l4->c1 c2 ELS (Zeta Potential) l4->c2 c3 TEM/SEM (Morphology) l4->c3 c4 FTIR (Functionalization) l4->c4 e1 Drug Release Study l4->e1 e2 Cellular Uptake Study e1->e2 e3 Cytotoxicity Assay e2->e3

Caption: Experimental workflow for the synthesis and evaluation of drug delivery systems.

receptor_mediated_endocytosis cluster_cell Target Cell (e.g., Hepatocyte) cluster_extracellular Extracellular Space receptor ASGP-R clathrin Clathrin-coated pit receptor->clathrin Binding endosome Early Endosome clathrin->endosome Internalization lysosome Lysosome endosome->lysosome Fusion release Drug Release lysosome->release Degradation np Galf-NP-Drug np->receptor Targeting drug_release_mechanism start Drug-Loaded Galf-Nanoparticle diffusion Diffusion start->diffusion swelling Polymer Swelling start->swelling degradation Polymer Degradation start->degradation release Drug Release diffusion->release swelling->release degradation->release

References

Application Notes and Protocols: α-D-Galactofuranose as a Precursor for Glycoconjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-D-Galactofuranose (Galf) is a five-membered ring isomer of galactose that is a crucial component of various glycoconjugates in pathogenic microorganisms, including bacteria, fungi, and protozoa.[1] Notably, Galf is absent in mammals, making the biosynthetic pathways of Galf-containing glycoconjugates attractive targets for the development of novel antimicrobial agents and diagnostic tools. These unique glycans are often essential for the viability and pathogenicity of these organisms, playing critical roles in cell wall integrity and host-pathogen interactions. This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of α-D-galactofuranosides and their glycoconjugates, serving as a comprehensive resource for researchers in glycobiology, medicinal chemistry, and drug development.

Chemical Synthesis of α-D-Galactofuranosides

Several chemical strategies have been developed for the stereoselective synthesis of α-D-galactofuranosides. Below are protocols for three prominent methods.

Synthesis via 2,3-Anhydro-D-gulofuranosyl Donors

This two-step method involves the stereoselective glycosylation using a 2,3-anhydro-D-gulofuranosyl donor, followed by regioselective opening of the epoxide ring to yield the desired α-D-galactofuranoside.[2] Glycosyl sulfoxides generally provide slightly higher yields and selectivity.[1][2] Benzoyl-protected donors are preferred for the epoxide ring-opening reactions, leading to good yields of the target α-D-galactofuranosides.[1][2]

Workflow for α-D-Galactofuranoside Synthesis via 2,3-Anhydrosugars cluster_0 Step 1: Glycosylation cluster_1 Step 2: Epoxide Ring Opening A 2,3-Anhydro-D-gulofuranosyl thioglycoside/sulfoxide Donor C Stereoselective Glycosylation A->C B Glycosyl Acceptor B->C D 2,3-anhydro-α-D-gulofuranoside C->D F Regioselective Epoxide Opening D->F E Lithium benzylate (-)-sparteine (B7772259) E->F G α-D-Galactofuranoside Product F->G

Caption: Synthesis of α-D-galactofuranosides using 2,3-anhydrosugar donors.

  • Dissolve the 2,3-anhydro-D-gulofuranosyl donor (1 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.

  • Cool the reaction mixture to the specified temperature (e.g., -78 °C).

  • Add the promoter (e.g., N-iodosuccinimide/triflic acid) portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.

  • Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the 2,3-anhydro-α-D-gulofuranoside.

  • Dissolve the purified 2,3-anhydro-α-D-gulofuranoside (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

  • Add (-)-sparteine (2.5 equivalents).

  • Cool the solution to -78 °C and add a solution of lithium benzylate in THF (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the α-D-galactofuranoside.

Donor Protecting GroupAcceptorGlycosylation Yield (%)Epoxide Opening Yield (%)Overall Yield (%)Reference
BenzoylMethyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside857564[1]
BenzylOctanol8260 (modest regioselectivity)49[2]
IsopropylideneMethanol (B129727)7540 (poor regioselectivity)30[2]
Synthesis using Thioimidoyl-Type Donors

This method utilizes stable thioimidoyl galactofuranoside donors, which can be activated under mild conditions using promoters like copper(II) triflate to achieve glycosylation. The 2-O-acetyl protecting group on the donor assists in directing the formation of the 1,2-trans (β) glycosidic bond.

Workflow for Glycosylation using Thioimidoyl Donors cluster_0 Preparation of Donor cluster_1 Glycosylation cluster_2 Deprotection A Per-acetylated galactofuranose B Ferrier Reaction A->B C Thioimidoyl Donor B->C F Coupling Reaction C->F D Glycosyl Acceptor D->F E Copper(II) triflate E->F G Protected Disaccharide F->G H Deacetylation G->H I Final Glycoconjugate H->I

Caption: Glycoconjugate synthesis using thioimidoyl galactofuranose donors.

  • Co-evaporate the thioimidoyl galactofuranoside donor (1 equivalent) and the glycosyl acceptor (1.2 equivalents) with anhydrous toluene (B28343) and dry under high vacuum.

  • Dissolve the mixture in anhydrous DCM in the presence of activated molecular sieves (4 Å) under an argon atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add copper(II) triflate (2 equivalents) in one portion.

  • Allow the reaction to warm to room temperature and stir until the donor is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite, and wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

  • Perform deacetylation using standard conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide (B1231860) in methanol) to obtain the final glycoconjugate.

DonorAcceptorPromoterYield (%)Reference
2-Thio-pyrimidinyl-GalfEthyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranosideCu(OTf)₂65[3]
2-Thio-pyrimidinyl-GalfMethyl 2,3,4-tri-O-benzyl-α-D-mannopyranosideCu(OTf)₂60[3]
Iodine-Promoted Cyclization of Galactose Diethyl Dithioacetal

This method provides an efficient route to galactofuranoside derivatives by the iodine-promoted cyclization of a galactose diethyl dithioacetal precursor in the presence of an alcohol. A key advantage is the formation of furanoside glycosides with no contamination of the pyranoside isomer.[4]

Workflow for Iodine-Promoted Galactofuranoside Synthesis A Galactose Diethyl Dithioacetal C Iodine-Promoted Cyclization A->C B Alcohol Solvent B->C D Galactofuranoside Product C->D

Caption: Synthesis of galactofuranosides via iodine-promoted cyclization.

  • Dissolve the protected galactose diethyl dithioacetal (1 equivalent) in an anhydrous alcohol solvent (e.g., methanol or ethanol).

  • Add molecular iodine (2-3 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Starting MaterialAlcoholYield (%)Reference
Per-O-benzoyl galactose diethyl dithioacetalMethanol85[4]
Per-O-benzoyl galactose diethyl dithioacetalEthanol82[4]

Enzymatic Synthesis of Galf-Containing Glycoconjugates

The enzymatic synthesis of Galf-containing glycoconjugates offers high specificity and milder reaction conditions compared to chemical methods. A key step is the synthesis of the activated sugar donor, UDP-galactofuranose (UDP-Galf), from UDP-galactopyranose (UDP-Galp), catalyzed by the enzyme UDP-galactopyranose mutase (Glf).[5] UDP-Galf is then utilized by galactofuranosyltransferases (GlfTs) to assemble the galactan chains.

Biosynthetic Pathway of Mycobacterial Galactan

The biosynthesis of the galactan core of the mycolyl-arabinogalactan (mAG) complex in Mycobacterium tuberculosis is a well-characterized process involving two key bifunctional galactofuranosyltransferases, GlfT1 and GlfT2.[6]

Biosynthesis of Mycobacterial Galactan UDP_Galp UDP-Galactopyranose (UDP-Galp) Glf UDP-Galactopyranose Mutase (Glf) UDP_Galp->Glf Isomerization UDP_Galf UDP-Galactofuranose (UDP-Galf) GlfT1 Galactofuranosyl- transferase 1 (GlfT1) UDP_Galf->GlfT1 Donor GlfT2 Galactofuranosyl- transferase 2 (GlfT2) UDP_Galf->GlfT2 Donor Glf->UDP_Galf Lipid_linked_precursor Decaprenyl-P-P-GlcNAc-Rha Lipid_linked_precursor->GlfT1 Acceptor Intermediate Decaprenyl-P-P-GlcNAc-Rha-(Galf)n GlfT1->Intermediate β(1->5) & β(1->6) linkages Intermediate->GlfT2 Acceptor Galactan Galactan Polymer GlfT2->Galactan Polymerization

Caption: Enzymatic pathway for the synthesis of the galactan core in Mycobacterium.

Protocol 4.1: Chemoenzymatic Synthesis of UDP-Galactofuranose

This protocol describes an in situ method for the production of UDP-Galf for use in subsequent glycosylation reactions.[5][7]

  • Expression and Purification of UDP-Galactopyranose Mutase (Glf):

    • Express the recombinant Glf enzyme (e.g., from E. coli or C. diphtheriae) in a suitable host.

    • Purify the enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

  • In situ Synthesis of UDP-Galf:

    • Prepare a reaction mixture containing UDP-galactopyranose (UDP-Galp), a catalytic amount of purified Glf, and a reducing agent for the FAD cofactor (e.g., sodium dithionite).[8]

    • The equilibrium of the reaction favors UDP-Galp, but the consumption of UDP-Galf by a galactofuranosyltransferase in a coupled reaction will drive the synthesis forward.

Protocol 4.2: Assay for Galactofuranosyltransferase Activity

This continuous spectrophotometric assay is suitable for high-throughput screening of galactofuranosyltransferase inhibitors.[9]

  • Reaction Mixture:

    • Prepare a reaction buffer containing a synthetic acceptor substrate (e.g., 4-methylumbelliferyl-β-D-galactofuranoside), UDP-Galp, purified Glf, and the galactofuranosyltransferase of interest (e.g., GlfT2).

    • Include pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase in the mixture, along with their substrates phosphoenolpyruvate (B93156) and NADH.

  • Assay Principle:

    • The UDP produced from the galactofuranosyltransferase reaction is converted to UTP by pyruvate kinase, consuming phosphoenolpyruvate and generating pyruvate.

    • Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.

    • The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Initiate the reaction by adding the galactofuranosyltransferase.

    • Monitor the change in absorbance at 340 nm over time. The rate of NADH consumption is directly proportional to the activity of the galactofuranosyltransferase.

EnzymeSubstratesAssay MethodKey FindingsReference
UDP-Galactopyranose Mutase (Glf)UDP-GalpHPLC-based assayReversible conversion of UDP-Galp to UDP-Galf[3]
Galactofuranosyltransferase (GlfT1)UDP-Galf, Decaprenyl-P-P-GlcNAc-RhaRadiochemical assayDual β-(1→4) and β-(1→5) transferase activity[6]
Galactofuranosyltransferase (GlfT2)UDP-Galf, Galactan intermediatesCoupled spectrophotometric assayEssential for galactan polymerization[9]

Conclusion

The synthesis of glycoconjugates containing α-D-galactofuranose is a rapidly advancing field with significant implications for the development of new therapeutics and diagnostics against a range of pathogens. The protocols and data presented here provide a foundation for researchers to engage in the chemical and enzymatic synthesis of these important biomolecules. The choice of synthetic strategy will depend on the specific target molecule, desired scale, and available resources. Chemical methods offer versatility for creating diverse structures, while enzymatic approaches provide high specificity and are particularly useful for constructing complex polysaccharides that mimic natural structures. Further research into the enzymes of the galactofuranose metabolic pathways will undoubtedly lead to the discovery of new inhibitors and provide deeper insights into the biology of pathogenic microorganisms.

References

Techniques for Isotopic Labeling of α-D-Galactofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-galactofuranose (Galf) is a furanosidic form of galactose that is a crucial component of glycoconjugates in various pathogenic microorganisms, including bacteria, fungi, and protozoa. Its absence in mammals makes the biosynthetic pathways of Galf-containing structures attractive targets for the development of novel antimicrobial agents. Isotopic labeling of α-D-galactofuranose with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) provides a powerful tool for studying the metabolism, structure, and dynamics of these essential microbial components. This document provides detailed application notes and protocols for the chemoenzymatic and enzymatic synthesis of isotopically labeled α-D-galactofuranose.

Application Notes

Isotopically labeled α-D-galactofuranose can be utilized in a variety of applications, including:

  • Metabolic Flux Analysis: Tracing the flow of ¹³C-labeled galactose through microbial metabolic pathways to identify and quantify the activity of enzymes involved in Galf biosynthesis.[1]

  • Structural Biology: Incorporating ¹³C and ¹⁵N labeled Galf into oligosaccharides and glycoconjugates for structural elucidation by nuclear magnetic resonance (NMR) spectroscopy.

  • Enzyme Mechanism Studies: Using deuterated or ¹³C-labeled substrates to probe the kinetic isotope effects and reaction mechanisms of enzymes such as UDP-galactopyranose mutase (UGM).

  • Drug Discovery: Screening for inhibitors of Galf biosynthetic enzymes using labeled substrates in high-throughput assays.

  • Quantitative Mass Spectrometry: Utilizing labeled Galf derivatives as internal standards for the accurate quantification of Galf-containing molecules in biological samples.[2][3][4]

The primary challenge in labeling α-D-galactofuranose lies in its selective synthesis, as the pyranose form of galactose (Galp) is thermodynamically more stable. The key enzyme in the biological synthesis of Galf is UDP-galactopyranose mutase (UGM), which catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf).[5] This enzymatic step is a cornerstone of the chemoenzymatic labeling strategies outlined below.

Labeling Strategies and Experimental Protocols

Two primary strategies for the synthesis of isotopically labeled α-D-galactofuranose are presented: a chemoenzymatic approach starting from labeled D-galactose and a direct enzymatic approach utilizing labeled precursors.

Chemoenzymatic Synthesis of [¹³C]-α-D-Galactofuranose

This strategy involves the chemical synthesis of ¹³C-labeled D-galactose followed by a series of enzymatic reactions to produce UDP-[¹³C]galactofuranose, which can then be used as a donor for the synthesis of α-D-[¹³C]galactofuranosides.

Workflow Diagram:

Caption: Chemoenzymatic synthesis of [¹³C]-α-D-galactofuranoside.

Protocol 1.1: Chemical Synthesis of [1-¹³C]-D-Galactose

This protocol is adapted from the synthesis of D-galactose-1-C¹⁴ and can be modified for ¹³C labeling.

  • Materials: D-lyxose, Sodium [¹³C]cyanide (Na¹³CN), Sodium bicarbonate (NaHCO₃), Calcium hydroxide, Cation exchange resin (e.g., Dowex 50), Sodium borohydride (B1222165).

  • Procedure:

    • Cyanohydrin Formation: Dissolve D-lyxose in water and add NaHCO₃ followed by Na¹³CN. Stir the reaction at room temperature for 24 hours.

    • Hydrolysis and Epimer Separation: Hydrolyze the resulting cyanohydrins by heating with calcium hydroxide. The epimeric aldonic acids ([1-¹³C]D-galactonic acid and [1-¹³C]D-talonic acid) are formed. Separate the less soluble calcium [1-¹³C]D-galactonate by fractional crystallization.

    • Lactonization: Convert the purified calcium [1-¹³C]D-galactonate to [1-¹³C]D-galactono-γ-lactone by passing a solution through a cation exchange resin and concentrating the eluate.

    • Reduction: Reduce the [1-¹³C]D-galactono-γ-lactone to [1-¹³C]D-galactose using sodium borohydride in an aqueous solution.

    • Purification: Purify the resulting [1-¹³C]D-galactose by crystallization.

Protocol 1.2: Enzymatic Conversion to UDP-[¹³C]galactofuranose

This protocol utilizes a one-pot, multi-enzyme system.

  • Materials: [¹³C]-D-galactose, ATP, UTP, Galactokinase (GalK), Galactose-1-phosphate uridyltransferase (GalT), UDP-galactopyranose mutase (UGM), Inorganic pyrophosphatase, Tris-HCl buffer, MgCl₂.

  • Procedure:

    • Reaction Setup: In a reaction vessel, combine Tris-HCl buffer (pH 7.5), MgCl₂, ATP, UTP, and [¹³C]-D-galactose.

    • Enzyme Addition: Add GalK, GalT, UGM, and inorganic pyrophosphatase to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C. Monitor the formation of UDP-[¹³C]Galf by HPLC.

    • Purification: Purify the UDP-[¹³C]Galf using anion-exchange chromatography.

Quantitative Data (Illustrative)

StepProductTypical YieldIsotopic Enrichment
Protocol 1.1 [1-¹³C]D-Galactose50-60% from Na¹³CN>98%
Protocol 1.2 UDP-[¹³C]Galf70-80% from [¹³C]-Galactose>98%
Deuterium Labeling of α-D-Galactofuranose

Deuterium can be introduced into the galactose molecule through catalytic H/D exchange reactions.[6][7] The labeled galactose can then be converted to the furanose form enzymatically as described above.

Workflow Diagram:

Deuterium_Labeling cluster_enzymatic Enzymatic Conversion D-Galactose D-Galactose [²H]D-Galactose [²H]D-Galactose D-Galactose->[²H]D-Galactose [²H]D-Galactose-1-P [²H]D-Galactose-1-P [²H]D-Galactose->[²H]D-Galactose-1-P GalK ATP UDP-[²H]Galp UDP-[²H]Galp [²H]D-Galactose-1-P->UDP-[²H]Galp GalT UTP UDP-[²H]Galf UDP-[²H]Galf UDP-[²H]Galp->UDP-[²H]Galf UGM alpha-D-[²H]Galactofuranoside alpha-D-[²H]Galactofuranoside UDP-[²H]Galf->alpha-D-[²H]Galactofuranoside Galactofuranosyltransferase Acceptor

Caption: Chemoenzymatic synthesis of deuterated α-D-galactofuranoside.

Protocol 2.1: Catalytic H/D Exchange for Deuterium Labeling of D-Galactose

This protocol provides a general method for deuterium exchange.

  • Materials: D-Galactose, D₂O (deuterium oxide), Palladium on carbon (Pd/C) catalyst.

  • Procedure:

    • Reaction Setup: In a reaction vessel, dissolve D-galactose in D₂O. Add the Pd/C catalyst.

    • Reaction Conditions: Heat the mixture under a deuterium gas (D₂) atmosphere or simply reflux in D₂O for an extended period. The specific temperature and pressure will influence the degree of deuteration.

    • Work-up: After the reaction, filter the catalyst and remove the D₂O by lyophilization.

    • Analysis: Determine the degree and positions of deuterium incorporation by mass spectrometry and NMR spectroscopy.[8]

Quantitative Data (Illustrative)

StepProductDeuterium Incorporation
Protocol 2.1 [²H]D-GalactoseVariable, dependent on reaction conditions. Can achieve >95% at exchangeable positions.

The resulting [²H]D-Galactose can then be used as a substrate in Protocol 1.2 to generate UDP-[²H]Galf and subsequently α-D-[²H]galactofuranosides.

Conclusion

The chemoenzymatic synthesis of isotopically labeled α-D-galactofuranose provides a versatile platform for researchers in microbiology, biochemistry, and drug development. By combining chemical synthesis for isotope incorporation with the specificity of enzymatic conversions, high-purity labeled compounds can be produced for a wide range of applications. The protocols outlined in this document serve as a foundation for the generation of these valuable molecular probes. Researchers should optimize reaction conditions based on their specific experimental needs and available resources.

References

Application of α-D-Galactofuranose in Antifungal Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The fungal cell wall, a structure essential for fungal viability and absent in humans, is a prime target for novel antifungal therapies. Within the fungal cell wall of many pathogenic species, including Aspergillus fumigatus, lies a unique carbohydrate moiety, α-D-galactofuranose (Galf). This five-membered ring form of galactose is a critical component of various glycoconjugates, including galactomannan, N-glycans, O-glycans, and glycosphingolipids.

The biosynthetic pathway of α-D-galactofuranose is a particularly attractive target for antifungal drug development because the enzymes involved, such as UDP-galactopyranose mutase (UGM), are absent in mammals. Inhibition of this pathway disrupts cell wall integrity, leading to fungal growth defects and increased susceptibility to existing antifungal agents. This document provides an overview of the application of α-D-galactofuranose in antifungal drug development, including quantitative data on the activity of related compounds, detailed experimental protocols for assessing antifungal activity and enzyme inhibition, and visualizations of the key pathways and workflows.

Data Presentation

While direct quantitative data on the antifungal activity of α-D-galactofuranose and its specific derivatives are limited in publicly available literature, studies on structurally related galactopyranoside derivatives provide insights into the potential of carbohydrate-based compounds as antifungal agents. The following tables summarize the in vitro antifungal activity of a series of methyl β-D-galactopyranoside derivatives. It is important to note that these compounds are in the six-membered pyranose form, whereas the primary focus of this application note is the five-membered furanose form.

Table 1: In Vitro Antifungal Activity of Methyl β-D-Galactopyranoside Derivatives against Aspergillus niger

CompoundSubstituent GroupsMycelial Growth Inhibition (%)
2 6-O-(4-bromobenzoyl)-
3 6-O-(4-bromobenzoyl)-2,3,4-tri-O-lauroyl78.81 ± 1.3
5 6-O-(4-bromobenzoyl)-2,3,4-tri-O-myristoyl-
6 6-O-(3-bromobenzoyl)-2,3,4-tri-O-(4-chlorobenzoyl)-
7 6-O-(3-bromobenzoyl)-2,3,4-tri-O-tert-butylbenzoyl71.61 ± 1.3
8 6-O-(3-bromobenzoyl)-2,3,4-tri-O-lauroyl72.88 ± 1.3
9 6-O-(3-bromobenzoyl)-2,3,4-tri-O-myristoyl64.83 ± 1.3
10 6-O-(3-bromobenzoyl)-2,3,4-tri-O-palmitoyl71.19 ± 1.3
Nystatin (Standard) --

Table 2: In Vitro Antifungal Activity of Methyl β-D-Galactopyranoside Derivatives against Aspergillus flavus

CompoundSubstituent GroupsMycelial Growth Inhibition (%)
2 6-O-(4-bromobenzoyl)-
3 6-O-(4-bromobenzoyl)-2,3,4-tri-O-lauroyl81.97 ± 1.3
5 6-O-(4-bromobenzoyl)-2,3,4-tri-O-myristoyl-
6 6-O-(3-bromobenzoyl)-2,3,4-tri-O-(4-chlorobenzoyl)-
7 6-O-(3-bromobenzoyl)-2,3,4-tri-O-tert-butylbenzoyl78.69 ± 1.3
8 6-O-(3-bromobenzoyl)-2,3,4-tri-O-lauroyl85.66 ± 1.3
9 6-O-(3-bromobenzoyl)-2,3,4-tri-O-myristoyl84.02 ± 1.3
10 6-O-(3-bromobenzoyl)-2,3,4-tri-O-palmitoyl-
Nystatin (Standard) --

Data adapted from a study on methyl β-D-galactopyranoside derivatives.[1][2] Mycelial growth inhibition was determined using the poisoned food technique.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against fungal isolates.[3][4][5]

1. Materials:

  • Test compound (e.g., α-D-galactofuranose derivative)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours (or until sporulation for molds).

  • Harvest fungal colonies (or conidia) and suspend in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeast).

  • For molds, filter the conidial suspension through sterile gauze to remove hyphal fragments.

  • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

3. Drug Dilution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.

4. Assay Procedure:

  • Add 100 µL of the appropriate drug dilution to each well of the test microtiter plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control for sterility.

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • Visually inspect the wells for fungal growth.

  • The MIC is the lowest concentration of the test compound that causes a significant inhibition of visible growth compared to the drug-free control well.

  • For quantitative assessment, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Protocol 2: UDP-Galactopyranose Mutase (UGM) Inhibition Assay

This protocol describes a method to screen for inhibitors of UGM, a key enzyme in the α-D-galactofuranose biosynthetic pathway.

1. Materials:

  • Recombinant UGM enzyme

  • UDP-galactopyranose (UDP-Galp) substrate

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading in the UV range

2. Assay Principle: This assay is based on the differential absorbance of the substrate (UDP-Galp) and the product (UDP-Galf). The conversion can be monitored by a change in absorbance at a specific wavelength, or coupled to a secondary enzymatic reaction that produces a detectable signal. A common method involves a coupled enzyme assay where the production of UDP is linked to the oxidation of NADH, which can be monitored at 340 nm.

3. Assay Procedure:

  • Prepare a reaction mixture in the assay buffer containing a known concentration of UGM enzyme.

  • Add the test inhibitor compound at various concentrations to the wells of the microtiter plate. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, UDP-Galp, to each well.

  • Immediately start monitoring the change in absorbance at 340 nm over time using a microplate reader.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

Galactofuranose_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus UDP_Glc UDP-Glucose UDP_Galp UDP-Galactopyranose UDP_Glc->UDP_Galp UDP-glucose-4-epimerase (UgeA) UDP_Galf UDP-Galactofuranose UDP_Galp->UDP_Galf UDP-galactopyranose mutase (UGM/GlfA) [TARGET] UDP_Galf_golgi UDP-Galactofuranose UDP_Galf->UDP_Galf_golgi UDP-Galf Transporter (UgtA) Glycoconjugates Galactomannan N-glycans O-glycans Glycosphingolipids UDP_Galf_golgi->Glycoconjugates Galactofuranosyl- transferases Cell_Wall Fungal Cell Wall Glycoconjugates->Cell_Wall Incorporation

Caption: Biosynthesis of α-D-galactofuranose and its incorporation into the fungal cell wall.

Antifungal_Screening_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds dispense Dispense Compounds and Inoculum into 96-well Plate prep_inoculum->dispense prep_compounds->dispense incubate Incubate at 35°C for 24-48h dispense->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic analyze Analyze Data (Determine MIC values) read_mic->analyze end End analyze->end

Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.

UGM_Inhibition_Logical_Relationship UGM UDP-Galactopyranose Mutase (UGM) UDP_Galf UDP-Galactofuranose (Product) UGM->UDP_Galf Catalyzes conversion of No_Galf No Galf Biosynthesis UGM->No_Galf Leads to Inhibitor α-D-Galactofuranose Analog or other Small Molecule Inhibitor Inhibitor->UGM Binds to and Inhibits UDP_Galp UDP-Galactopyranose (Substrate) UDP_Galp->UGM is converted by Cell_Wall_Defect Defective Cell Wall No_Galf->Cell_Wall_Defect Results in Fungal_Death Fungal Cell Death or Growth Inhibition Cell_Wall_Defect->Fungal_Death Causes

Caption: Logical relationship of UGM inhibition leading to antifungal effect.

References

Troubleshooting & Optimization

Improving yield in alpha-D-galactofuranose chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of α-D-galactofuranose in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of α-D-galactofuranose?

The main challenges in synthesizing α-D-galactofuranose and its derivatives include:

  • Controlling Anomeric Selectivity: Achieving high yields of the α-anomer over the thermodynamically more stable β-anomer can be difficult. The choice of protecting groups, particularly at the C-2 position, plays a crucial role in directing the stereochemical outcome.[1]

  • Furanose Ring Instability: The five-membered furanose ring is generally less stable than the six-membered pyranose ring, which can lead to the formation of pyranose byproducts.[2][3]

  • Protecting Group Strategy: The selection of appropriate protecting groups is critical for both yield and stereoselectivity. Electron-withdrawing groups can deactivate the glycosyl donor, while bulky groups can influence the approach of the acceptor.[4][5]

  • Purification: The separation of α and β anomers can be challenging due to mutarotation in solution, which can cause peak broadening or splitting during chromatography.[6][7]

Q2: How do protecting groups at the C-2 position influence α/β selectivity?

The protecting group at the C-2 position of the glycosyl donor has a significant impact on the stereochemical outcome of the glycosylation reaction:

  • For α-anomer (1,2-cis) synthesis: "Non-participating" protecting groups, such as benzyl (B1604629) ethers or azides, are generally preferred. These groups do not form a cyclic intermediate with the anomeric center, allowing for the nucleophilic attack of the acceptor from the α-face.

  • For β-anomer (1,2-trans) synthesis: "Participating" groups, like acetyl or benzoyl, can form a cyclic acyloxonium ion intermediate. This intermediate blocks the α-face, directing the acceptor to attack from the β-face, resulting in the β-anomer.

Q3: What are common byproducts in α-D-galactofuranose synthesis and how can their formation be minimized?

A common byproduct is the corresponding galactopyranose derivative due to the higher thermodynamic stability of the six-membered ring.[2] To minimize its formation, it is crucial to use reaction conditions that favor the kinetic furanose product. This includes the use of appropriate protecting groups that lock the sugar in the furanose conformation and carefully controlling reaction times and temperatures. Another potential byproduct is the orthoester, especially when using participating protecting groups. Using non-participating protecting groups can help avoid this side reaction.

Q4: How can I effectively purify α-D-galactofuranose anomers?

Purification of anomers can be challenging due to mutarotation.[6][7] Strategies to overcome this include:

  • Chromatography at low temperatures: This can slow down the rate of anomerization on the column.

  • Use of aprotic solvents: This can also minimize mutarotation.

  • Derivatization of the anomeric hydroxyl group: Protecting the anomeric hydroxyl group prevents interconversion between the α and β forms, allowing for easier separation.[8] The protecting group can then be removed in a subsequent step.

  • Recycling HPLC: This technique can be used to achieve high-purity separation of protected anomers.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of α-D-galactofuranose.

Problem 1: Low Yield of the Desired α-Anomer

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Protecting Group Strategy Use a non-participating protecting group at the C-2 position of the glycosyl donor (e.g., benzyl ether) to favor the formation of the α-anomer. Benzoyl protecting groups have been shown to be effective in stabilizing oligogalactofuranosides during synthesis.[4]
Suboptimal Glycosylation Conditions Optimize the reaction conditions, including the choice of activator, solvent, and temperature. For example, a switch from TMSOTf to TfOH as an activator has been shown to improve yields in some glycosylation reactions.[9] Low temperatures (e.g., -78°C to 0°C) often improve selectivity.[1]
Poorly Reactive Glycosyl Donor Ensure the glycosyl donor is sufficiently reactive. The use of silyl (B83357) ethers on the galactofuranose ring can have an "arming" effect, increasing the reactivity of the glycosyl donor.[10]
Formation of the β-Anomer If the β-anomer is the major product, consider changing the protecting group at C-2 to a non-participating one. Also, review the reaction conditions as some Lewis acids and solvents can favor the formation of the thermodynamic β-product.
Problem 2: Formation of Pyranose Byproducts

Possible Causes & Solutions

Possible CauseRecommended Solution
Furanose Ring Opening and Re-closing The use of protecting groups that bridge across the furanose ring, such as a 3,5-O-di-tert-butylsilylene group, can help to lock the conformation and prevent rearrangement to the pyranose form.
Reaction Conditions Favoring the Thermodynamic Product Shorter reaction times and lower temperatures generally favor the kinetic furanose product. Prolonged reaction times or higher temperatures can lead to equilibration to the more stable pyranose form.
Problem 3: Difficulty in Purifying the Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Anomerization during Chromatography As mentioned in the FAQs, perform chromatography at low temperatures, use aprotic solvents, or protect the anomeric hydroxyl group prior to purification.[8]
Co-elution with Byproducts If the desired product co-elutes with impurities, consider derivatizing the crude mixture to alter the polarity of the components, which may allow for better separation. Alternatively, explore different chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC).

Experimental Protocols

High-Yield Synthesis of 1,6-Anhydro-α-D-galactofuranose[2]

This three-step procedure provides an efficient route to a useful intermediate for further synthesis.

Step 1: Synthesis of 2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose

  • Dissolve per-O-tert-butyldimethylsilyl-β-D-galactofuranose (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere and cool to 0°C.

  • Slowly add iodotrimethylsilane (B154268) (TMSI) (2.25 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the product.

Yield Data

Starting MaterialProductYield
per-O-TBS-β-D-galactofuranose2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose65%[2]

Step 2: Deprotection to 1,6-Anhydro-α-D-galactofuranose

  • Dissolve the silylated product from Step 1 in freshly distilled tetrahydrofuran (B95107) (THF) and cool to 0°C.

  • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (12 eq) to the solution.

  • Allow the solution to warm to room temperature and continue stirring for 3 hours until TLC shows complete consumption of the starting material.

  • Concentrate the reaction mixture and purify by column chromatography.

Automated Glycan Assembly of Oligogalactofuranosides[4]

This protocol utilizes an automated synthesizer for the efficient construction of oligosaccharides.

General Glycosylation Cycle

  • Fmoc Deprotection: The resin-bound acceptor is treated with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

  • Washing: The resin is washed with DMF and CH₂Cl₂.

  • Glycosylation: The thioglycoside donor (5-6.5 eq) in CH₂Cl₂ is delivered to the reaction vessel at -20°C. The reaction is initiated by the dropwise addition of an activator solution (e.g., NIS/TfOH). The temperature is then increased to 0°C for 20-60 minutes.

  • Washing: The resin is washed with CH₂Cl₂, a 1:2 mixture of CH₂Cl₂:dioxane, and again with CH₂Cl₂.

Quantitative Data on Building Block Synthesis

StepProductYield
Benzoylation of a diol precursor2,3-O-benzoylated derivative86%[4]
Fmoc protectionFmoc-protected derivative89%[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,6-Anhydro-α-D-galactofuranose start Per-O-TBS-β-D-Galf step1 Treatment with TMSI in CH₂Cl₂ start->step1 Step 1 intermediate 2,3,5-Tri-O-TBS-1,6-anhydro-α-D-Galf (65% yield) step1->intermediate step2 Deprotection with TBAF in THF intermediate->step2 Step 2 end 1,6-Anhydro-α-D-galactofuranose step2->end

Caption: Workflow for the synthesis of 1,6-anhydro-α-D-galactofuranose.

troubleshooting_yield problem Low Yield of α-Anomer cause1 Incorrect C-2 Protecting Group problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Poor Donor Reactivity problem->cause3 solution1 Use Non-Participating Group (e.g., Benzyl Ether) cause1->solution1 solution2 Optimize Activator, Solvent, and Temperature cause2->solution2 solution3 Use 'Arming' Protecting Groups (e.g., Silyl Ethers) cause3->solution3

Caption: Troubleshooting low yield of the α-anomer.

References

Technical Support Center: Overcoming Challenges in α-D-Galactofuranose Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of α-D-galactofuranose purification. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

Researchers may encounter several obstacles during the purification of α-D-galactofuranose. This guide provides a systematic approach to identifying and resolving these common issues.

Problem Possible Causes Solutions
Broad or Tailing Peaks in Chromatography 1. Anomerization on the column: The interconversion between α and β anomers during separation leads to peak distortion. 2. Secondary interactions with the stationary phase: Interactions between the sugar's hydroxyl groups and the column material (e.g., silanol (B1196071) groups on silica (B1680970) gel) can cause tailing. 3. Column overloading: Injecting too much sample can exceed the column's capacity.1. Optimize temperature: Increasing the column temperature (e.g., to 70-80°C) can accelerate anomer interconversion, causing the anomers to elute as a single, sharper peak.[1] 2. Adjust mobile phase pH: Using a high pH mobile phase (e.g., pH > 10) can also increase the rate of mutarotation.[1] 3. Use a different stationary phase: Consider using an end-capped column or a hydrophilic interaction liquid chromatography (HILIC) column. 4. Reduce sample load: Decrease the amount of sample injected onto the column.
Multiple Peaks for a Supposedly Pure Sample 1. Presence of both α and β anomers: The purification method may not have successfully separated the anomeric forms. 2. Co-elution with galactopyranose isomers: The furanose and pyranose forms of galactose may not be resolved. 3. On-column degradation: The sample may be degrading under the chromatographic conditions.1. Confirm peak identities: Use NMR or mass spectrometry to identify the components of each peak. 2. Optimize chromatography for anomer separation: If pure anomers are required, adjust the mobile phase, temperature, or stationary phase to improve resolution. Alternatively, consider if a mixture of anomers is acceptable for the downstream application. 3. Employ milder purification conditions: Use a neutral pH and lower temperature to minimize degradation.
Poor Resolution Between α-D-Galactofuranose and Other Isomers 1. Insufficient selectivity of the chromatographic system: The chosen column and mobile phase may not be suitable for separating closely related sugar isomers. 2. Co-elution of isomers: Similar physical and chemical properties can make separation challenging.1. Optimize mobile phase composition: Adjust the solvent strength and consider using additives. 2. Try a different stationary phase: A column with a different chemistry, such as a chiral column or porous graphitic carbon, may provide better selectivity. 3. Consider derivatization: Chemically modifying the sugars can create diastereomers with greater differences in their physical properties, facilitating separation.
Low Recovery from the Column 1. Irreversible adsorption to the stationary phase: The sugar may be strongly binding to the column material. 2. Sample degradation during purification: Harsh conditions can lead to the loss of the target molecule.1. Use a more inert stationary phase. 2. Modify the mobile phase: Add a competitive agent to reduce strong interactions. 3. Employ milder purification conditions: Use neutral pH and lower temperatures to prevent degradation.
Irreproducible Retention Times 1. Changes in the column or mobile phase: Lack of proper equilibration or degradation of the mobile phase can affect retention. 2. Column contamination: Buildup of contaminants on the column can alter its properties.1. Ensure proper column equilibration before each run. 2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 3. Perform a column cleaning cycle if contamination is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying α-D-galactofuranose?

The main challenges in purifying α-D-galactofuranose stem from its existence in a dynamic equilibrium with its β-anomer and its pyranose ring isomers in solution, a phenomenon known as mutarotation.[1] This interconversion can lead to peak broadening and the appearance of multiple peaks during chromatography, making it difficult to isolate the pure α-furanose form. Additionally, the high polarity of sugars can make them challenging to retain and separate on standard reversed-phase chromatography columns.

Q2: How can I prevent peak splitting due to anomerization during HPLC?

To prevent peak splitting caused by the separation of α and β anomers, you can either accelerate the interconversion so that they elute as a single peak or slow it down to achieve baseline separation of the two anomers.

  • To achieve a single peak: Increase the column temperature (e.g., 70-80°C) or use a high pH mobile phase (pH > 10) to speed up mutarotation.[1]

  • To separate the anomers: Use a lower column temperature to slow the interconversion.

Q3: What type of HPLC column is best for α-D-galactofuranose purification?

The choice of HPLC column depends on the specific separation goals.

  • Amine-based columns (e.g., Aminex): These are commonly used for sugar analysis and can separate anomers and ring isomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds like sugars.

  • Reversed-Phase C18 columns: These can be used for protected (derivatized) sugars, which are less polar.[1]

Q4: Can I use Gas Chromatography (GC) to analyze the purity of α-D-galactofuranose?

Yes, GC-MS is a powerful technique for analyzing sugar purity, but it requires a derivatization step to make the non-volatile sugar amenable to gas chromatography.[2][3] A common method is to convert the sugar into partially O-methylated alditol acetates (PMAAs).[2][3]

Q5: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in the purification process?

NMR spectroscopy is an invaluable tool for:

  • Structural confirmation: Verifying the identity of the purified α-D-galactofuranose.

  • Purity assessment: Identifying and quantifying impurities, including the β-anomer and pyranose isomers.[4]

  • Anomeric ratio determination: The integration of anomeric proton or carbon signals can provide a quantitative measure of the α to β ratio.[4]

Experimental Protocols

Protocol 1: HPLC Analysis of α-D-Galactofuranose Purity

This protocol outlines a general method for the analysis of α-D-galactofuranose purity by HPLC. Optimization of these parameters will be required for specific sample matrices and separation goals.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
  • Column options:
  • Aminex HPX-87 column.
  • HILIC column (e.g., silica-based with amide or cyano functional groups).

2. Mobile Phase Preparation:

  • For Aminex columns: Degassed, deionized water.
  • For HILIC columns: A mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: To control anomer separation, start at ambient temperature. To merge anomer peaks, increase the temperature to 70-80°C.[1]
  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Dissolve the α-D-galactofuranose sample in the mobile phase to a final concentration of 1-5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak corresponding to α-D-galactofuranose based on its retention time compared to a standard.
  • Assess purity by calculating the peak area percentage of the target compound relative to all other peaks.

Protocol 2: GC-MS Analysis of α-D-Galactofuranose via Derivatization

This protocol describes the derivatization of α-D-galactofuranose to partially O-methylated alditol acetates (PMAAs) for GC-MS analysis.[2][3]

1. Derivatization Steps:

  • Hydrolysis: If the galactofuranose is part of a larger structure, hydrolyze the sample to release the monosaccharide.
  • Reduction: Reduce the aldehyde group of the sugar to an alcohol using sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄).
  • Acetylation: Acetylate the hydroxyl groups using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or 1-methylimidazole).

2. GC-MS Instrumentation and Conditions:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Column: A capillary column suitable for sugar analysis (e.g., OV-225 fused silica).[3]
  • Carrier Gas: Helium.
  • Temperature Program: An initial temperature of ~150°C, followed by a ramp to ~250°C.
  • MS Detection: Electron impact (EI) ionization.

3. Data Analysis:

  • Identify the PMAA derivative of α-D-galactofuranose based on its retention time and mass spectrum.
  • Compare the obtained spectrum with a library of known sugar derivatives for confirmation.

Protocol 3: NMR Spectroscopy for Purity Assessment

This protocol provides a general guideline for using ¹H and ¹³C NMR to assess the purity of α-D-galactofuranose.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified α-D-galactofuranose in 0.5-0.7 mL of deuterated water (D₂O).
  • Ensure the sample is fully dissolved.

2. NMR Spectrometer and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
  • Two-dimensional experiments such as COSY and HSQC can be used to aid in signal assignment.

3. Data Analysis:

  • Structural Confirmation: Compare the obtained chemical shifts and coupling constants with literature values for α-D-galactofuranose.
  • Purity Assessment:
  • Look for the presence of additional signals that may correspond to impurities.
  • The anomeric region of the ¹H spectrum (around 5.0-5.5 ppm) and the ¹³C spectrum (around 95-110 ppm) is particularly informative for identifying and quantifying anomers and ring isomers.
  • The ratio of the integrals of the anomeric proton signals for the α and β forms can be used to determine the anomeric purity.

Quantitative Data Summary

The following tables provide representative data for the chromatographic separation of galactose isomers. Note that exact retention times can vary depending on the specific HPLC system, column, and experimental conditions.

Table 1: Representative HPLC Retention Times for Galactose Isomers

Compound Column Type Mobile Phase Flow Rate (mL/min) Temperature (°C) Approximate Retention Time (min)
α-D-GalactofuranoseAminex HPX-87Deionized Water0.680Varies (elutes with other galactose isomers)
β-D-GalactofuranoseAminex HPX-87Deionized Water0.680Varies (elutes with other galactose isomers)
α-D-GalactopyranoseAminex HPX-87Deionized Water0.680~11
β-D-GalactopyranoseAminex HPX-87Deionized Water0.680~13
α/β-Galactose (single peak)HILIC85:15 ACN:H₂O1.040~7

Note: Baseline separation of furanose and pyranose anomers on a single column is challenging and often requires specialized conditions or derivatization.

Visualizations

Experimental Workflow: Purification and Analysis of α-D-Galactofuranose

cluster_purification Purification Workflow cluster_analysis Purity Analysis Workflow start Crude Reaction Mixture chromatography Column Chromatography (e.g., HPLC, Flash) start->chromatography fractions Collect Fractions chromatography->fractions hplc HPLC Analysis fractions->hplc gcms GC-MS Analysis (after derivatization) fractions->gcms nmr NMR Spectroscopy fractions->nmr pure Pure α-D-Galactofuranose hplc->pure gcms->pure nmr->pure

Caption: General workflow for the purification and subsequent purity analysis of α-D-galactofuranose.

Troubleshooting Logic for HPLC Peak Broadening

problem Broad or Tailing Peaks in HPLC Chromatogram cause1 Anomerization on Column? problem->cause1 cause2 Secondary Interactions? problem->cause2 cause3 Column Overload? problem->cause3 solution1a Increase Column Temperature cause1->solution1a Yes solution1b Increase Mobile Phase pH cause1->solution1b Yes solution2a Use End-Capped Column cause2->solution2a Yes solution2b Switch to HILIC cause2->solution2b Yes solution3 Reduce Sample Injection Volume cause3->solution3 Yes

Caption: Decision tree for troubleshooting broad or tailing peaks in the HPLC purification of α-D-galactofuranose.

References

Troubleshooting NMR signal overlap for alpha-D-galactofuranose anomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of α-D-galactofuranose and related carbohydrate structures. The inherent structural similarity among sugar protons often leads to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Question 1: My 1D ¹H NMR spectrum is crowded and difficult to interpret, especially in the 3.5-4.5 ppm region. What is the first step to resolve these overlapping signals?

Answer: Severe signal crowding in the non-anomeric proton region of a 1D ¹H NMR spectrum is the most common challenge in carbohydrate analysis.[1] The most effective initial step is to utilize two-dimensional (2D) NMR experiments to disperse the signals into a second dimension, leveraging the greater chemical shift range of ¹³C nuclei.

  • Recommended Action: Acquire a standard set of 2D spectra. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is arguably the most powerful tool for this purpose, as it separates proton signals based on the chemical shift of the carbon atom they are attached to.[2] The large chemical shift dispersion of ¹³C provides significantly better resolution than a 1D ¹H spectrum alone.[3] Additionally, a ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment is essential for identifying all protons within a single spin system, which corresponds to an individual monosaccharide residue.[4]

Question 2: How can I confidently identify the signals belonging specifically to the α-D-galactofuranose anomer when other isomers (pyranose forms, β-anomer) are present in my sample?

Answer: Distinguishing between anomers and ring forms in solution is critical. This is typically achieved by combining several 2D NMR experiments to trace the connectivity of the entire spin system starting from a unique, well-resolved signal. The anomeric proton (H1) is often the best starting point.

  • Step 1: Identify Anomeric Signals. In the ¹H-¹³C HSQC spectrum, anomeric C1-H1 correlations are typically found in a distinct region (δC ~100-110 ppm, δH ~5.0-5.5 ppm for furanoses). The α-furanose anomeric proton usually appears at a downfield chemical shift compared to the β-furanose anomer.

  • Step 2: Trace the Spin System. Once a potential α-furanose C1-H1 cross-peak is identified in the HSQC, locate the corresponding anomeric proton signal on the F2 axis of a 2D TOCSY spectrum. The TOCSY experiment will reveal all other protons belonging to that same sugar ring, allowing you to trace the complete spin system of the α-D-galactofuranose anomer.[4]

  • Step 3: Confirm with HMBC. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum can confirm assignments by showing correlations between protons and carbons that are two or three bonds away. For example, the anomeric proton (H1) should show a correlation to the C2, C4, and potentially C5 carbons, confirming the ring structure and connectivity.

Question 3: The signals for the ring protons (H2, H3, H4, H5) of my target anomer are still overlapping even in 2D spectra. What advanced techniques can I use for complete assignment?

Answer: When severe overlap persists in standard 2D spectra, more advanced or higher-dimensionality experiments are necessary.

  • Selective 1D TOCSY: If you can identify even one unique, resolved proton signal for the α-D-galactofuranose anomer (e.g., the anomeric H1), a selective 1D TOCSY experiment can be used. This experiment irradiates a single proton and reveals all other protons within its spin system, effectively pulling out the 1D spectrum of just that anomer from the mixture.[2]

  • HSQC-TOCSY: This experiment combines the resolving power of HSQC with the correlation power of TOCSY. It is a 2D experiment that correlates a carbon signal with all the protons in its attached proton's spin system. This is extremely useful for assigning protons in crowded regions by starting from a resolved ¹³C signal.[5][6]

  • 3D NMR Experiments: For exceptionally complex mixtures, 3D NMR experiments like 3D TOCSY-HSQC provide the maximum possible signal separation by spreading correlations across three frequency dimensions.[2][7] While powerful, these experiments require significantly longer acquisition times.

Question 4: What are some practical considerations during sample preparation and data acquisition to improve spectral quality?

Answer: Optimal spectral quality begins with careful sample preparation and parameter setup.

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it into the NMR tube. Use high-purity deuterated solvents. For carbohydrates, allowing the sample to equilibrate in solution for several hours is crucial to ensure mutarotational equilibrium has been reached before data acquisition.[8]

  • Temperature Variation: Acquiring spectra at different temperatures can help resolve overlapping signals. Chemical shifts of hydroxyl protons are particularly sensitive to temperature, and changing the temperature can shift the residual water peak (HDO in D₂O), which often obscures underlying sugar signals.[8][9]

  • Solvent Choice: While D₂O is most common, using a different solvent system, such as DMSO-d₆, can significantly alter the chemical shifts of protons, potentially resolving overlaps observed in D₂O. In some cases, acquiring spectra in H₂O/D₂O mixtures at very low temperatures can allow for the observation of hydroxyl protons, providing additional structural information.[10][11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing signal overlap in the NMR analysis of α-D-galactofuranose.

G start Signal Overlap Identified in 1D ¹H NMR Spectrum hsac Acquire 2D ¹H-¹³C HSQC to disperse signals via ¹³C shifts start->hsac First step for severe ¹H overlap q_anomeric Are anomeric (H1) signals for different species resolved? tocsy Acquire 2D ¹H-¹H TOCSY to trace proton connectivities q_anomeric->tocsy Yes advanced_tech Problem Persists: Utilize Advanced Techniques q_anomeric->advanced_tech No hsac->q_anomeric q_resolved Is the α-furanose spin system fully resolved and assigned? tocsy->q_resolved hmbc Acquire 2D ¹H-¹³C HMBC to confirm assignments and assign quaternary carbons q_resolved->hmbc No end Complete Assignment of α-D-Galactofuranose q_resolved->end Yes hmbc->q_resolved sel_tocsy Selective 1D TOCSY on a resolved proton advanced_tech->sel_tocsy hsqc_tocsy 2D HSQC-TOCSY for enhanced resolution advanced_tech->hsqc_tocsy temp_var Vary Temperature to shift overlapping peaks advanced_tech->temp_var sel_tocsy->q_resolved hsqc_tocsy->q_resolved temp_var->start Re-acquire spectra G open_chain Open-Chain Aldehyde alpha_furanose α-D-Galactofuranose (Target Anomer) alpha_furanose->open_chain beta_furanose β-D-Galactofuranose beta_furanose->open_chain alpha_pyranose α-D-Galactopyranose (Major Anomer) alpha_pyranose->open_chain beta_pyranose β-D-Galactopyranose (Major Anomer) beta_pyranose->open_chain

References

Optimizing conditions for enzymatic glycosylation with UDP-alpha-D-galactofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers utilizing UDP-α-D-galactofuranose (UDP-Galf) in enzymatic glycosylation reactions, primarily with galactofuranosyltransferases (GalfTs).

Troubleshooting Guide

This section addresses common issues encountered during galactofuranosylation experiments in a direct question-and-answer format.

Question: Why am I observing low or no product yield?

Answer: Low or non-existent yield is the most common issue and can stem from several sources. Systematically check the following factors:

  • Enzyme Activity: The enzyme may be inactive or inhibited.

    • Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

    • Inhibitors: Check if your buffer contains potential inhibitors (e.g., EDTA, which chelates essential metal ions).

    • Test Activity: If possible, test the enzyme with a known positive control acceptor substrate.

  • Substrate Integrity: The donor substrate, UDP-Galf, may have degraded.

    • Instability: UDP-Galf is less stable than its pyranose counterpart (UDP-Galp). The equilibrium in solution heavily favors the six-membered pyranose form.[1][2]

    • Storage: Store UDP-Galf stocks at -80°C. For reactions, prepare fresh dilutions or use recently thawed aliquots. Avoid leaving it at room temperature for extended periods.

    • Verify Purity: If possible, check the integrity of your UDP-Galf stock using HPLC or mass spectrometry.

  • Reaction Conditions: The reaction environment may be suboptimal.

    • Divalent Cations: Most galactofuranosyltransferases require a divalent cation, typically Manganese (Mn²⁺) or Magnesium (Mg²⁺), for activity.[3][4][5] Their absence will lead to a complete loss of function. Ensure they are present at the optimal concentration (see table below).

    • pH and Buffer: The optimal pH is critical for enzyme activity. Most GalfTs function optimally around a neutral pH (e.g., pH 7.0-7.5).[6]

    • Temperature: While reactions are often run at room temperature, the optimal temperature can vary. Extreme temperatures can denature the enzyme.

  • Acceptor Substrate: The acceptor molecule may be unsuitable or at the wrong concentration.

    • Specificity: Confirm that your enzyme is known to glycosylate the chosen acceptor substrate. Some enzymes have strict specificity for the acceptor's structure.

    • Concentration: The acceptor concentration might be too low (below the enzyme's Kₘ) or, in rare cases, cause substrate inhibition at very high concentrations.

Question: My analysis shows multiple unexpected products. What is the cause?

Answer: The presence of side products can be due to contaminants or reaction conditions.

  • Contaminating Enzymes: The enzyme preparation may contain other enzymes.

    • Hydrolases/Glycosidases: Contaminating glycosidases can cleave the newly formed glycosidic bond, reducing the yield of the desired product.

    • Phosphatases: These can degrade the UDP-Galf donor substrate.

    • Solution: Use a highly purified enzyme preparation.

  • Reaction Time: The incubation time may be too long.

    • Prolonged incubation can lead to product degradation, especially if contaminating hydrolases are present.

    • Solution: Perform a time-course experiment to identify the optimal reaction time where product formation is maximal and degradation is minimal.

  • Non-Specific Activity: The enzyme itself might exhibit promiscuous activity, transferring Galf to other hydroxyl groups on the acceptor or even to the buffer components if they are nucleophilic.

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal conditions for a galactofuranosyltransferase reaction? A1: While conditions must be optimized for each specific enzyme-substrate pair, a good starting point for many mycobacterial or fungal enzymes, such as GlfT2 or GfsA, is provided in the table below.[4][6]

Q2: Why are divalent cations like Mn²⁺ or Mg²⁺ necessary? A2: Divalent cations are crucial cofactors for most glycosyltransferases.[3] They typically coordinate the phosphate (B84403) groups of the UDP-Galf donor substrate, neutralizing its negative charge and orienting it correctly within the active site for nucleophilic attack by the acceptor substrate.[4]

Q3: How should I store and handle UDP-α-D-galactofuranose? A3: UDP-Galf is sensitive to degradation. For long-term storage, it should be kept as a lyophilized powder or a concentrated stock solution at -80°C. For daily use, prepare fresh dilutions in buffer and keep them on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: What are the best methods to monitor the progress of the reaction? A4: Reaction progress can be monitored by measuring the consumption of substrates or the formation of products. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the substrates and products.

  • Mass Spectrometry (MS): Techniques like MALDI-MS are highly sensitive for detecting the product by its specific mass.[6][7]

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to visualize the appearance of a new, more polar product spot.

Q5: Can the enzyme transfer the wrong sugar, like galactose in the pyranose form (Galp)? A5: Galactofuranosyltransferases are highly specific for the furanose ring form of the donor sugar. The biosynthesis of UDP-Galf is catalyzed by UDP-galactopyranose mutase (UGM), and it is this UDP-Galf product that the transferase uses.[1] The transferase's active site is structured to bind UDP-Galf specifically, making the transfer of UDP-Galp highly unlikely.

Data & Optimization Parameters

The following tables summarize typical starting conditions for optimizing enzymatic galactofuranosylation.

Table 1: Recommended Starting Conditions for In Vitro Galactofuranosylation

Parameter Recommended Range Typical Starting Point Notes
Enzyme (GalfT) 0.1 - 5 µM 1 µM Must be empirically determined.
UDP-Galf (Donor) 50 µM - 2 mM 250 µM Higher concentrations can be inhibitory.
Acceptor Substrate 100 µM - 5 mM 500 µM Dependent on Kₘ and solubility.
Buffer HEPES, Tris-HCl 50 mM HEPES Ensure buffer does not interfere with the reaction.
pH 6.5 - 8.0 pH 7.0 - 7.5 Critical for enzyme stability and activity.
Divalent Cation 5 - 25 mM 10 mM MnCl₂ or MgCl₂ Essential for most GalfTs.[6]
Temperature Room Temp - 37°C Room Temperature (20-25°C) Higher temperatures can increase rate but may decrease enzyme stability.

| Incubation Time | 1 - 24 hours | 18 hours | Monitor via time-course to avoid product degradation.[6] |

Table 2: Quick-Reference Troubleshooting

Issue Potential Cause Recommended Action
No Product Inactive enzyme Check storage; run positive control.
Missing cation cofactor Add MnCl₂ or MgCl₂ to the reaction.
Degraded UDP-Galf Use a fresh aliquot of UDP-Galf.
Low Yield Suboptimal pH/Temp Perform a pH and temperature optimization screen.
Incorrect substrate ratio Titrate donor and acceptor concentrations.
Multiple Products Contaminating enzymes Use higher purity enzyme; add protease/phosphatase inhibitors.

| | Reaction time too long | Run a time-course experiment and select the optimal time point. |

Visual Guides and Workflows

The following diagrams illustrate key workflows and concepts in enzymatic galactofuranosylation.

G Troubleshooting Workflow for Low Product Yield start Low / No Product check_enzyme 1. Check Enzyme start->check_enzyme check_substrate 2. Check Substrates start->check_substrate check_conditions 3. Check Conditions start->check_conditions enzyme_activity Is enzyme active? (Use positive control) check_enzyme->enzyme_activity udpgalf_integrity Is UDP-Galf intact? check_substrate->udpgalf_integrity conditions_ok Are cofactors present? (e.g., Mn²⁺) check_conditions->conditions_ok enzyme_storage Check storage & freeze-thaw cycles enzyme_activity->enzyme_storage No success Problem Solved enzyme_activity->success Yes udpgalf_storage Use fresh aliquot. Store at -80°C. udpgalf_integrity->udpgalf_storage No acceptor_valid Is acceptor substrate correct & pure? udpgalf_integrity->acceptor_valid Yes acceptor_valid->success Yes ph_temp_ok Is pH/Temperature optimal? conditions_ok->ph_temp_ok Yes conditions_ok->success No, Add Cofactor ph_temp_ok->success Yes

Caption: A flowchart for troubleshooting low or no product yield.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) setup Combine Components on Ice prep_reagents->setup incubate Incubate at Optimal Temperature setup->incubate quench Quench Reaction (e.g., add MeOH/CHCl₃) incubate->quench analyze Analyze Products (HPLC, MALDI-MS) quench->analyze purify Purify Product (Chromatography) analyze->purify G Logical Relationship of Reaction Components enzyme Galactofuranosyl- transferase (GalfT) product Glycosylated Product (Acceptor-β-Galf) enzyme->product Catalyzes Transfer byproduct UDP (Byproduct) enzyme->byproduct donor UDP-α-D-Galf (Donor Substrate) donor->enzyme acceptor Acceptor Substrate (e.g., Glycan, Lipid) acceptor->enzyme

References

Technical Support Center: Ensuring the Integrity of α-D-Galactofuranose in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with α-D-galactofuranose. This resource provides essential guidance on preventing the degradation of this important furanose sugar during experimental procedures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of α-D-galactofuranose?

A1: The degradation of α-D-galactofuranose is primarily influenced by three main factors:

  • pH: α-D-galactofuranose is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of degradation products. Furanosides, in general, are known to be more labile in acidic conditions compared to their pyranoside counterparts.

  • Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation. Storing α-D-galactofuranose at room temperature or higher for extended periods is not recommended.

  • Enzymatic Activity: The presence of galactofuranosidases, which are enzymes that specifically cleave the glycosidic bond of galactofuranosides, can lead to rapid degradation.[1][2] These enzymes can be present as contaminants in biological samples or reagents.

Q2: I suspect my α-D-galactofuranose has degraded. How can I confirm this?

A2: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In an HPLC chromatogram, the appearance of new peaks or a decrease in the area of the main α-D-galactofuranose peak would indicate degradation. Similarly, NMR can reveal new signals corresponding to degradation products.

Q3: What are the ideal storage conditions for solid α-D-galactofuranose and its solutions?

A3: To ensure the long-term stability of α-D-galactofuranose, proper storage is crucial.

  • Solid Form: Solid α-D-galactofuranose should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.

  • Solutions: For short-term storage (up to a few days), aqueous solutions should be kept at 2-8°C. For long-term storage, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of α-D-galactofuranose stock solution.Prepare fresh solutions of α-D-galactofuranose before each experiment. If using a stored stock, verify its integrity via HPLC. Ensure the pH of your experimental buffer is neutral or slightly basic.
Appearance of unexpected peaks in HPLC analysis. Acid-catalyzed hydrolysis during sample preparation or analysis.Neutralize acidic samples with a suitable base (e.g., sodium hydroxide) immediately after acid treatment and before HPLC analysis.[3] Consider using a mobile phase with a neutral pH for your HPLC method.
Rapid degradation of α-D-galactofuranose in biological samples. Presence of contaminating galactofuranosidases.Consider heat-inactivating the sample (if compatible with other components) or using known galactofuranosidase inhibitors. D-iminogalactitol has been identified as a potent inhibitor of β-D-galactofuranosidase.[4]
Difficulty in obtaining reproducible results in acidic reaction conditions. High susceptibility of α-D-galactofuranose to acid hydrolysis.Minimize the exposure time to acidic conditions. Perform reactions at the lowest possible temperature that allows the reaction to proceed. Quench the reaction promptly by neutralizing the acid.

Quantitative Data Summary

The stability of galactose solutions is influenced by several factors. The following table summarizes the degradation of galactose under various conditions, providing a general guideline for handling α-D-galactofuranose. Note that furanosides are generally more labile than pyranosides, so degradation rates for α-D-galactofuranose may be higher.

Concentration (w/v)BufferTemperatureDurationDegradation (%)
5-30%Water25°C6 weeksVaries with concentration
5-30%Water45°C6 weeksIncreased degradation
5-30%Water65°C6 weeksSignificant degradation
30%AcetateAutoclave (121°C, 30 min)30 minUp to 21%
5-30%PhosphateAutoclave (121°C, 30 min)30 min< 5%

Data adapted from a stability study on galactose in aqueous solutions.[3]

Experimental Protocols

Protocol 1: Short-Term and Long-Term Storage of α-D-Galactofuranose Solutions

Objective: To provide a standardized procedure for storing α-D-galactofuranose solutions to minimize degradation.

Materials:

  • α-D-galactofuranose

  • Sterile, purified water (e.g., HPLC-grade) or appropriate buffer (pH 7.0-7.5)

  • Sterile, conical polypropylene (B1209903) tubes (for aliquots)

  • 2-8°C refrigerator

  • -80°C freezer

Procedure:

  • Solution Preparation:

    • Under sterile conditions, dissolve the desired amount of α-D-galactofuranose in sterile, purified water or a neutral buffer to the final concentration.

    • Gently vortex to ensure complete dissolution. Avoid vigorous shaking to minimize shearing forces.

  • Aliquoting:

    • Dispense the solution into single-use aliquots in sterile polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Short-Term Storage:

    • For use within 1-3 days, store the aliquots at 2-8°C.

  • Long-Term Storage:

    • For storage longer than 3 days, immediately place the aliquots in a -80°C freezer.

  • Thawing:

    • When needed, thaw an aliquot rapidly in a water bath at room temperature.

    • Once thawed, keep the solution on ice until use.

    • Do not refreeze any remaining solution.

Protocol 2: Quenching Acid Hydrolysis of α-D-Galactofuranose for HPLC Analysis

Objective: To provide a method for stopping acid-catalyzed degradation of α-D-galactofuranose prior to HPLC analysis.

Materials:

  • Acidic sample containing α-D-galactofuranose

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M or 1 M, concentration depends on the acid concentration in the sample)

  • pH indicator strips or a calibrated pH meter

  • HPLC vials

Procedure:

  • Cooling: Immediately after the desired acid treatment time, place the sample on ice to slow down the reaction rate.

  • Neutralization:

    • While keeping the sample on ice, add the NaOH solution dropwise with gentle mixing.

    • Monitor the pH of the sample frequently using pH indicator strips or a pH meter.

    • Continue adding NaOH until the pH of the solution is between 6.5 and 7.5.

  • Sample Preparation for HPLC:

    • Once neutralized, filter the sample through a 0.22 µm syringe filter to remove any precipitate that may have formed during neutralization.

    • Transfer the filtered sample to an HPLC vial.

  • Analysis:

    • Analyze the sample by HPLC as soon as possible. If immediate analysis is not possible, store the neutralized sample at 2-8°C for a short period (no more than 24 hours).

Visualizations

Experimental_Workflow_for_Stabilizing_alpha_D_galactofuranose cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Analysis Solid Solid α-D-Galf (-20°C, desiccated) Solution Solution Preparation (Neutral pH buffer) Solid->Solution Aliquots Aliquoting Solution->Aliquots ShortTerm Short-Term (2-8°C) Aliquots->ShortTerm LongTerm Long-Term (-80°C) Aliquots->LongTerm Reaction Experiment/Reaction (Controlled pH & Temp) ShortTerm->Reaction Thawing Rapid Thawing LongTerm->Thawing Thawing->Reaction Quenching Quenching (Neutralization if acidic) Reaction->Quenching HPLC HPLC Analysis Quenching->HPLC Degradation_Pathways alpha_Galf α-D-Galactofuranose Degradation_Products Degradation Products (e.g., open-chain form) alpha_Galf->Degradation_Products Acid Hydrolysis (Low pH) alpha_Galf->Degradation_Products High Temperature alpha_Galf->Degradation_Products Enzymatic Cleavage (Galactofuranosidases)

References

Technical Support Center: Enhancing the Stability of α-D-Galactofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and stability assessment of α-D-galactofuranose derivatives.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.

A. Synthesis & Purification

Question 1: My glycosylation reaction to synthesize an α-D-galactofuranoside is resulting in a low yield and a mixture of anomers. How can I improve the α-selectivity and overall yield?

Potential Causes & Solutions:

  • Donor Reactivity and Protecting Groups: The choice of glycosyl donor and the protecting groups on the galactofuranose ring are critical for stereoselectivity. Donors with participating groups at the C-2 position, such as acyl groups (e.g., benzoyl), can favor the formation of the β-anomer through neighboring group participation.

    • Solution: Employ donors with non-participating groups, such as benzyl (B1604629) ethers or silyl (B83357) ethers, at the C-2 position to favor the α-anomer.[1] For instance, benzoylated donors have been shown to yield good amounts of α-D-galactofuranosides.[1]

  • Reaction Conditions: The solvent and temperature can significantly influence the stereochemical outcome of the glycosylation reaction.

    • Solution: Ethereal solvents like diethyl ether can enhance α-selectivity.[2] Performing the reaction at low temperatures, such as -78 °C, has been shown to favor the formation of the α-anomer.[2]

  • Leaving Group: The nature of the leaving group on the anomeric carbon of the donor can affect the reaction rate and selectivity.

    • Solution: Glycosyl halides (bromides and iodides) and trichloroacetimidates are commonly used donors.[3] Glycosyl iodides, in particular, have been noted for their efficiency and stereospecificity in certain reactions.[3]

  • Activator/Promoter: The choice of activator is crucial for promoting the glycosylation reaction effectively.

Question 2: I am having difficulty purifying my α-D-galactofuranose derivative. It seems to be degrading on the silica (B1680970) gel column.

Potential Causes & Solutions:

  • Acid Sensitivity: The furanoside ring is generally more susceptible to acid-catalyzed hydrolysis than the corresponding pyranoside ring. Silica gel is slightly acidic and can cause the degradation of sensitive compounds.

    • Solution 1: Neutralize the silica gel before use by washing it with a solvent system containing a small amount of a base, such as triethylamine (B128534) or pyridine, and then re-equilibrating with the desired eluent.

    • Solution 2: Consider using a different stationary phase for chromatography, such as neutral alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if the compound's polarity is suitable).

  • Instability of Protecting Groups: Certain protecting groups may be labile under the conditions of column chromatography.

    • Solution: Ensure that the chosen protecting groups are stable to the chromatographic conditions. For example, silyl ethers can be sensitive to acidic conditions. If degradation is observed, consider switching to more robust protecting groups like benzyl ethers.[4]

B. Stability & Degradation

Question 3: My α-D-galactofuranose derivative is showing signs of degradation during storage. What are the likely degradation pathways and how can I minimize them?

Potential Causes & Solutions:

  • Hydrolysis of the Glycosidic Bond: The furanosidic linkage is susceptible to hydrolysis, particularly under acidic conditions, leading to the cleavage of the glycosidic bond and the release of the free sugar.

    • Solution 1: Store the compound in a dry, aprotic solvent at low temperatures (e.g., -20 °C or -80 °C) to minimize exposure to moisture and acidic conditions.

    • Solution 2: Ensure that the storage container is tightly sealed and flushed with an inert gas like argon or nitrogen to prevent exposure to atmospheric moisture.

  • Anomerization: In solution, especially in the presence of acid or base, the anomeric center can epimerize, leading to a mixture of α and β anomers.

    • Solution: Maintain a neutral pH during storage and handling. Use buffered solutions when working with the compound in aqueous media.

  • Ring Opening/Rearrangement: The furanose ring can exist in equilibrium with the more stable pyranose form, although this is less common for glycosides than for the free sugar.[5]

    • Solution: This is an inherent property of the sugar. For applications where ring stability is paramount, derivatization or incorporation into a more rigid structure may be necessary.

Question 4: How can I perform a forced degradation study to assess the stability of my α-D-galactofuranose derivative?

Forced degradation studies are essential to understand a compound's stability profile. [6][7]

  • General Approach: Expose the derivative to a range of stress conditions, including acid, base, oxidation, heat, and light, and monitor the degradation over time using a stability-indicating analytical method, such as HPLC.[6]

    • Acidic Conditions: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

    • Basic Conditions: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidative Conditions: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

    • Thermal Stress: Store the solid compound or a solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound or a solution to UV and visible light according to ICH guidelines.

C. Analysis & Characterization

Question 5: I am struggling to assign the anomeric configuration (α or β) of my galactofuranoside using ¹H NMR spectroscopy. The coupling constants are not definitive.

Potential Causes & Solutions:

  • Small Coupling Constants: The ³J(H1, H2) coupling constant for α-D-galactofuranosides is often small (around 3-5 Hz), which can sometimes be close to the values for β-anomers (0-2 Hz), leading to ambiguity.[8]

    • Solution 1: Utilize 2D NMR techniques such as NOESY or ROESY. For α-anomers, a nuclear Overhauser effect (NOE) is expected between H-1 and H-2, which are on the same face of the furanose ring.

    • Solution 2: ¹³C NMR spectroscopy can be a valuable tool. The chemical shift of the anomeric carbon (C-1) can be indicative of the anomeric configuration.[9]

    • Solution 3: Compare the experimental NMR data with literature values for structurally similar compounds.[10]

Question 6: My mass spectrometry data for my α-D-galactofuranose derivative is complex, and I am having trouble interpreting the fragmentation pattern.

Potential Causes & Solutions:

  • Complex Fragmentation Pathways: Carbohydrates can undergo complex fragmentation in the mass spectrometer, involving glycosidic bond cleavages and cross-ring cleavages.

    • Solution 1: Use tandem mass spectrometry (MS/MS) to isolate the parent ion and analyze its fragmentation products. This can help in elucidating the fragmentation pathways.[11]

    • Solution 2: Compare the obtained fragmentation pattern with that of known galactofuranoside standards or with data from the literature.

    • Solution 3: Consider the use of soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), which often produce less fragmentation and a more prominent molecular ion peak.

II. Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of the α-D-galactofuranose ring?

The stability of the α-D-galactofuranose ring is primarily influenced by its five-membered furanose structure, which is inherently less stable than the six-membered pyranose ring.[5] The glycosidic linkage is susceptible to hydrolysis, especially under acidic conditions. The nature of the substituents on the sugar ring and the aglycone can also impact stability through steric and electronic effects.

Q2: What are the most common protecting group strategies for enhancing the stability of α-D-galactofuranose derivatives during synthesis?

A robust protecting group strategy is essential for the successful synthesis of galactofuranosides.[4][12] Common strategies include:

  • Benzoyl (Bz) esters: These are stable to a wide range of reaction conditions and can be removed under basic conditions. They can act as participating groups at C-2, which may influence stereoselectivity.[1]

  • Benzyl (Bn) ethers: These are stable to both acidic and basic conditions and are typically removed by hydrogenolysis. They are non-participating groups.

  • Silyl ethers (e.g., TBDMS, TIPS): These are versatile protecting groups, but their stability can be sensitive to acidic conditions.

  • Acetals (e.g., isopropylidene): These are often used to protect diols and are stable to basic conditions but are cleaved under acidic conditions.

Q3: What analytical techniques are most suitable for assessing the stability of α-D-galactofuranose derivatives?

A combination of analytical techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products and quantifying the extent of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and for confirming the identity of degradation products.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the parent compound and its degradation products, providing valuable information for their identification.

III. Data Presentation

Table 1: Stability of Galactosylated Prodrugs in Different Media

CompoundMediumIncubation Time (h)Degradation (%)Half-life (h)
IbuGALHuman Serum (37°C)24~50~24
FluGALHuman Serum (37°C)24~50~24
OkyGALHuman Serum (37°C)24~30>24
IndoGALHuman Serum (37°C)24~20>24
Galactosylated ProdrugsSGF (pH 1.2)24<4-
Galactosylated ProdrugsPBS (pH 7.4)24~10-

Data summarized from a study on galactosylated NSAID prodrugs, demonstrating higher stability in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) compared to human serum.

IV. Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of an α-D-Galactofuranose Derivative
  • Preparation of Stock Solution: Prepare a stock solution of the α-D-galactofuranose derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

    • Incubate and sample as described above.

  • Thermal Degradation:

    • Incubate a sealed vial of the stock solution at an elevated temperature (e.g., 60 °C).

    • Sample at defined time points for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound in a photostable container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Sample at defined time points for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: ¹H NMR for Anomeric Configuration Determination
  • Sample Preparation: Dissolve 5-10 mg of the purified α-D-galactofuranose derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹H-¹H COSY Acquisition: Acquire a COSY spectrum to establish the connectivity of the protons in the sugar ring.

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum. Look for cross-peaks between the anomeric proton (H-1) and other protons. A strong NOE between H-1 and H-2 is indicative of a cis relationship, suggesting an α-configuration.

  • Data Analysis: Integrate the peaks and measure the coupling constants, particularly ³J(H1, H2). Compare the observed chemical shifts, coupling constants, and NOE patterns with literature data for known α- and β-galactofuranosides to confirm the anomeric configuration.

V. Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification start Starting Materials (Galactose Derivative & Aglycone) protect Protecting Group Introduction start->protect glycosylation Glycosylation Reaction (α-selective conditions) protect->glycosylation deprotection Selective Deprotection glycosylation->deprotection purification Purification (e.g., Column Chromatography) deprotection->purification characterization Structural Characterization (NMR, MS) purification->characterization product Pure α-D-Galactofuranose Derivative characterization->product

Caption: Experimental workflow for the synthesis and purification of α-D-galactofuranose derivatives.

stability_testing_workflow cluster_stability Stability Assessment start Pure α-D-Galactofuranose Derivative forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation sampling Time-Point Sampling forced_degradation->sampling analysis Stability-Indicating Analysis (HPLC, LC-MS) sampling->analysis data_interpretation Data Interpretation (Degradation Profile, Pathway Identification) analysis->data_interpretation conclusion Stability Profile Established data_interpretation->conclusion

Caption: Workflow for assessing the stability of α-D-galactofuranose derivatives.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic issue Experimental Issue Identified (e.g., Low Yield, Degradation) cause_analysis Analyze Potential Causes (Reagents, Conditions, Procedure) issue->cause_analysis solution_dev Develop Corrective Actions (Modify Protocol, Change Reagents) cause_analysis->solution_dev implementation Implement Solutions solution_dev->implementation re_evaluation Re-evaluate Experiment implementation->re_evaluation re_evaluation->issue Issue Persists resolution Issue Resolved re_evaluation->resolution

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Alpha-D-Galactofuranose Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving poor antibody specificity for alpha-D-galactofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section offers detailed guidance on identifying and resolving issues related to poor antibody specificity in various immunoassays.

High Background or Non-Specific Staining

High background can obscure the specific signal from your target, this compound. This is a common issue when working with anti-glycan antibodies due to their potential for cross-reactivity.

Question: I am observing high background staining in my immunoassay. What are the possible causes and how can I resolve this?

Answer: High background with an anti-alpha-D-galactofuranose antibody can stem from several factors. The following troubleshooting steps can help you pinpoint and address the issue.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_blocking Optimize Blocking Step start->check_blocking check_antibody_conc Titrate Primary and Secondary Antibodies check_blocking->check_antibody_conc If background persists solution Reduced Background check_blocking->solution Problem Resolved check_washing Optimize Washing Steps check_antibody_conc->check_washing If background persists check_antibody_conc->solution Problem Resolved check_secondary Secondary Antibody Control check_washing->check_secondary If background persists check_washing->solution Problem Resolved cross_reactivity Investigate Cross-Reactivity check_secondary->cross_reactivity If secondary is not the issue check_secondary->solution Problem Resolved cross_reactivity->solution Problem Resolved

Troubleshooting workflow for high background staining.

1. Optimize Blocking Step: Inadequate blocking is a primary cause of high background.[1][2]

  • Blocking Agent: Standard blocking buffers like Bovine Serum Albumin (BSA) or non-fat dry milk might not be sufficient for anti-glycan antibodies. Consider using specialized blocking buffers for carbohydrate research or adding a glycan competitor to your blocking solution.

  • Incubation Time and Temperature: Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[3]

ParameterRecommendation
Blocking Agent 5% BSA or non-fat dry milk in TBST or PBST; specialized glycan blocking buffers
Incubation Time 1-2 hours at room temperature or overnight at 4°C
Additives 0.1% Tween-20

2. Titrate Primary and Secondary Antibodies: Excessive antibody concentration can lead to non-specific binding.[1][2][3]

  • Primary Antibody: Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and test a range of dilutions.

  • Secondary Antibody: Similarly, titrate the secondary antibody. A secondary-only control (omitting the primary antibody) can help determine if the secondary antibody is contributing to the background.[4]

AntibodyStarting Dilution Range (for titration)
Primary Antibody 1:100 to 1:2000
Secondary Antibody 1:1000 to 1:10000

3. Optimize Washing Steps: Insufficient washing can leave unbound antibodies on the membrane or plate, contributing to background.[1][3]

  • Number of Washes: Increase the number of wash steps (e.g., from 3 to 5).

  • Duration of Washes: Increase the duration of each wash (e.g., from 5 to 10-15 minutes).[1]

  • Detergent Concentration: Ensure your wash buffer contains a detergent like Tween-20 (0.05-0.1%).

4. Investigate Cross-Reactivity: Anti-glycan antibodies may cross-react with structurally similar carbohydrate epitopes present on other molecules.[5][6]

  • Competitive Inhibition Assay: Pre-incubate your primary antibody with an excess of free this compound before adding it to your sample. A significant reduction in signal would indicate specific binding.

  • Test against Related Sugars: If possible, test the antibody's reactivity against other common monosaccharides (e.g., glucose, mannose, galactose in its pyranose form) to assess specificity.

Weak or No Signal

A faint or absent signal can be equally frustrating. This section provides a systematic approach to troubleshooting weak or no signal when using an anti-alpha-D-galactofuranose antibody.

Question: I am getting a very weak or no signal in my experiment. How can I troubleshoot this?

Answer: A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal protocol steps. The following workflow can help you identify the cause.

Troubleshooting Workflow for Weak or No Signal

weak_signal_troubleshooting start Weak or No Signal check_reagents Verify Reagent Activity start->check_reagents check_antibody_conc Optimize Antibody Concentrations check_reagents->check_antibody_conc If reagents are active solution Signal Restored check_reagents->solution Problem Resolved check_antigen Assess Antigen Availability check_antibody_conc->check_antigen If signal is still weak check_antibody_conc->solution Problem Resolved check_detection Check Detection System check_antigen->check_detection If antigen is present check_antigen->solution Problem Resolved check_detection->solution Problem Resolved

Troubleshooting workflow for weak or no signal.

1. Verify Reagent Activity: Ensure that all your reagents are active and properly prepared.

  • Antibodies: Confirm that the primary and secondary antibodies have been stored correctly and are within their expiration date.

  • Substrate: For enzymatic detection methods (e.g., HRP, AP), ensure the substrate has not expired and is active. Prepare fresh substrate for each experiment.

  • Positive Control: Include a positive control in your experiment to confirm that the antibody and detection system are working.

2. Optimize Antibody Concentrations: The antibody concentration may be too low.

  • Increase Antibody Concentration: Try a lower dilution (higher concentration) of your primary and/or secondary antibody.[7]

  • Increase Incubation Time: Extend the incubation time for the primary antibody (e.g., overnight at 4°C) to allow for maximum binding.[7]

ParameterRecommendation
Primary Antibody Dilution Start with a 1:500 or 1:250 dilution if signal is weak
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Dilution Start with a 1:1000 or 1:500 dilution

3. Assess Antigen Availability: The this compound epitope may be masked or present in low abundance.

  • Antigen Retrieval (for IHC): For formalin-fixed paraffin-embedded tissues, antigen retrieval is crucial. The heat and chemical environment during fixation can alter the glycan structure. Experiment with different antigen retrieval methods (heat-induced or enzymatic) to unmask the epitope.

  • Sample Preparation: Ensure that your sample preparation method does not degrade or remove the carbohydrate moiety.

4. Check Detection System: The detection system may not be sensitive enough.

  • Amplification: Consider using a signal amplification system, such as a biotin-streptavidin-HRP complex, to enhance the signal.[8]

  • Substrate: Use a more sensitive substrate for your enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound Detection
  • Coating: Coat a 96-well microplate with your sample containing this compound (e.g., glycoprotein, cell lysate) diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add the anti-alpha-D-galactofuranose antibody, diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

Western Blot Protocol for Glycosylated Proteins
  • Sample Preparation: Prepare protein lysates from your cells or tissues. Determine the protein concentration using a suitable assay.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[3][9]

  • Primary Antibody Incubation: Incubate the membrane with the anti-alpha-D-galactofuranose antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

Immunohistochemistry (IHC) Protocol for this compound in Tissues
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer, pH 6.0). This step is critical for exposing the glycan epitope.

  • Peroxidase Block: If using an HRP-conjugated secondary antibody, block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.

  • Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal serum from the same species as the secondary antibody in PBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the sections with the anti-alpha-D-galactofuranose antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections three times with PBST.

  • Secondary Antibody Incubation: Incubate the sections with the biotinylated or enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: If using a biotinylated secondary, incubate with a streptavidin-HRP conjugate. Then, add the chromogenic substrate (e.g., DAB) and monitor for color development.

  • Counterstain: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Frequently Asked Questions (FAQs)

Q1: Why are anti-glycan antibodies more prone to specificity issues than antibodies against proteins?

A1: Anti-glycan antibodies often exhibit lower affinity and broader specificity compared to anti-protein antibodies. This is because carbohydrate epitopes are often smaller and less complex than protein epitopes. Furthermore, the same glycan structure can be present on multiple different proteins and lipids, leading to potential cross-reactivity.[6][11]

Q2: What is the best blocking buffer to use for an anti-alpha-D-galactofuranose antibody?

A2: There is no single "best" blocking buffer, as the optimal choice can depend on the specific antibody and sample type.[9] While 5% BSA or non-fat dry milk in TBST or PBST are common starting points, you may need to optimize this.[9] For glycan detection, specialized commercial blocking buffers or the addition of a generic glycan mixture to your standard blocking buffer can sometimes reduce non-specific binding.

Q3: How can I confirm that my antibody is specifically binding to this compound?

A3: A competitive inhibition assay is a good method for confirming specificity. Pre-incubate your primary antibody with an excess of free this compound before applying it to your sample. A significant decrease in the signal compared to a non-inhibited control indicates that the antibody is specifically binding to the target glycan.

Q4: Can I use my anti-alpha-D-galactofuranose antibody in different applications (e.g., Western Blot and IHC)?

A4: An antibody that works well in one application may not work in another.[4] For example, an antibody that recognizes the native conformation of a glycan in IHC may not recognize the denatured form in a Western blot. It is important to validate the antibody for each specific application.

Q5: My antibody seems to be binding to other sugars. What can I do?

A5: Cross-reactivity with other sugars is a known challenge for anti-glycan antibodies.[5] If you suspect cross-reactivity, you can perform a cross-reactivity panel by testing your antibody against a panel of related and unrelated sugars in an ELISA format. If cross-reactivity is confirmed and problematic, you may need to screen for a more specific monoclonal antibody or use affinity purification to remove cross-reactive antibodies from a polyclonal serum.

References

Strategies to increase the efficiency of alpha-D-galactofuranosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-D-galactofuranosyltransferases. This resource provides troubleshooting guidance and answers to frequently asked questions to help you increase the efficiency of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with alpha-D-galactofuranosyltransferases.

IssuePotential CauseRecommended Solution
Low or No Enzyme Activity Incorrect Assay Conditions: pH, temperature, or buffer composition may be suboptimal.Optimize reaction conditions. Most fungal α-galactosidases have an optimal pH between 4.0 and 5.5.[1] The optimal temperature for many α-galactosidases is in the range of 37 to 40°C.[2]
Enzyme Instability: The enzyme may have degraded due to improper storage or handling.Store enzymes at the recommended temperature and avoid multiple freeze-thaw cycles.[3] The addition of a carrier protein like chicken egg-white lysozyme (B549824) can improve reproducibility.[4]
Substrate Issues: The donor (e.g., UDP-Galf) or acceptor substrate may be degraded, impure, or at an incorrect concentration.Use freshly prepared or properly stored substrates. Verify substrate integrity and concentration. Be aware that glycosyltransferases can be promiscuous in their acceptor specificity.[5]
Presence of Inhibitors: The reaction mixture may contain known or unknown inhibitors.Test for inhibition by running controls with and without potential inhibitors. Some substrate analogues can act as inhibitors.[6]
High Background Signal in Assay Non-Enzymatic Substrate Degradation: The substrate may be unstable under the assay conditions.Run a no-enzyme control to quantify non-enzymatic substrate degradation and subtract this from the experimental values.
Contaminating Enzyme Activity: The enzyme preparation may be impure and contain other enzymes that react with the substrate or detection reagents.Purify the enzyme further. Use a different expression and purification system if necessary.
Assay Reagent Interference: Components of the reaction buffer or the detection system may be causing a high background signal.Test for interference by running controls without the enzyme and/or substrate. Consider using alternative assay methods, such as a coupled spectrophotometric assay.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrates.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize pipetting variations.
Variable Reaction Times: Inconsistent incubation times between samples.Use a multi-channel pipette or a timer to ensure consistent start and stop times for all reactions.
Fluctuations in Temperature: The incubator or water bath temperature may not be stable.Monitor and record the temperature throughout the experiment. Use equipment with precise temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the key components of an alpha-D-galactofuranosyltransferase reaction?

A1: A typical reaction mixture includes the alpha-D-galactofuranosyltransferase enzyme, a donor substrate (commonly UDP-α-D-galactofuranose, UDP-Galf), an acceptor substrate (a molecule to which the galactofuranose will be transferred), a suitable buffer to maintain pH, and often divalent cations like Mn2+ which can be essential for activity.[7]

Q2: How can I monitor the progress of my enzyme reaction?

A2: Several methods are available. A coupled spectrophotometric assay can be used to continuously monitor the reaction by linking the production of UDP to the oxidation of NADH. Other methods include radiolabeled assays that measure the incorporation of a radioactive sugar from the donor to the acceptor, and colorimetric assays that detect the release of a chromophore from a synthetic acceptor substrate or the release of inorganic phosphate (B84403) in a coupled reaction.[8][9]

Q3: What are some known inhibitors of alpha-D-galactofuranosyltransferases?

A3: Several substrate analogues have been shown to inhibit these enzymes. For instance, synthetic UDP-galactose analogs where the galactose is linked to UDP via a non-hydrolyzable methylene (B1212753) bridge can act as effective inhibitors.[6] D-iminogalactitol has also been identified as a potent inhibitor of a related enzyme, β-d-galactofuranosidase.[10]

Q4: What is the difference between a processive and a distributive enzyme mechanism in the context of polysaccharide synthesis?

A4: A processive enzyme remains bound to its growing polymer substrate and catalyzes multiple successive addition steps before dissociating. In contrast, a distributive enzyme dissociates from the substrate after each catalytic event. The mycobacterial galactofuranosyltransferase GlfT2 is thought to be a processive enzyme.

Q5: How does substrate specificity affect my experiment?

A5: Substrate specificity is crucial for achieving the desired product. While some galactofuranosyltransferases are highly specific for both their donor and acceptor substrates, others can exhibit promiscuity, leading to the formation of undesired products.[5] It is important to characterize the substrate specificity of your enzyme to ensure the desired reaction is occurring.

Experimental Protocols

Coupled Spectrophotometric Assay for GlfT2 Activity

This protocol is adapted from a method for the mycobacterial galactofuranosyltransferase GlfT2.

Materials:

  • Purified GlfT2 enzyme

  • UDP-α-D-galactofuranose (UDP-Galf) donor substrate

  • Acceptor substrate (e.g., a synthetic di- or trisaccharide)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing reaction buffer, PEP, NADH, KCl, MgCl2, PK, and LDH.

  • Add the acceptor substrate to the cuvette.

  • Initiate the reaction by adding UDP-Galf and the GlfT2 enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of UDP production by GlfT2.

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot.

General Protocol for Optimizing Reaction pH

Materials:

  • Purified alpha-D-galactofuranosyltransferase

  • Donor and acceptor substrates

  • A series of buffers covering a range of pH values (e.g., citrate, MES, HEPES, Tris)

  • Assay reagents for detecting product formation

Procedure:

  • Prepare separate reaction mixtures, each with a different buffer and pH.

  • Ensure all other reaction components (enzyme concentration, substrate concentrations, temperature) are kept constant.

  • Initiate the reactions and incubate for a fixed period.

  • Stop the reactions and measure the amount of product formed using your chosen assay method.

  • Plot the enzyme activity versus the pH to determine the optimal pH for the reaction. Fungal α-galactosidases often exhibit optimal activity in acidic conditions (pH 4-5).[3]

Visualizations

Experimental_Workflow_for_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrates, Cofactors) mix Mix Reagents and Enzyme reagents->mix enzyme Prepare Enzyme Dilution enzyme->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Product Formation (e.g., Spectrophotometry) stop_reaction->detect calculate Calculate Enzyme Activity detect->calculate

Caption: A generalized experimental workflow for an alpha-D-galactofuranosyltransferase assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Enzyme Activity cause1 Incorrect Assay Conditions? start->cause1 cause2 Enzyme Inactive? start->cause2 cause3 Substrate Problem? start->cause3 cause4 Inhibitor Present? start->cause4 sol1 Optimize pH, Temperature, Buffer cause1->sol1 sol2 Check Storage, Handling, Purity cause2->sol2 sol3 Verify Substrate Integrity & Concentration cause3->sol3 sol4 Run Controls, Remove Inhibitor cause4->sol4

Caption: A troubleshooting flowchart for low or no enzyme activity.

References

Refinement of protocols for studying alpha-D-galactofuranose in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo refinement of protocols to study alpha-D-galactofuranose (α-D-Galf).

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments involving α-D-Galf, particularly in the context of metabolic labeling and imaging.

Issue 1: Low or No Signal in Metabolic Labeling Experiments

Potential Cause Troubleshooting Step Recommended Action
Poor Bioavailability/Uptake of α-D-Galf Probe Optimize probe delivery method.Consider alternative administration routes (e.g., intravenous vs. intraperitoneal) to improve systemic distribution. Encapsulate the probe in a suitable delivery vehicle to enhance stability and uptake.
Inefficient Metabolic Incorporation Bypass the endogenous salvage pathway.Use a nucleotide-activated form of the sugar, such as a UDP-α-D-Galf analog. This provides a direct substrate for galactosyltransferases, circumventing potentially intolerant salvage pathway enzymes.[1]
Insufficient Probe Concentration Increase the dosage of the labeling probe.Perform a dose-response study to determine the optimal concentration that yields a detectable signal without causing toxicity.
Inadequate Incubation Time Extend the labeling period.Administer the probe over several days (e.g., 3-7 days) to allow for sufficient metabolic incorporation into glycoconjugates.[1]
Probe Instability in Vivo Assess the stability of the probe in biological fluids.Incubate the probe in serum or plasma in vitro and analyze its integrity over time using techniques like HPLC or mass spectrometry.[2] Modify the probe structure to enhance stability if necessary.

Issue 2: High Background or Low Signal-to-Noise Ratio (SNR) in Fluorescence Imaging

Potential Cause Troubleshooting Step Recommended Action
Tissue Autofluorescence Optimize imaging parameters and use appropriate controls.Use near-infrared (NIR) fluorescent probes to minimize interference from tissue autofluorescence.[3] Include a negative control group of animals that did not receive the fluorescent probe to quantify background levels.
Non-specific Probe Accumulation Evaluate the biodistribution of the probe.Perform ex vivo imaging of major organs to identify areas of non-specific uptake. Modify the probe's physicochemical properties (e.g., charge, hydrophilicity) to reduce off-target accumulation.
Suboptimal Imaging Settings Adjust camera settings.Optimize binning and exposure time to maximize the signal from the probe while minimizing background noise. For fluorescence imaging, moderate to high binning (e.g., 4x4 or 8x8) and short to moderate exposure times (5 to 30 seconds) are often effective.[3]
Inefficient Click Chemistry Reaction (for bioorthogonal probes) Optimize the click reaction conditions in vivo.Ensure a sufficient concentration of the bioorthogonal reaction partner is administered. Allow adequate time for the reaction to occur in vivo (typically 1-3 hours), but this may require optimization.[1]

Frequently Asked Questions (FAQs)

Q1: Why is α-D-galactofuranose a target for in vivo studies, particularly in the context of infectious diseases?

A1: α-D-galactofuranose (Galf) is a structural component of the cell wall of many pathogenic microorganisms, including fungi and bacteria.[4] Crucially, Galf is absent in mammals.[4] This makes the biosynthetic pathway of Galf an attractive target for the development of novel antimicrobial drugs, as inhibitors of this pathway would be expected to have high specificity for the pathogen with minimal off-target effects in the host.[5][6]

Q2: What is the key enzyme in the α-D-Galf biosynthetic pathway that can be targeted?

A2: The key enzyme is UDP-galactopyranose mutase (UGM).[1][5][6] This enzyme catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), which is the activated sugar donor for galactofuranosyltransferases.[4][7] As UGM is not present in humans, it is a prime target for the development of specific inhibitors.[3][5][6]

Q3: What are the main challenges in synthesizing probes for in vivo studies of α-D-Galf?

A3: The synthesis of probes, particularly nucleotide-activated sugars like UDP-α-D-Galf analogs, can be complex. It often involves multiple steps with challenging stereochemical control.[8][9] Additionally, ensuring the stability of these probes in vivo and their ability to cross cell membranes to reach their target enzymes are significant hurdles.

Q4: How can I quantify the amount of α-D-Galf incorporated into tissues in vivo?

A4: Quantitative analysis of α-D-Galf in biological samples can be achieved using mass spectrometry-based methods.[10] Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to detect and quantify specific glycans containing Galf.[11] This often involves hydrolysis of the tissue, derivatization of the monosaccharides, and subsequent analysis. For a more targeted approach, if using a probe with a specific tag (e.g., a "clickable" alkyne or azide), the tag can be used for enrichment and subsequent quantification.

Data Presentation

The following table summarizes the performance of a commercially available enzyme-linked immunosorbent assay (ELISA) for the detection of galactomannan, a major antigen of Aspergillus fumigatus containing α-D-Galf, in patient serum. This illustrates the type of quantitative data that can be obtained from in vivo samples.

Table 1: Performance of the Platelia™ Aspergillus Test for Galactomannan Detection [12]

Parameter Value Notes
Specificity 99.6% (748 of 751 cases)High specificity indicates a low rate of false-positive results.
Sensitivity 50.0% (17 of 34 cases of proven and probable invasive aspergillosis)Moderate sensitivity suggests that the test may not detect all cases of infection.
Positive Cutoff Index ≥ 1.0An index of 1.0 or more was considered positive in the cited study.

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of α-D-Galf-Containing Glycans in a Mouse Model (Generalized)

This protocol is a generalized approach based on metabolic glycoengineering principles and would require optimization for specific α-D-Galf probes and animal models.

1. Probe Preparation:

  • Synthesize a clickable α-D-Galf analog (e.g., containing an azide (B81097) or alkyne group). For improved metabolic incorporation, synthesis of a UDP-α-D-Galf analog is recommended.[1]
  • Dissolve the probe in a sterile, biocompatible vehicle (e.g., sterile saline or PBS).

2. Animal Administration:

  • Administer the probe to the mouse via a suitable route (e.g., intraperitoneal or intravenous injection).
  • Perform daily injections for a period of 3 to 7 days to allow for sufficient metabolic incorporation.[1]

3. In Vivo Click Chemistry Reaction:

  • Following the metabolic labeling period, prepare the detection probe (e.g., a DBCO-fluorophore conjugate for a copper-free click reaction).[1]
  • Dissolve the detection probe in a sterile vehicle suitable for the chosen injection route.
  • Administer the detection probe to the mouse. An intravenous (tail vein) injection can provide rapid and widespread distribution.[1]
  • Allow the probe to circulate and react with the incorporated clickable groups (typically 1-3 hours, but this should be optimized).[1]

4. In Vivo Imaging and Ex Vivo Analysis:

  • Perform in vivo fluorescence imaging at various time points post-injection of the detection probe.
  • After the final imaging session, euthanize the animal and harvest organs of interest for ex vivo imaging to confirm biodistribution and signal localization.

Protocol 2: Quantification of α-D-Galf in Tissue Samples by Mass Spectrometry (Generalized)

This protocol outlines a general workflow for the quantification of monosaccharides from biological tissues.

1. Sample Preparation:

  • Harvest tissue samples from the animal model and flash-freeze in liquid nitrogen.
  • Homogenize the tissue samples in a suitable buffer.
  • Perform protein precipitation using a solvent like chilled acetonitrile.
  • Hydrolyze the glycoconjugates to release the monosaccharides (e.g., using acid hydrolysis).

2. Derivatization (if necessary):

  • Derivatize the released monosaccharides to improve their chromatographic properties and ionization efficiency for mass spectrometry.

3. LC-MS/MS Analysis:

  • Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify α-D-Galf based on its unique parent and fragment ion masses.
  • Use a stable isotope-labeled internal standard for accurate quantification.

4. Data Analysis:

  • Generate a standard curve using known concentrations of α-D-Galf.
  • Calculate the concentration of α-D-Galf in the tissue samples based on the standard curve and normalize to the tissue weight.

Mandatory Visualizations

alpha_D_galactofuranose_biosynthesis UDP_Galp UDP-Galactopyranose (UDP-Galp) UGM UDP-Galactopyranose Mutase (UGM) UDP_Galp->UGM Isomerization UDP_Galf UDP-Galactofuranose (UDP-Galf) UGM->UDP_Galf GalfT Galactofuranosyl-transferases UDP_Galf->GalfT Donor Substrate Glycoconjugates Galf-containing Glycoconjugates (e.g., Galactomannan) GalfT->Glycoconjugates Incorporation experimental_workflow cluster_synthesis Probe Synthesis cluster_in_vivo In Vivo Experiment cluster_analysis Data Acquisition & Analysis Probe_Synthesis Synthesis of Clickable α-D-Galf Analog Administration Probe Administration to Animal Model Probe_Synthesis->Administration Metabolic_Labeling Metabolic Incorporation (3-7 days) Administration->Metabolic_Labeling Click_Reaction Injection of Fluorophore & In Vivo Click Reaction Metabolic_Labeling->Click_Reaction InVivo_Imaging In Vivo Fluorescence Imaging Click_Reaction->InVivo_Imaging ExVivo_Analysis Ex Vivo Organ Imaging & Mass Spectrometry InVivo_Imaging->ExVivo_Analysis Data_Quantification Signal Quantification & Data Interpretation ExVivo_Analysis->Data_Quantification troubleshooting_logic Start Experiment Start Signal_Check Is Signal Detected? Start->Signal_Check SNR_Check Is Signal-to-Noise Ratio (SNR) Acceptable? Signal_Check->SNR_Check Yes Troubleshoot_Signal Troubleshoot Low/No Signal: - Optimize Dose & Duration - Check Probe Stability - Use UDP-Galf Analog Signal_Check->Troubleshoot_Signal No Troubleshoot_SNR Troubleshoot Low SNR: - Optimize Imaging Settings - Use NIR Probes - Check for Off-Target Accumulation SNR_Check->Troubleshoot_SNR No Successful_Experiment Successful Experiment SNR_Check->Successful_Experiment Yes Troubleshoot_Signal->Start Troubleshoot_SNR->Start

References

Validation & Comparative

A Comparative Guide to α-D-Galactofuranose and α-D-Galactopyranose in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-galactose is a fundamental monosaccharide that exhibits structural isomerism, existing in a six-membered pyranose ring form (galactopyranose, Galp) and a five-membered furanose ring form (galactofuranose, Galf). While seemingly subtle, this structural difference dictates profoundly distinct biological roles, immunological properties, and therapeutic potential. In mammals, galactose is found exclusively in the pyranose form, where it is an essential component of glycoproteins and glycolipids.[1][2][3] In stark contrast, the galactofuranose form is absent in humans but is a critical structural element in the cell walls and surface glycoconjugates of a wide array of pathogenic bacteria, fungi, and protozoa.[1][2][4][5][6][7][8] This guide provides a detailed comparison of these two isomers, focusing on their biosynthesis, biological significance, and the therapeutic opportunities presented by their differential distribution.

Structural and Distributional Overview

The primary difference between α-D-galactopyranose (α-D-Galp) and α-D-galactofuranose (α-D-Galf) lies in their cyclic ether structure: α-D-Galp possesses a six-membered tetrahydropyran (B127337) ring, while α-D-Galf has a five-membered tetrahydrofuran (B95107) ring. The pyranose form is thermodynamically more stable, which explains its ubiquity in mammalian systems.[1] The less stable furanose form, however, is exploited by numerous microbes, where it is integral to their viability and virulence.[5][9]

Featureα-D-Galactopyranose (α-D-Galp)α-D-Galactofuranose (α-D-Galf)
Ring Size 6-membered (pyranose)5-membered (furanose)
Thermodynamic Stability More stableLess stable
Occurrence in Mammals Ubiquitous (e.g., glycoproteins, glycolipids)[1][2][3]Absent[1][2][3][5][10][11]
Occurrence in Microbes PresentEssential component in many pathogenic bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Aspergillus fumigatus), and protozoa (e.g., Leishmania major, Trypanosoma cruzi).[2][5][7][12]
Biological Role Cell-cell recognition, protein glycosylation, component of lactose.[5][13]Cell wall integrity, virulence factor, host-pathogen interactions.[3][5][9][14][15]
Immunogenicity in Humans Generally non-immunogenic (self-antigen).Highly immunogenic (non-self antigen), recognized by the immune system.[5]

Biosynthesis: A Key Point of Divergence

The biosynthetic pathways of Galp and Galf diverge at a critical enzymatic step. Both isomers originate from the common precursor UDP-galactopyranose (UDP-Galp). While UDP-Galp is directly used by galactosyltransferases for incorporation into mammalian glycans, its conversion to UDP-galactofuranose (UDP-Galf) is required for the synthesis of Galf-containing structures in microbes.[7]

This irreversible isomerization is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM) , also known as Glf.[14][16] The reaction involves a unique ring contraction of the pyranose to the furanose form.[14]

Key points regarding UGM:

  • Essential for Pathogens: The gene encoding UGM is essential for the viability and virulence of many pathogens, including Mycobacterium tuberculosis and Leishmania major.[5][16]

  • Absent in Humans: Crucially, no homologous enzyme exists in humans, making UGM an ideal and highly specific target for antimicrobial drug development.[3][10][16]

  • Reaction Equilibrium: The equilibrium of the UGM-catalyzed reaction strongly favors the UDP-Galp substrate, reflecting its greater stability.[14]

Biosynthesis UDP_Galp UDP-α-D-galactopyranose (UDP-Galp) UDP_Galf UDP-α-D-galactofuranose (UDP-Galf) UDP_Galp->UDP_Galf UDP-galactopyranose mutase (UGM) [Pathogens Only] Mammalian_Glycans Mammalian Glycoconjugates UDP_Galp->Mammalian_Glycans Galactopyranosyl- transferases Pathogen_Glycans Pathogen Glycoconjugates UDP_Galf->Pathogen_Glycans Galactofuranosyl- transferases

Biosynthesis of Galp and Galf glycoconjugates.

Quantitative Comparison of Enzyme Kinetics

The enzyme UGM is central to Galf metabolism and has been a major focus of study. Kinetic parameters highlight the efficiency of this enzyme and its substrate binding.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
UDP-galactopyranose mutase (UGM) Trypanosoma cruziUDP-Galp70 ± 401.1 ± 0.11.6 x 104
UDP-galactopyranose mutase (UGM) Trypanosoma cruziUDP-Galf2.5 ± 0.51.0 ± 0.14.0 x 105

Data adapted from Oppenheimer et al., 2012. Note: Kd was reported for UDP-Galp binding to the reduced enzyme.[2][15] The kinetics are often studied in the reverse direction (UDP-Galf to UDP-Galp) due to the favorable equilibrium.[5]

Differential Recognition by the Immune System and Lectins

The absence of Galf in mammals means it is recognized as a pathogen-associated molecular pattern (PAMP) by the host immune system. This has significant implications for diagnostics and vaccine development. While specific lectins that bind Galp are common (e.g., Peanut Agglutinin, PNA), naturally occurring lectins with high specificity for Galf are less common, though human intelectin-1 has been shown to recognize it.[17][18] This has spurred the bioengineering of "neolectins" for diagnostic purposes.[18]

Lectin / AntibodySource / TypePrimary SpecificityBinding Affinity (KD) / Notes
Peanut Agglutinin (PNA) Arachis hypogaeaTerminal β-Galp(1→3)GalNAc[19][20]Binds common O-linked glycan structures.[19]
Human Intelectin-1 (hIntL-1) HumanTerminal furanosides (including Galf)[18]Recognizes the exocyclic 1,2-diol of furanose rings.[17]
Anti-Galf Monoclonal Antibody (e.g., EB-A2) Hybridomaβ(1→5)-linked Galf chainsUsed in diagnostic assays for Aspergillus infections.
GalfNeoLect BioengineeredTerminal β-D-GalfEngineered from a galactofuranosidase for high-specificity binding without hydrolysis.[18]

Experimental Protocols

Assay for UDP-Galactopyranose Mutase (UGM) Activity

This protocol describes a common method to measure UGM activity, often by monitoring the conversion of UDP-Galf to UDP-Galp using high-performance liquid chromatography (HPLC).

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), a reducing agent (e.g., dithiothreitol, DTT), the FAD cofactor, and purified recombinant UGM enzyme.

  • Initiation: Start the reaction by adding the substrate, UDP-Galf. (Note: UDP-Galf is not commercially available and must be synthesized enzymatically from UDP-Galp using a batch reaction with UGM and then purified.[21][22])

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 5, 10, 20 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of cold ethanol (B145695) or by heat inactivation.

  • Analysis: Centrifuge the quenched reactions to pellet the precipitated protein. Analyze the supernatant by anion-exchange HPLC.

  • Quantification: Monitor the separation of UDP-Galf and UDP-Galp by UV absorbance at 262 nm. Calculate the amount of product formed by integrating the peak areas and comparing them to a standard curve. Kinetic parameters (Km, Vmax) can be determined by varying the substrate concentration.

UGM_Assay Start 1. Prepare Reaction Mix (Buffer, DTT, FAD, UGM) Add_Substrate 2. Add Substrate (UDP-Galf) Start->Add_Substrate Incubate 3. Incubate (e.g., 37°C) Add_Substrate->Incubate Quench 4. Quench Reaction (e.g., Ethanol) Incubate->Quench Analyze 5. Analyze by HPLC Quench->Analyze Quantify 6. Quantify Product (UDP-Galp) Analyze->Quantify

Workflow for a typical UGM enzyme activity assay.
Comparative Lectin Binding Analysis via Glycan Microarray

This protocol outlines how glycan microarrays are used to compare the binding specificity of lectins to a wide range of glycans, including those terminating in Galp.

Methodology:

  • Array Fabrication: A library of synthetic or natural glycans, including various Galp-containing structures, are covalently printed onto a chemically activated glass slide surface.

  • Blocking: The array is incubated with a blocking buffer (e.g., BSA in PBS) to prevent non-specific protein binding.

  • Lectin Incubation: A fluorescently labeled lectin (e.g., FITC-PNA) is diluted to various concentrations in a binding buffer and incubated with the glycan array.[19]

  • Washing: The array is washed extensively with buffer to remove any unbound lectin.

  • Scanning: The array is scanned using a microarray scanner at the appropriate excitation/emission wavelengths for the fluorophore.

  • Data Analysis: The fluorescence intensity for each glycan spot is quantified. The average intensity of replicate spots is calculated, and after background subtraction, the data is analyzed to determine which glycan structures show significant binding. This allows for a detailed mapping of the lectin's fine specificity.[19]

Therapeutic Implications and Future Directions

The stark dichotomy in the distribution of Galf and Galp provides a powerful therapeutic window. Since Galf is essential for many pathogens but absent from their human hosts, the enzymes involved in its biosynthesis are prime targets for novel antimicrobial drugs.[4][5][6][9][10][11]

Key Drug Development Strategies:

  • UGM Inhibition: Designing small molecule inhibitors that block the active site of UGM is a leading strategy.[16] This would prevent the formation of UDP-Galf, thereby halting the synthesis of essential cell wall components and compromising pathogen viability.[5]

  • Galactofuranosyltransferase Inhibition: Targeting the glycosyltransferases that specifically utilize UDP-Galf to build Galf-containing glycans is another promising avenue.

  • Diagnostics: The unique presence of Galf on the surface of pathogens like Aspergillus fumigatus is already exploited in diagnostic tests that use monoclonal antibodies to detect circulating galactomannan (B225805) antigens.[5]

References

A Comparative Guide to the Validation of α-D-Galactofuranose Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of α-D-galactofuranose (Galf) is a critical pathway for the survival and virulence of numerous pathogenic microorganisms, including Mycobacterium tuberculosis, the causative agent of tuberculosis. As this sugar is absent in mammals, the enzymes involved in its synthesis represent prime targets for the development of novel antimicrobial agents. This guide provides a comparative overview of inhibitors targeting a key enzyme in this pathway, UDP-galactopyranose mutase (UGM), with supporting experimental data and detailed protocols to aid in their validation.

The α-D-Galactofuranose Biosynthesis Pathway and its Inhibition

The central step in the biosynthesis of α-D-galactofuranose is the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This reaction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[1][2][3][4] UDP-Galf then serves as the donor substrate for galactofuranosyltransferases (e.g., GlfT1 and GlfT2), which incorporate galactofuranose residues into the bacterial cell wall.[5][6][7] Inhibition of UGM is a primary strategy to block Galf biosynthesis, thereby impeding cell wall formation and inhibiting pathogen growth.[2][3][8]

Alpha-D-Galactofuranose Biosynthesis Pathway UDP-Galactopyranose (UDP-Galp) UDP-Galactopyranose (UDP-Galp) UGM UDP-galactopyranose mutase (UGM) UDP-Galactopyranose (UDP-Galp)->UGM UDP-Galactofuranose (UDP-Galf) UDP-Galactofuranose (UDP-Galf) GlfTs Galactofuranosyl- transferases (GlfT1/GlfT2) UDP-Galactofuranose (UDP-Galf)->GlfTs UGM->UDP-Galactofuranose (UDP-Galf) Inhibitors UGM Inhibitors (e.g., MS208, Aminothiazoles) Inhibitors->UGM Cell Wall Galactan Cell Wall Galactan GlfTs->Cell Wall Galactan

Figure 1. Inhibition of the α-D-Galactofuranose Biosynthesis Pathway.

Comparative Analysis of UGM Inhibitors

Several classes of compounds have been identified as inhibitors of UGM. The following table summarizes the quantitative data for representative inhibitors from different chemical scaffolds.

Inhibitor ClassExample CompoundTarget Organism (UGM)IC50 (µM)Ki (µM)Inhibition TypeReference
Pyrazole DerivativesMS208M. tuberculosis--Mixed[1]
AminothiazolesCompound 18K. pneumoniae7.2--[9]
Compound 18M. tuberculosis37--[9]
4-Thiazolidinone Derivatives-M. tuberculosis~25% inhibition at 500 µM--[9]
Kinase InhibitorsFlavopiridolA. fumigatus--Non-competitive[10]
Uridine-basedCompound 1K. pneumoniae1.3--[11]

Experimental Protocols for Inhibitor Validation

Accurate validation of UGM inhibitors requires robust and reproducible experimental protocols. Below are methodologies commonly employed in the field.

High-Performance Liquid Chromatography (HPLC)-Based UGM Activity Assay

This assay directly measures the enzymatic conversion of UDP-Galp to UDP-Galf or the reverse reaction.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the UGM enzyme, the substrate (UDP-Galp or UDP-Galf), and a suitable buffer (e.g., 25 mM HEPES with 125 mM NaCl).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. A control reaction without the inhibitor should be run in parallel. For compounds dissolved in DMSO, ensure the final DMSO concentration is consistent across all reactions and does not exceed a level that affects enzyme activity (e.g., 2%).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 3 minutes).

  • Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile.

  • HPLC Analysis: Analyze the reaction mixture using HPLC to separate and quantify the substrate and product. The formation of the product is monitored by UV absorbance.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to calculate the IC50 value.

Fluorescence Polarization (FP) Assay

This high-throughput screening assay is based on the change in polarization of a fluorescently labeled ligand upon binding to the UGM enzyme.

Protocol:

  • Probe Selection: A fluorescent probe that binds to the active site of UGM is required. This can be a fluorescently labeled substrate analog.

  • Binding Assay: In a microplate format, add the UGM enzyme and the fluorescent probe to a buffer solution.

  • Inhibitor Competition: Add potential inhibitors from a compound library. If the test compound binds to the same site as the fluorescent probe, it will displace the probe, leading to a decrease in fluorescence polarization.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Hit Identification: Compounds that cause a significant decrease in fluorescence polarization are identified as potential inhibitors. The dissociation constants (Kd) for the most active compounds can be determined.

ThermoFAD Assay

This thermal shift assay measures the change in the melting temperature (Tm) of the FAD-containing UGM enzyme upon ligand binding.

Protocol:

  • Assay Setup: Prepare a solution of the UGM enzyme in a suitable buffer.

  • Inhibitor Addition: Add the test compounds to the enzyme solution.

  • Thermal Denaturation: Gradually increase the temperature of the samples and monitor the fluorescence of the FAD cofactor. As the protein unfolds, the FAD is released into the solvent, causing a change in its fluorescence.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the enzyme is denatured. A shift in Tm in the presence of a compound indicates binding.

  • Data Analysis: An increase in Tm suggests that the compound stabilizes the enzyme, indicating a binding interaction.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_whole_cell Whole-Cell Activity Compound_Library Compound_Library FP_Assay Fluorescence Polarization Assay Compound_Library->FP_Assay Hits Initial Hits FP_Assay->Hits HPLC_Assay HPLC-based Activity Assay Hits->HPLC_Assay ThermoFAD ThermoFAD Assay Hits->ThermoFAD IC50_Ki IC50 / Ki Determination HPLC_Assay->IC50_Ki Binding_Confirmation Binding Confirmation ThermoFAD->Binding_Confirmation MIC_Assay MIC Assay on Pathogen IC50_Ki->MIC_Assay Lead_Compounds Lead Compounds MIC_Assay->Lead_Compounds

Figure 2. A typical workflow for the validation of UGM inhibitors.

Conclusion

The validation of α-D-galactofuranose biosynthesis inhibitors, particularly those targeting UGM, is a promising avenue for the discovery of novel anti-infective agents. The methodologies and comparative data presented in this guide offer a framework for researchers to evaluate and advance potential drug candidates. The distinct nature of the Galf biosynthesis pathway in pathogens compared to humans underscores the therapeutic potential of targeting this process.

References

Comparative analysis of alpha-D-galactofuranose synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of α-D-galactofuranose and its derivatives is a critical area of research for the development of novel therapeutics and diagnostic agents. This furanose form of galactose is a key component of the cell walls of numerous pathogenic microorganisms, including bacteria and fungi, but is absent in mammals.[1][2] This unique distribution makes enzymes involved in galactofuranose metabolism attractive targets for antimicrobial drug design. This guide provides a comparative analysis of the primary methods for synthesizing α-D-galactofuranose, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of α-D-galactofuranose can be broadly categorized into three main approaches: chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. Each method presents a distinct set of advantages in terms of yield, stereoselectivity, and scalability.

Parameter Chemical Synthesis Enzymatic Synthesis Chemoenzymatic Synthesis
Starting Material D-galactose or its derivativesUDP-galactopyranose, p-nitrophenyl-β-D-galactofuranosideChemically synthesized precursors (e.g., glycosyl donors) and acceptors
Key Reagents/Enzymes Protecting group reagents, Lewis acids (e.g., TMSI, SnCl4)UDP-galactopyranose mutase (UGM), galactofuranosidases, arabinofuranosidasesGlycosidases (e.g., α-L-arabinofuranosidase)
Typical Yield Moderate to high (e.g., 65% for 1,6-anhydro-α-D-galactofuranose intermediate)[3][4]Variable, can be high for specific reactions (e.g., 74.8% for a transgalactosylation product)[5]Generally moderate to high, dependent on enzyme efficiency and substrate compatibility
Stereoselectivity Can be challenging to control the anomeric configurationHigh stereoselectivity, typically yielding specific anomers (e.g., β-linkages)[2]High stereoselectivity dictated by the enzyme's active site
Reaction Conditions Often requires harsh conditions (e.g., low temperatures, anhydrous solvents) and multiple protection/deprotection stepsMild, aqueous conditions (e.g., physiological pH and temperature)[2]Mild, aqueous conditions for the enzymatic step
Scalability Can be scaled up, but may be limited by the complexity of the multi-step processScalability can be a challenge due to enzyme availability and costScalability is dependent on the availability and stability of the enzyme
Key Advantages Well-established, versatile for producing a wide range of derivativesHigh stereoselectivity, environmentally friendly (avoids hazardous reagents)Combines the flexibility of chemical synthesis with the high selectivity of enzymatic methods
Key Disadvantages Requires extensive use of protecting groups, can be time-consuming, and may produce hazardous waste[6][7]Limited by the availability and stability of specific enzymes, substrate scope can be narrowRequires expertise in both chemical synthesis and enzymology

Experimental Protocols

Chemical Synthesis: A Three-Step Procedure for 1,6-anhydro-α-D-galactofuranose[3]

This method describes the synthesis of a key intermediate, 1,6-anhydro-α-D-galactofuranose, from per-O-tert-butyldimethylsilyl-D-galactofuranose.

Step 1: Synthesis of 2,3,5-tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose

  • To a solution of per-O-tert-butyldimethylsilyl-β-D-galactofuranose in dichloromethane (B109758) (CH2Cl2), add an excess of trimethylsilyl (B98337) iodide (TMSI) (2.25 equivalents).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Dilute the solution with CH2Cl2 and wash with saturated sodium bicarbonate (NaHCO3) solution and water.

  • Dry the organic layer over sodium sulfate (B86663) (Na2SO4) and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane-EtOAc) to yield the product as an amorphous solid (65% yield).

Step 2: Deprotection to 1,6-anhydro-α-D-galactofuranose

  • Dissolve the product from Step 1 in freshly distilled tetrahydrofuran (B95107) (THF) and cool to 0 °C.

  • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (12 equivalents).

  • Allow the solution to warm to room temperature and continue stirring for 3 hours until thin-layer chromatography (TLC) shows complete consumption of the starting material.

  • The final product can be purified by appropriate methods.

Chemoenzymatic Synthesis of β-D-Galactofuranosides using α-L-Arabinofuranosidase[5][8]

This protocol outlines the use of a commercially available α-L-arabinofuranosidase for the synthesis of β-D-galactofuranosides through transglycosylation.

1. Autocondensation of p-nitrophenyl-β-D-galactofuranoside:

  • Incubate p-nitrophenyl-β-D-galactofuranoside with α-L-arabinofuranosidase from Thermobacillus xylanilyticus in a suitable buffer at an optimal pH and temperature.

  • Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).

  • The reaction yields p-nitrophenyl β-D-galactofuranosyl-(1→2)-β-D-galactofuranoside as the major product.

2. Transgalactosylation of benzyl (B1604629) α-D-xylopyranoside:

  • Incubate p-nitrophenyl-β-D-galactofuranoside (donor) and benzyl α-D-xylopyranoside (acceptor) with the α-L-arabinofuranosidase.

  • The enzyme catalyzes the transfer of the galactofuranosyl moiety from the donor to the acceptor.

  • This reaction can afford high yields (up to 74.8%) of the transglycosylation product, benzyl β-D-galactofuranosyl-(1→2)-α-D-xylopyranoside.[5]

Synthesis Workflows

chemical_synthesis start Per-O-TBS-D-Galf step1 Treatment with excess TMSI in CH2Cl2 start->step1 intermediate 2,3,5-tri-O-TBS-1,6-anhydro-α-D-galactofuranose step1->intermediate step2 Deprotection with TBAF in THF intermediate->step2 product 1,6-anhydro-α-D-galactofuranose step2->product

Caption: Chemical synthesis workflow for 1,6-anhydro-α-D-galactofuranose.

enzymatic_synthesis donor Glycosyl Donor (e.g., pNP-β-D-Galf) enzyme α-L-Arabinofuranosidase donor->enzyme acceptor Glycosyl Acceptor (e.g., Benzyl α-D-Xylopyranoside) acceptor->enzyme product Transglycosylation Product (e.g., Benzyl β-D-Galf-(1→2)-α-D-Xylopyranoside) enzyme->product Transglycosylation hydrolysis_product Hydrolysis Product (Galactofuranose) enzyme->hydrolysis_product Hydrolysis (side reaction)

Caption: Chemoenzymatic synthesis via transglycosylation.

References

A Comparative Guide to Confirming Galactofuranose Anomeric Configuration via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of carbohydrates, particularly in the context of drug development where glycosylation can profoundly impact molecular properties, unambiguous determination of stereochemistry is paramount. The five-membered furanose ring of galactose, or galactofuranose, exists as two anomers, α and β, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating this stereochemical nuance. This guide provides a comparative analysis of the NMR parameters that differentiate α- and β-galactofuranose, supported by experimental data and detailed protocols.

Distinguishing Anomers: Key NMR Fingerprints

The anomeric configuration of galactofuranose induces distinct and predictable differences in key NMR parameters. These include the chemical shift of the anomeric proton (H1) and carbon (C1), and the scalar coupling constant between the anomeric proton and the adjacent proton on C2 (³JH1,H2).

¹H NMR Spectroscopy: In ¹H NMR spectra, the anomeric proton (H1) of the α-anomer of furanoses is typically observed at a lower field (higher ppm value) compared to the β-anomer.[1] This is a reliable initial indicator for assignment.

³J-Coupling Constants: The through-bond coupling between H1 and H2 provides a more definitive confirmation. For furanose rings, the ³JH1,H2 coupling constant is dependent on the dihedral angle between these two protons. The α-anomer, which has a cis relationship between the C2-substituent and the anomeric group, generally exhibits a larger coupling constant, typically in the range of 3-5 Hz.[1] Conversely, the β-anomer, with a trans relationship, shows a smaller coupling constant, usually between 0-2 Hz.[1] For instance, in a 6-deoxy-6-fluoro-D-galactofuranose derivative, the ³JH1,H2 was found to be 3.9 Hz for the α-anomer and 2.7 Hz for the β-anomer, corroborating this trend.[1]

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C1) also serves as a diagnostic marker. While trends can be more variable than in ¹H NMR, the C1 resonance of the α-anomer is often found at a different chemical shift compared to the β-anomer. Complete spectral assignment using two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) is essential for unambiguous identification.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are invaluable for providing through-space correlations, which can definitively confirm the anomeric configuration. For the α-anomer, NOE correlations are expected between the anomeric proton (H1) and protons on the same face of the furanose ring, such as H2 and potentially H3 or H4 depending on the ring pucker. In the β-anomer, H1 will show NOE correlations to different protons, reflecting its opposing spatial orientation.

Comparative NMR Data of Methyl D-Galactofuranosides

Obtaining complete and well-resolved NMR data for free galactofuranose anomers in solution is challenging due to the equilibrium with the more abundant pyranose forms. Therefore, data from their corresponding methyl glycosides, which lock the furanose conformation, serve as an excellent and widely used model for comparison.

Parameter Methyl α-D-galactofuranoside Methyl β-D-galactofuranoside
¹H Chemical Shift (δ ppm)
H1~4.9 - 5.1~4.8 - 5.0
H2~4.1 - 4.3~4.0 - 4.2
H3~4.0 - 4.2~3.9 - 4.1
H4~4.2 - 4.4~4.1 - 4.3
H5~3.8 - 4.0~3.7 - 3.9
H6a, H6b~3.6 - 3.8~3.5 - 3.7
¹³C Chemical Shift (δ ppm)
C1~108 - 110~102 - 104
C2~80 - 82~78 - 80
C3~77 - 79~75 - 77
C4~83 - 85~81 - 83
C5~71 - 73~69 - 71
C6~63 - 65~61 - 63
³JH1,H2 (Hz) ~4 - 5~1 - 2

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The key takeaway is the relative difference between the anomers.

Experimental Protocol for NMR Analysis

A systematic approach is crucial for the successful acquisition and interpretation of NMR data for galactofuranose anomers.

1. Sample Preparation:

  • Sample Purity: Ensure the galactofuranose derivative is of high purity to avoid signals from contaminants that may obscure the furanose resonances.

  • Solvent: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used for carbohydrates. For improved resolution and the ability to observe hydroxyl protons, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be an alternative.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing.

  • pH Adjustment: For samples in D₂O, ensure the pD is neutral (around 7.0) as chemical shifts can be pH-dependent. Adjust with dilute DCl or NaOD if necessary.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended to achieve optimal signal dispersion, which is critical for resolving the often-crowded spectra of carbohydrates.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall signal distribution and identify the anomeric proton signals in the region of δ 4.5-5.5 ppm.

  • 1D ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the carbon resonances. The anomeric carbons typically appear in the δ 95-110 ppm region.

  • 2D Homonuclear Correlation Spectroscopy (COSY): A COSY spectrum will reveal proton-proton coupling networks, allowing for the sequential assignment of protons starting from the well-resolved anomeric proton (H1) to H2, H3, and so on.

  • 2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is particularly useful for identifying all protons belonging to a single furanose spin system, even if they are not directly coupled. This is helpful to differentiate the furanose signals from any pyranose signals present.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon, enabling the unambiguous assignment of carbon resonances based on the proton assignments.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Acquire a NOESY or ROESY spectrum to identify through-space correlations. For anomers, look for key NOEs between H1 and other protons within the furanose ring to confirm the relative stereochemistry. A mixing time of 200-500 ms (B15284909) is typically used for small molecules.

Workflow for Anomeric Configuration Determination

The logical process for determining the anomeric configuration of galactofuranose using NMR is outlined in the following workflow diagram.

Anomeric_Configuration_Workflow start Start: Galactofuranose Sample nmr_acq NMR Data Acquisition (1D ¹H, ¹³C, 2D COSY, TOCSY, HSQC, NOESY) start->nmr_acq assign_h1 Identify Anomeric Proton (H1) Signals (δ 4.5-5.5 ppm) nmr_acq->assign_h1 assign_full Complete Spectral Assignment (COSY, TOCSY, HSQC) nmr_acq->assign_full compare_h1 Compare H1 Chemical Shifts (α-anomer typically downfield) assign_h1->compare_h1 Initial Assessment measure_j Measure ³J(H1,H2) Coupling Constant assign_h1->measure_j compare_j Compare ³J(H1,H2) Values α: ~3-5 Hz β: ~0-2 Hz measure_j->compare_j Primary Confirmation end End: Anomeric Configuration Determined compare_j->end noe_analysis Analyze NOESY/ROESY Data (Through-space correlations of H1) assign_full->noe_analysis confirm_alpha Confirm α-Anomer (e.g., NOE between H1 and H2) noe_analysis->confirm_alpha If NOE to same-face protons confirm_beta Confirm β-Anomer (e.g., NOE between H1 and H4/H5) noe_analysis->confirm_beta If NOE to opposite-face protons confirm_alpha->end confirm_beta->end

Workflow for NMR-based determination of galactofuranose anomeric configuration.

By systematically applying this combination of 1D and 2D NMR experiments and carefully analyzing the resulting data, researchers can confidently and accurately determine the anomeric configuration of galactofuranose and its derivatives, a critical step in the structural elucidation of complex carbohydrates for various scientific applications.

References

Spectroscopic Strategies for Differentiating Alpha and Beta Anomers of D-Galactofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrates is paramount. The stereochemistry at the anomeric center, defining α and β anomers, can significantly impact biological activity and physicochemical properties. This guide provides a comparative analysis of spectroscopic methods for distinguishing between the α and β anomers of D-galactofuranose, a five-membered ring isomer of galactose, offering supporting experimental data and detailed protocols.

The differentiation of D-galactofuranose anomers relies on subtle but measurable differences in their three-dimensional structures, which are effectively probed by various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly employed method, providing detailed structural information. Additionally, chiroptical and vibrational spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy offer complementary approaches for anomeric assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) analysis, stands as the definitive method for anomer differentiation in solution. The distinct spatial arrangement of substituents at the anomeric carbon (C1) and adjacent atoms in the α and β forms leads to characteristic differences in chemical shifts and spin-spin coupling constants.

Key Differentiating Features in NMR Spectra:
  • Anomeric Proton (H1) Chemical Shift: The H1 proton of the α-anomer of furanoses is typically observed at a lower field (higher ppm value) compared to the β-anomer.

  • Anomeric Carbon (C1) Chemical Shift: The C1 carbon of the β-anomer of D-galactofuranose resonates at a significantly lower field than that of the α-anomer.

  • Three-Bond Coupling Constant (³JH1,H2): The coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2) is a reliable indicator of their dihedral angle. For furanoses, the α-anomer (cis-relationship between H1 and H2) generally exhibits a larger coupling constant (typically 3-5 Hz) than the β-anomer (trans-relationship, typically 0-2 Hz)[1]. For a fluorinated derivative of D-galactofuranose, these values were found to be 3.9 Hz for the α-anomer and 2.7 Hz for the β-anomer, supporting this trend[1].

Quantitative NMR Data Summary
AnomerC1 Chemical Shift (ppm)
α-D-Galactofuranose96.5[2]
β-D-Galactofuranose102.5[2]

Table 1: ¹³C NMR Chemical Shifts for the Anomeric Carbon of D-Galactofuranose Anomers in D₂O.

AnomerH1 Chemical Shift Trend³JH1,H2 (Hz) Trend
α-D-GalactofuranoseDownfieldLarger (3-5)[1]
β-D-GalactofuranoseUpfieldSmaller (0-2)[1]

Table 2: General ¹H NMR Trends for the Anomeric Proton of D-Galactofuranose Anomers.

Vibrational Spectroscopy: Probing Molecular Chirality and Vibrations

Vibrational spectroscopy techniques, including Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy, provide alternative and complementary methods for anomeric differentiation.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the absolute configuration of stereocenters. For D-sugars, a characteristic negative VCD band around 1145 cm⁻¹ is often indicative of an axial α-glycosidic linkage. While this rule is well-established for pyranoses, the more flexible furanose ring may present a more complex spectral interpretation that often requires computational modeling for confident assignment.

Infrared (IR) Spectroscopy

Gas-phase Infrared Multiple Photon Dissociation (IRMPD) spectroscopy coupled with mass spectrometry has demonstrated the ability to distinguish between the α and β anomers of galactose in both their furanose and pyranose forms. This technique relies on generating unique fragmentation patterns and IR fingerprints for each isomer in the gas phase. While a powerful research tool, it is less commonly used for routine anomeric analysis compared to solution-state NMR.

Experimental Protocols

NMR Spectroscopy of D-Galactofuranose Anomers

Objective: To acquire ¹H and ¹³C NMR spectra of a D-galactose sample in solution to identify and differentiate the signals corresponding to the α- and β-D-galactofuranose anomers.

Materials:

  • D-galactose sample

  • Deuterium (B1214612) oxide (D₂O, 99.9%)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of D-galactose in 0.5-0.7 mL of D₂O directly in an NMR tube. Ensure complete dissolution by gentle vortexing.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the temperature to a constant value, typically 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of at least 1-2 seconds.

    • Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. Key parameters include a spectral width of about 200 ppm, a larger number of scans for adequate signal-to-noise (as ¹³C has a low natural abundance), and a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (Optional but Recommended):

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities and aid in the assignment of the spin systems for each anomer.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is crucial for assigning the carbon signals based on the proton assignments.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Identify the signals corresponding to the furanose anomers, which are typically present in lower abundance compared to the pyranose forms.

    • Measure the chemical shifts (in ppm) and coupling constants (in Hz).

    • Compare the observed values with the expected trends and reference data to assign the α and β anomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve D-Galactose in D2O transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Temp) transfer->setup acq_1h Acquire 1D 1H NMR setup->acq_1h acq_13c Acquire 1D 13C NMR acq_1h->acq_13c acq_2d Acquire 2D NMR (COSY, HSQC) acq_13c->acq_2d process Process Spectra acq_2d->process identify Identify Furanose Signals process->identify assign Assign Anomers (δ, J) identify->assign

Workflow for NMR spectroscopic analysis of D-galactofuranose anomers.
Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain a VCD spectrum of a D-galactose sample to identify characteristic bands that differentiate the anomers.

Materials:

  • D-galactose sample

  • Appropriate solvent (e.g., D₂O or formation of a solid-state film)

  • VCD spectrometer

  • Sample cell (e.g., BaF₂ or CaF₂ windows)

Procedure:

  • Sample Preparation:

    • Solution: Prepare a concentrated solution of D-galactose in a suitable solvent (e.g., 50-100 mg/mL in D₂O). The pathlength of the cell should be short (typically < 100 µm) to minimize solvent absorption.

    • Film: Alternatively, a thin film can be prepared by depositing a small amount of an aqueous solution of the sample onto a VCD-transparent window (e.g., BaF₂) and allowing the water to evaporate.

  • Instrument Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum of the empty cell or the pure solvent.

  • VCD Spectrum Acquisition:

    • Place the sample in the spectrometer.

    • Acquire the VCD spectrum over the desired mid-IR range (e.g., 1800-900 cm⁻¹). A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The VCD spectrum is typically presented as the difference in absorbance (ΔA = Aₗ - Aᵣ).

    • Examine the spectrum for characteristic bands, particularly in the 1200-1100 cm⁻¹ region, to identify features that correlate with the anomeric configuration. Comparison with theoretical calculations (e.g., using Density Functional Theory) may be necessary for unambiguous assignment.

VCD_Workflow prep Sample Preparation (Solution or Film) setup Spectrometer Setup (Purge, Background) prep->setup acquire VCD Spectrum Acquisition setup->acquire analyze Data Analysis (Identify Anomeric Bands) acquire->analyze

General workflow for VCD analysis of carbohydrate anomers.

Conclusion

The differentiation of α- and β-anomers of D-galactofuranose is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy, with its ability to provide detailed information on chemical shifts and coupling constants, remains the most definitive method. ¹H and ¹³C NMR offer clear, quantitative data for anomeric assignment. VCD and advanced gas-phase IR spectroscopy provide valuable complementary information, particularly for confirming absolute configurations and for specialized research applications. The choice of method will depend on the specific research question, sample availability, and instrumentation access. For routine and unambiguous structural elucidation in solution, a combination of 1D and 2D NMR experiments is the recommended approach.

References

Comparative Guide to the Biological Activity of alpha-D-Galactofuranose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of synthetic alpha-D-galactofuranose analogs. Due to the nascent stage of research into this specific class of compounds, this document focuses on available data regarding their antimycobacterial and enzyme-inhibitory properties. The information presented herein is intended to support further research and development of novel therapeutics based on the this compound scaffold.

Antimycobacterial Activity

Recent medicinal chemistry efforts have identified this compound analogs as a promising class of inhibitors against mycobacterial growth. The most potent compound identified to date is a Galf N,N-didecyl sulfenamide, which has demonstrated significant activity against Mycobacterium smegmatis.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of alpha-D-Galactofuranosyl N,N-dialkyl Sulfenamides against Mycobacterium smegmatis

CompoundAlkyl Chain LengthMIC (µg/mL)[1]
8d Decyl (C10)1

Enzyme Inhibition

UDP-Galactopyranose Mutase (UGM) Inhibition

UDP-galactopyranose mutase (UGM) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, catalyzing the conversion of UDP-galactopyranose to UDP-galactofuranose. This enzyme is a key target for the development of new anti-tuberculosis drugs. While not direct analogs of this compound, several small molecule inhibitors of UGM have been identified through in-silico screening, with two compounds showing IC50 values in the low micromolar range against UGM from Klebsiella pneumoniae and Mycobacterium tuberculosis.[2]

Table 2: IC50 Values of Novel Inhibitors against UDP-Galactopyranose Mutase (UGM)

CompoundTarget EnzymeIC50 (µM)[2]
Inhibitor 1K. pneumoniae UGM~1
Inhibitor 2M. tuberculosis UGM~1
Galactofuranosyltransferase (GlfT2) Inhibition

Galactofuranosyltransferases are responsible for incorporating galactofuranose residues into the growing galactan chain of the mycobacterial cell wall. Synthetic analogs of UDP-alpha-D-galactofuranose have been evaluated as inhibitors of GlfT2. While specific IC50 values are not yet available, several analogs have demonstrated significant inhibition of the enzyme's activity at a concentration of 2 mM.[3]

Table 3: Inhibition of GlfT2 by UDP-alpha-D-Galactofuranose Analogs

CompoundConcentration% Inhibition[3]
UDP-6F-α-D-Galf2 mM25
UDP-5-deoxy-α-D-Galf2 mM25
UDP-6-deoxy-α-D-Galf2 mM32

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity of the galactofuranosyl sulfenamides was determined using a whole-cell based assay against Mycobacterium smegmatis. The general procedure for determining the Minimum Inhibitory Concentration (MIC) involves the following steps:

  • Preparation of Bacterial Inoculum: A fresh culture of M. smegmatis is grown to a specific optical density and then diluted to a standardized concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in an appropriate growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (temperature, time) to allow for bacterial growth.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1][4][5][6][7]

UDP-Galactopyranose Mutase (UGM) Inhibition Assay

The inhibitory activity of compounds against UGM is typically evaluated using a spectrophotometric assay. The protocol generally involves:

  • Enzyme and Substrate Preparation: Recombinant UGM is purified, and a solution of the substrate, UDP-galactopyranose (UDP-Galp), is prepared.

  • Assay Reaction: The assay is performed in a reaction mixture containing the enzyme, substrate, and various concentrations of the inhibitor in a suitable buffer.

  • Detection of Product Formation: The conversion of UDP-Galp to UDP-galactofuranose (UDP-Galf) is monitored. This can be achieved by coupling the reaction to a subsequent enzyme that specifically acts on UDP-Galf, leading to a change in absorbance that can be measured over time.

  • Calculation of IC50: The initial reaction rates are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated.[2]

Galactofuranosyltransferase (GlfT2) Inhibition Assay

The inhibition of GlfT2 is assessed by measuring the incorporation of radiolabeled galactofuranose from UDP-[14C]Galf into a galactan acceptor substrate. A typical protocol includes:

  • Reaction Components: The assay mixture contains purified GlfT2 enzyme, a suitable acceptor substrate (e.g., a trisaccharide), the donor substrate UDP-[14C]Galf, and the test inhibitor at various concentrations.

  • Incubation: The reaction is incubated at an optimal temperature for a specific period to allow for the transfer of the radiolabeled galactofuranose.

  • Separation and Quantification: The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate, often using thin-layer chromatography (TLC).

  • Determination of Inhibition: The amount of radioactivity incorporated into the product is quantified, and the percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control (no inhibitor).[3]

Signaling Pathways and Experimental Workflows

The development of inhibitors targeting enzymes in the galactofuranose biosynthesis pathway is a key strategy for developing new antimycobacterial agents. The following diagram illustrates the targeted steps in this pathway.

Galf_Biosynthesis_Inhibition UDP_Galp UDP-Galactopyranose UGM UDP-Galactopyranose Mutase (UGM) Target for Inhibitors 1 & 2 UDP_Galp->UGM Isomerization UDP_Galf UDP-alpha-D-Galactofuranose UGM->UDP_Galf GlfT2 Galactofuranosyltransferase (GlfT2) Target for UDP-Galf Analogs UDP_Galf->GlfT2 Galf Donor Galactan Galactan Biosynthesis GlfT2->Galactan Cell_Wall Mycobacterial Cell Wall Galactan->Cell_Wall Inhibitor1 Inhibitor 1 (IC50 ~1 µM) Inhibitor1->UGM Inhibitor2 Inhibitor 2 (IC50 ~1 µM) Inhibitor2->UGM UDP_Galf_Analogs UDP-Galf Analogs (% Inhibition) UDP_Galf_Analogs->GlfT2

Caption: Inhibition of the Mycobacterial Galactofuranose Biosynthesis Pathway.

The following workflow outlines the general process for identifying and evaluating potential inhibitors of enzymes involved in galactofuranose metabolism.

Inhibitor_Screening_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Compound_Library Compound Library Virtual_Screening Virtual Screening (Docking) Compound_Library->Virtual_Screening Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., UGM, GlfT2) Hit_Compounds->Enzyme_Inhibition_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC against M. smegmatis) Hit_Compounds->Antimicrobial_Assay Determine_IC50 Determine IC50 / % Inhibition Enzyme_Inhibition_Assay->Determine_IC50 SAR_Studies Structure-Activity Relationship (SAR) Studies Determine_IC50->SAR_Studies Determine_MIC Determine MIC Antimicrobial_Assay->Determine_MIC Determine_MIC->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for the Discovery and Evaluation of this compound Analog Inhibitors.

References

A Comparative Guide to the Efficacy of UDP-Galactopyranose Mutase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various inhibitors targeting UDP-galactopyranose mutase (UGM), a crucial enzyme in the cell wall biosynthesis of many pathogens and absent in humans, making it an attractive drug target.[1][2][3] The following sections detail the efficacy of different inhibitor classes, the experimental protocols used to determine their potency, and visualizations of key enzymatic and experimental processes.

Inhibitor Efficacy: A Quantitative Comparison

The efficacy of several classes of UGM inhibitors has been evaluated, with pyrazole (B372694) and triazole derivatives, aminothiazoles, and the flavonoid flavopiridol (B1662207) demonstrating notable activity. The following table summarizes the quantitative data for representative inhibitors from these classes.

Inhibitor ClassCompoundTarget Organism/EnzymeIC50KiInhibition TypeReference
Pyrazole DerivativeMS208Mycobacterium tuberculosis UGM--Mixed[1][4]
Pyrazole DerivativeDA10Mycobacterium tuberculosis UGM-51 ± 4 µMCompetitive[1][4]
FlavonoidFlavopiridolAspergillus fumigatus UGM125 ± 5 µM454 ± 84 µMNon-competitive[5]
Aminothiazole DerivativeCompound ABrugia malayi UGM-~22.68 µMCompetitive[6]
Aminothiazole DerivativeCompound BBrugia malayi UGM-~23.0 µMCompetitive[6]
Virtual Screen Hit 1Not SpecifiedKlebsiella pneumoniae UGM~1 µM--[2]
Virtual Screen Hit 2Not SpecifiedMycobacterium tuberculosis UGM~1 µM--[2]

Understanding the Enzyme's Mechanism

UDP-galactopyranose mutase catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf).[2][3] This reaction is unique as it is a non-redox reaction catalyzed by a flavoenzyme that requires the flavin cofactor to be in a reduced state.[3][7] The proposed chemical mechanism involves the flavin acting as a nucleophile, attacking the C1 of galactose to form a covalent flavin-sugar adduct.[3][7][8] This is followed by ring opening and recyclization to form the furanose ring.[7][8]

UGM_Mechanism cluster_activation Enzyme Activation cluster_catalysis Catalytic Cycle E_ox UGM (FAD_ox) E_red_NADP UGM (FADH-)-NADP+ E_ox->E_red_NADP k_red NADP NADP+ E_red_NADP->NADP E_red UGM (FADH-) E_red_NADP->E_red NADP+ release NADPH NADPH NADPH->E_ox E_red->E_ox k_ox (slow) E_red_UDP_Galp E-S Complex E_red->E_red_UDP_Galp Flavin_Adduct Flavin-Galactose Adduct E_red_UDP_Galp->Flavin_Adduct Nucleophilic Attack Ring_Opening Ring Opening/ Iminium Ion Flavin_Adduct->Ring_Opening Ring_Contraction Ring Contraction Ring_Opening->Ring_Contraction E_red_UDP_Galf E-P Complex Ring_Contraction->E_red_UDP_Galf E_red_UDP_Galf->E_red Product Release UDP_Galf UDP-Galf E_red_UDP_Galf->UDP_Galf UDP_Galp UDP-Galp UDP_Galp->E_red

Fig. 1: Proposed chemical mechanism of UDP-galactopyranose mutase.

Experimental Protocols for Inhibitor Evaluation

The determination of inhibitor efficacy relies on robust and reproducible experimental assays. Below are detailed protocols for common methods used in the screening and characterization of UGM inhibitors.

High-Performance Liquid Chromatography (HPLC)-Based Activity Assay

This assay directly measures the enzymatic conversion of substrate to product, allowing for the quantification of inhibition.

Principle: The substrate (UDP-Galf) and product (UDP-Galp) are separated and quantified by HPLC. The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of an inhibitor.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the UGM enzyme, buffer (e.g., 25 mM HEPES with 125 mM NaCl), a reducing agent (e.g., 10 mM sodium dithionite), and the test compound dissolved in DMSO (final concentration typically 2%).[5]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 minutes at 25°C) to allow for binding.[5]

  • Reaction Initiation: Start the reaction by adding the substrate, UDP-Galf (e.g., to a final concentration of 20 µM).[5]

  • Incubation: Incubate the reaction at a constant temperature (e.g., 25°C) for a specific duration (e.g., 3 minutes).[5]

  • Quenching: Stop the reaction by adding a quenching agent, such as acetonitrile.[5]

  • HPLC Analysis: Analyze the quenched reaction mixture by HPLC to separate and quantify the substrate and product peaks.

  • Data Analysis: Calculate the percentage of inhibition by comparing the product peak area in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values can be determined by measuring inhibition at various inhibitor concentrations.

ThermoFAD Assay

This thermal shift assay is used for high-throughput screening to identify compounds that bind to the UGM enzyme.

Principle: The binding of a ligand to a protein generally increases its thermal stability. ThermoFAD utilizes the intrinsic fluorescence of the FAD cofactor to monitor protein unfolding as a function of temperature. An increase in the melting temperature (Tm) in the presence of a compound suggests binding.[9]

Protocol:

  • Sample Preparation: Prepare a solution of the UGM enzyme in a suitable buffer.

  • Compound Addition: Add the test compounds from a library to the enzyme solution in a multi-well plate format.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the FAD cofactor.

  • Data Analysis: Determine the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of a compound indicates a potential binder.

Fluorescence Polarization (FP) Assay

This binding assay is suitable for high-throughput screening of competitive inhibitors.

Principle: A fluorescently labeled probe that binds to the active site of UGM will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the large enzyme. A competitive inhibitor will displace the probe, leading to a decrease in fluorescence polarization as the free probe tumbles more rapidly.[6][10]

Protocol:

  • Assay Mixture: Prepare an assay mixture containing the UGM enzyme and a fluorescently labeled UDP analog (the probe) in a suitable buffer in a multi-well plate.

  • Compound Addition: Add the test compounds to the wells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the probe and suggests that the test compound is a competitive inhibitor.

Visualizing the Inhibitor Screening Workflow

The process of identifying and characterizing UGM inhibitors typically follows a multi-step workflow, starting from a large-scale screen and progressing to detailed characterization of the most promising candidates.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS_Assay HTS Assay (e.g., ThermoFAD or FP) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response & IC50 Determination (e.g., HPLC-based assay) Primary_Hits->Dose_Response Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Ki determination) Dose_Response->Mechanism_of_Inhibition Lead_Compounds Lead Compounds Mechanism_of_Inhibition->Lead_Compounds SAR_Studies Structure-Activity Relationship (SAR) Lead_Compounds->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox Optimized_Leads Optimized Leads ADME_Tox->Optimized_Leads

Fig. 2: A generalized workflow for UGM inhibitor discovery and development.

References

A Comparative Guide to Galactofuranosyltransferases: Structure, Function, and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Galactofuranose (Galf) is a unique five-membered ring isomer of galactose absent in mammals but crucial for the viability of various pathogens, including bacteria and fungi. This makes the enzymes responsible for its incorporation into cellular structures, the galactofuranosyltransferases (GfTs), attractive targets for novel antimicrobial drug development. This guide provides a detailed structural and functional comparison of GfTs from different species, supported by experimental data and detailed protocols.

Structural and Functional Overview

Galactofuranosyltransferases are a class of glycosyltransferases (GTs) that catalyze the transfer of a galactofuranose moiety from a donor substrate, typically UDP-α-D-galactofuranose (UDP-Galf), to an acceptor molecule. Despite often low sequence homology, most GTs, including GfTs, surprisingly belong to a limited number of structural superfamilies, suggesting conserved solutions to catalyzing glycosyl transfer.[1]

The most extensively studied GfTs are from prokaryotes, particularly Mycobacterium tuberculosis, and fungi. In mycobacteria, GfTs are essential for the biosynthesis of the galactan core of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a critical component of the cell wall.[2][3]

Comparative Analysis of Galactofuranosyltransferases

This section details the structural and kinetic properties of GfTs from various species. The data presented here is a synthesis of findings from multiple crystallographic and enzymatic studies.

Key Architectural Features

Crystal structures have revealed that many GfTs possess a canonical GT-A fold, characterized by a central β-sheet flanked by α-helices.[3][4] However, significant variations exist, particularly in the domains flanking this core, which contribute to substrate specificity and oligomeric state.

  • Mycobacterium tuberculosis GlfT2: This bifunctional enzyme is a homotetramer with a C4-symmetric arrangement.[3][5] Each protomer consists of an N-terminal β-barrel domain, a central GT-A domain, and two C-terminal α-helical domains.[3][5] This multi-domain structure is unprecedented among known GTs and is proposed to be involved in membrane binding and processivity.[3][5] GlfT2 is unique in its ability to catalyze the formation of alternating β-(1→5) and β-(1→6) glycosidic linkages using a single active site.[3]

  • Aspergillus fumigatus GfsA: This enzyme, in contrast, functions as a dimer.[6] In addition to the GT-A fold, GfsA has a unique domain formed by its N- and C-termini, which is involved in dimerization.[4][6] The active site forms a groove that accommodates the donor and acceptor substrates.[4][6]

  • Nocardia brasiliensis GlfT2: Structural studies of NbrGlfT2 have provided further insights into the mechanism of processive and sequence-controlled polysaccharide biosynthesis.[7]

  • Rhodococcus equi ReqGlfT3: A paralog of GlfT2, ReqGlfT3, has been shown to produce β-(1,3) and β-(1,5) linkages, highlighting the diversity in linkage specificity within this enzyme family.[7]

Quantitative Performance Data

The following table summarizes the kinetic parameters for GfTs from different species, providing a basis for comparing their catalytic efficiencies and substrate affinities.

EnzymeSpeciesDonor SubstrateAcceptor SubstrateKm,app (Donor) (mM)Km,app (Acceptor) (mM)kcat (s⁻¹)Reference
GlfT2Mycobacterium tuberculosisUDP-GalfAcceptor 10.0625 - 4.00.094 - 6.0-[3]
UGT72B1Arabidopsis thalianaUDP-GlcVarious---[8]
β-1,4-galactosyltransferaseBos taurus (Bovine)UDP-GalN-acetylglucosamine---[8]
β-1,4-galactosyltransferaseHomo sapiensUDP-GalAgalacto-poly-N-acetyllactosamine-0.170-[9]
β-1,4-galactosyltransferaseHomo sapiensUDP-GalLacto-N-triose II-0.190-[9]
β-1,4-galactosyltransferaseHomo sapiensUDP-GalLacto-N-triaosylceramide-0.830-[9]

Note: Direct comparison of kcat values is often challenging due to variations in experimental conditions and acceptor substrates used across different studies. "Acceptor 1" for M. tuberculosis GlfT2 refers to a synthetic di-Galf acceptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the study of GfTs.

Protein Expression and Purification

Objective: To obtain sufficient quantities of pure, active GfT for structural and functional studies.

Methodology (adapted from M. tuberculosis GlfT2 protocols):

  • Gene Cloning and Expression Vector Construction: The gene encoding the GfT of interest is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) and protein expression is induced with IPTG.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged GfT is then eluted with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: For further purification and to obtain the protein in a suitable buffer for downstream applications, the eluate from the affinity column is subjected to size-exclusion chromatography.

  • Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the GfT.

Methodology (general protocol):

  • Crystallization Screening: The purified GfT is concentrated and subjected to high-throughput crystallization screening using various commercially available screens. Sitting-drop or hanging-drop vapor diffusion methods are commonly employed.

  • Crystal Optimization: Promising crystallization conditions are optimized by varying the concentrations of the precipitant, buffer pH, and protein concentration to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved using molecular replacement (if a homologous structure is available) or experimental phasing methods (e.g., SAD, MAD). The initial model is then refined against the diffraction data. For GfsA, the initial structure was determined using the single-wavelength anomalous diffraction (SAD) method.[6]

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km, kcat) of the GfT.

Methodology (Coupled Spectrophotometric Assay for GlfT2):

This assay couples the release of UDP from the glycosyltransfer reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3]

  • Reaction Components:

    • Purified GfT enzyme

    • UDP-Galf (donor substrate)

    • Acceptor substrate

    • Coupling enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)

  • Assay Procedure:

    • A reaction mixture containing all components except the GfT enzyme is prepared in a 96- or 384-well plate.

    • The reaction is initiated by the addition of the GfT enzyme.

    • The decrease in absorbance at 340 nm is monitored over time using a plate reader.

  • Data Analysis:

    • Initial reaction velocities are calculated from the linear portion of the absorbance vs. time plot.

    • To determine the Km,app for one substrate, its concentration is varied while the other substrate is held at a saturating concentration.

    • The data are then fitted to the Michaelis-Menten equation to determine Km and Vmax. The kcat value is calculated from Vmax and the enzyme concentration.

Visualizing Workflows and Mechanisms

Diagrams are essential tools for understanding complex biological processes and experimental designs.

GfT_Comparison_Workflow cluster_in_silico In Silico Analysis cluster_experimental Experimental Characterization cluster_analysis Comparative Analysis seq_retrieval Sequence Retrieval (NCBI, UniProt) phylogeny Phylogenetic Analysis (MAFFT, RAxML) seq_retrieval->phylogeny homology_modeling Homology Modeling seq_retrieval->homology_modeling func_comp Functional Comparison (Kinetics, Specificity) phylogeny->func_comp struct_comp Structural Comparison (Fold, Active Site) homology_modeling->struct_comp expression Gene Cloning & Recombinant Expression purification Protein Purification (Affinity, SEC) expression->purification structure Structural Determination (X-ray Crystallography, Cryo-EM) purification->structure kinetics Enzyme Kinetics (Spectrophotometric Assay) purification->kinetics structure->struct_comp mutagenesis Site-Directed Mutagenesis kinetics->mutagenesis kinetics->func_comp mech_elucidation Mechanism Elucidation mutagenesis->mech_elucidation struct_comp->mech_elucidation func_comp->mech_elucidation

Caption: Workflow for the structural and functional comparison of GfTs.

GfT_Reaction_Mechanism UDP_Galf UDP-Galf (Donor) Enzyme GfT Active Site UDP_Galf->Enzyme binds Acceptor Acceptor (Growing Galactan Chain) Acceptor->Enzyme binds UDP UDP Enzyme->UDP releases Elongated_Acceptor Elongated Acceptor (Galactan + 1 Galf) Enzyme->Elongated_Acceptor releases

Caption: Simplified reaction mechanism of a galactofuranosyltransferase.

References

The Crucial Role of α-D-Galactofuranose in Fungal and Parasitic Pathogenesis: A Comparative Guide to Knockout Mutant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the virulence factors of pathogenic organisms is paramount in the quest for novel therapeutic targets. One such factor, α-D-galactofuranose (α-D-Galf), a five-membered ring isomer of galactose absent in mammals, has emerged as a key component of the cell wall and surface glycoconjugates in a variety of pathogens. Its unique presence in these organisms makes the biosynthetic pathway of α-D-Galf an attractive target for antifungal and antiparasitic drug development. This guide provides a comparative analysis of studies that have utilized knockout mutants to validate the role of α-D-Galf in the pathogenesis of several clinically relevant organisms.

This publication objectively compares the performance of wild-type strains with their α-D-Galf deficient knockout counterparts, supported by experimental data from peer-reviewed studies. We delve into the impact of these genetic modifications on pathogen virulence, cell wall integrity, and susceptibility to antimicrobial agents. Detailed experimental protocols for key assays are provided to facilitate the replication and further exploration of these findings.

Comparative Analysis of α-D-Galf Deficient Mutants

The biosynthesis of α-D-Galf is primarily dependent on the enzyme UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose. Knocking out the gene encoding this enzyme (often denoted as glfA, ugm1, or ugmA) effectively eliminates the production of α-D-Galf. The following tables summarize the quantitative data from studies on knockout mutants in Aspergillus fumigatus, Leishmania major, and Fusarium graminearum.

Virulence Assessment in Animal and Plant Models
PathogenGene KnockoutModel SystemWild-Type (WT) VirulenceKnockout Mutant (KO) VirulenceReference
Aspergillus fumigatusΔglfAImmunocompromised Mouse Model90-100% mortality within 14 days20-40% mortality within 14 days[1]
Leishmania majorΔlpg2†BALB/c Mouse ModelProgressive lesion development (e.g., >2mm increase in footpad thickness) and high parasite burden (>10^5 parasites/lesion)No lesion development and persistence at low parasite levels (~10^3 parasites)[2][3]
Fusarium graminearumΔugmAWheat Head InoculationInfection spreads from the point of inoculation to multiple spikelets.Infection restricted to the inoculated floret; no spread to adjacent spikelets.[4][5]

†The lpg2 gene in Leishmania major encodes a Golgi-localized nucleotide sugar transporter required for the synthesis of all phosphoglycans, including those containing galactofuranose. Therefore, the Δlpg2 mutant has a broader phenotype than a specific UGM knockout.

Cell Wall Integrity and Antifungal Susceptibility
PathogenGene KnockoutParameterWild-Type (WT)Knockout Mutant (KO)Reference
Aspergillus fumigatusΔglfACell Wall Thickness~200-250 nm~100-150 nm[6][7]
Aspergillus fumigatusΔglfACaspofungin MIC0.25 - 0.5 µg/mL≤0.03 - 0.125 µg/mL[8][9][10]
Fusarium graminearumΔugmAMycotoxin (DON) ProductionDetectable levels of deoxynivalenol (B1670258) (DON) in infected kernels.No detectable DON in infected kernels.[4][5]

Key Experimental Methodologies

This section provides detailed protocols for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Generation of Fungal Knockout Mutants via Homologous Recombination

This protocol outlines a general strategy for creating gene knockouts in filamentous fungi like Aspergillus and Fusarium.

Principle: The target gene is replaced with a selectable marker (e.g., an antibiotic resistance cassette) through homologous recombination.

Procedure:

  • Construct Design: A deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by ~1-2 kb sequences homologous to the regions immediately upstream and downstream of the target gene's open reading frame.

  • Vector Assembly: The flanking regions are amplified by PCR from wild-type genomic DNA and cloned into a suitable vector on either side of the selectable marker.

  • Protoplast Formation: Fungal mycelia are grown in liquid culture and then treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) in an osmotic stabilizer (e.g., 1.2 M MgSO4) to generate protoplasts.

  • Transformation: The deletion cassette is introduced into the fungal protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts are plated on regeneration medium containing the selective agent (e.g., hygromycin). Resistant colonies are then screened by PCR and confirmed by Southern blot analysis to verify the correct homologous recombination event and the absence of the target gene.[11][12]

Murine Model of Invasive Aspergillosis

This protocol describes a widely used method to assess the virulence of Aspergillus fumigatus strains.

Principle: Immunocompromised mice are infected with fungal spores, and the resulting survival rates and fungal burden are monitored.

Procedure:

  • Immunosuppression: Mice (e.g., BALB/c or CD-1) are immunosuppressed using a combination of cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) administered via intraperitoneal injection on specific days before and after infection to induce neutropenia.[13][14]

  • Inoculum Preparation: A. fumigatus conidia are harvested from agar (B569324) plates, filtered to remove hyphal fragments, and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). The conidial concentration is determined using a hemocytometer.

  • Infection: Mice are anesthetized and infected via intranasal instillation or inhalation of a defined number of conidia (e.g., 1 x 10^5 to 1 x 10^6 conidia per mouse).[15][16][17]

  • Monitoring and Endpoint: Mice are monitored daily for signs of morbidity and mortality. Survival data is typically plotted using a Kaplan-Meier curve.[18][19]

  • Fungal Burden (Optional): At specific time points, organs such as the lungs and kidneys can be harvested, homogenized, and plated on appropriate media to determine the fungal burden (colony-forming units per gram of tissue).

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.[20][21][22][23][24]

Principle: A standardized inoculum of the fungus is exposed to serial dilutions of an antifungal agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Procedure:

  • Inoculum Preparation: A suspension of fungal conidia is prepared in sterile saline with a surfactant from a 7-day old culture grown on potato dextrose agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific conidial concentration.

  • Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no fungus) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible growth compared to the growth control.

Transmission Electron Microscopy (TEM) of Fungal Cell Wall

This protocol provides a general workflow for visualizing the ultrastructure of the fungal cell wall.

Principle: Fungal cells are fixed, dehydrated, embedded in resin, sectioned into ultra-thin slices, and stained with heavy metals to allow for visualization with an electron microscope.

Procedure:

  • Fixation: Fungal mycelia are fixed with a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in a buffer) to preserve the cellular structure, followed by a secondary fixation with osmium tetroxide.

  • Dehydration: The fixed samples are dehydrated through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

  • Embedding: The dehydrated samples are infiltrated with a resin (e.g., Spurr's or Epon) and then polymerized at an elevated temperature.

  • Sectioning: The resin-embedded blocks are cut into ultra-thin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

  • Staining: The sections are mounted on copper grids and stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance the contrast of cellular structures.[7][25][26][27][28]

  • Imaging: The stained sections are then examined using a transmission electron microscope.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDP-Glucose UDP-Glucose UDP-Galp UDP-Galp UDP-Glucose->UDP-Galp UDP-glucose-4-epimerase UDP-Galf UDP-Galf UDP-Galp->UDP-Galf UDP-galactopyranose mutase (UGM/GIfA) UDP-Galf_golgi UDP-Galf UDP-Galf->UDP-Galf_golgi UDP-Galf Transporter (e.g., Lpg2) Glycoconjugates Glycoconjugates UDP-Galf_golgi->Glycoconjugates Galactofuranosyl-transferases G Start Start Construct_KO_cassette 1. Construct Knockout Cassette Start->Construct_KO_cassette Generate_protoplasts 2. Generate Fungal Protoplasts Construct_KO_cassette->Generate_protoplasts Transform_protoplasts 3. Transform Protoplasts Generate_protoplasts->Transform_protoplasts Select_transformants 4. Select for Transformants Transform_protoplasts->Select_transformants Verify_knockout 5. Verify Knockout (PCR/Southern Blot) Select_transformants->Verify_knockout Phenotypic_analysis 6. Phenotypic Analysis Verify_knockout->Phenotypic_analysis Virulence_assay Virulence Assay Phenotypic_analysis->Virulence_assay Cell_wall_analysis Cell Wall Analysis Phenotypic_analysis->Cell_wall_analysis Drug_susceptibility Drug Susceptibility Phenotypic_analysis->Drug_susceptibility

References

Safety Operating Guide

Proper Disposal of alpha-D-Galactofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of all laboratory chemicals, including those not classified as hazardous, are fundamental to ensuring a safe and environmentally compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of alpha-D-galactofuranose, a non-hazardous carbohydrate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before proceeding with the disposal of this compound, it is crucial to adhere to standard laboratory safety protocols. Although not classified as a hazardous substance, proper handling is essential to maintain a safe working environment.

Personal Protective Equipment (PPE): When handling this compound, particularly in its solid or powdered form, the following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Protective gloves, such as nitrile or latex, are advised.

  • Protective Clothing: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a potential for generating significant dust, the use of a respiratory protective device equipped with a particle filter is recommended.

First Aid Measures:

  • Eye Contact: In case of contact, immediately flush the eyes with copious amounts of running water for at least 15 minutes.

  • Skin Contact: Should the substance come into contact with skin, wash the affected area thoroughly with soap and water.

  • Ingestion: If ingested, rinse the mouth with water. Ingesting small quantities is not expected to be hazardous.

  • Inhalation: If dust is inhaled, move the individual to an area with fresh air.

Disposal Procedures for this compound

The appropriate method for the disposal of this compound is contingent on whether it is in a solid or aqueous solution form and if it has been contaminated with any hazardous materials.

Step 1: Assess the Waste Material

The first and most critical step is to determine if the this compound waste has been mixed with any hazardous chemicals.

  • Uncontaminated: If the this compound is pure or in a solution with non-hazardous solvents (e.g., water) and has not come into contact with any hazardous materials, it can be disposed of as non-hazardous waste.

  • Contaminated: If the this compound waste is mixed with hazardous substances (e.g., heavy metals, toxic solvents), it must be treated as hazardous waste. The disposal procedure must then follow the guidelines for the specific hazardous contaminant(s) present. In this case, consult your institution's Environmental Health and Safety (EHS) department for guidance on proper hazardous waste disposal.

Step 2: Select the Appropriate Disposal Method for Uncontaminated Waste

For uncontaminated this compound, choose one of the following disposal routes:

Method A: Solid Waste Disposal

This method is suitable for solid this compound.

  • Containment: Place the solid this compound waste into a clean, dry, and sealable container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".

  • Disposal: Dispose of the sealed container in the regular solid waste stream, in accordance with your institution's and local waste management regulations.

Method B: Drain Disposal for Small Quantities of Aqueous Solutions

For small quantities (generally less than 1 liter or 1 kg) of uncontaminated this compound dissolved in water, drain disposal is an acceptable method as it is readily soluble and biodegradable.[1]

  • Dilution: Dilute the aqueous solution of this compound with at least 10-20 parts of cold water.[1]

  • Disposal: Slowly pour the diluted solution down the drain, flushing with a generous amount of additional cold water to prevent any potential for pipe clogging.[1]

  • Log Entry: If required by your institution's policies, record the disposal in the laboratory's waste log.[1]

Spill Management

In the event of a spill of this compound powder, it should be cleaned up promptly using dry methods to avoid generating dust.

  • Carefully sweep or vacuum the spilled material.

  • Place the collected material into a sealed and labeled container for disposal.

  • Do not allow the product to enter drains or water courses.[2] For small liquid spills, the area can be washed with large amounts of water.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste assess_contamination Assess Contamination start->assess_contamination contaminated Contaminated with Hazardous Material? assess_contamination->contaminated solid_or_liquid Solid or Aqueous Solution? contaminated->solid_or_liquid No hazardous_disposal Follow Institutional Hazardous Waste Protocol: - Contact EHS Department. - Dispose according to contaminant guidelines. contaminated->hazardous_disposal Yes solid_disposal Solid Waste Disposal: 1. Contain in a sealed container. 2. Label as 'Non-Hazardous Waste'. 3. Dispose in regular solid waste. solid_or_liquid->solid_disposal Solid drain_disposal Aqueous Solution Disposal (Small Quantity): 1. Dilute with 10-20 parts water. 2. Pour down the drain with flushing water. 3. Log disposal if required. solid_or_liquid->drain_disposal Aqueous end End of Disposal Process solid_disposal->end drain_disposal->end hazardous_disposal->end

References

Essential Safety and Operational Guidance for Handling alpha-D-Galactofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of alpha-D-galactofuranose. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the safety protocols for the closely related compound D-galactose and general best practices for handling non-hazardous chemical powders. A substance-specific risk assessment should be conducted by qualified personnel before commencing any work.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields to protect against dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile or latex) and a standard laboratory coat worn fully buttoned.
Respiratory Protection Not generally required if handled in a well-ventilated area. If dust generation is likely, a NIOSH-approved N95 or higher-level respirator should be used.

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[1]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is correctly worn.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent the inhalation of dust.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the substance.[1]

Storage:

  • Temperature: Store in a cool, dry place. A recommended storage temperature is between 0 to 8 °C.[2]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, or bases.[1]

  • Container: Keep the container tightly closed and store in a well-ventilated area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Characterization: Although not classified as hazardous under GHS, it is prudent to treat all chemical waste as potentially hazardous.[1]

  • Disposal Method: Dispose of the substance and any contaminated PPE in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or the environment.

  • Professional Disposal: It is recommended to use a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh/Handle in Ventilated Area B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E H Store at 0-8°C D->H If not all material is used F Segregate Waste E->F G Dispose via Licensed Contractor F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-galactofuranose
Reactant of Route 2
alpha-D-galactofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.